Product packaging for Canrenoate(Cat. No.:)

Canrenoate

Cat. No.: B1263433
M. Wt: 357.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canrenoate is a steroid acid anion. It is a conjugate base of a canrenoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29O4- B1263433 Canrenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29O4-

Molecular Weight

357.5 g/mol

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Canrenoate as an Aldosterone Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canrenoate, a prodrug, is rapidly converted in the body to its active metabolite, canrenone. Canrenone functions as a direct competitive antagonist of the mineralocorticocorticoid receptor (MR). This antagonism blocks the physiological effects of aldosterone, primarily in the kidneys, leading to increased excretion of sodium and water, and retention of potassium. This technical guide provides a detailed examination of the molecular mechanism, binding kinetics, and functional consequences of this compound's action as an aldosterone antagonist. It includes summaries of key quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potassium-sparing diuretic and an aldosterone antagonist. It is the potassium salt of canrenoic acid and is administered intravenously. In the body, this compound is rapidly metabolized to canrenone, the active compound responsible for its therapeutic effects. Canrenone's primary mechanism of action is the competitive blockade of the mineralocorticoid receptor, which plays a crucial role in the regulation of blood pressure and electrolyte balance.[1] This guide delves into the core molecular interactions and physiological consequences of this antagonism.

Molecular Mechanism of Action

The primary molecular target of canrenone is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.

Competitive Antagonism at the Mineralocorticoid Receptor

Aldosterone, the primary endogenous ligand for the MR, binds to the receptor in the cytoplasm of target cells. This binding event triggers a conformational change in the MR, leading to its dissociation from heat-shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Canrenone, being structurally similar to aldosterone, competes with it for binding to the ligand-binding domain of the MR.[2] By occupying the binding site, canrenone prevents the conformational changes necessary for receptor activation. Consequently, the canrenone-MR complex is unable to efficiently recruit coactivators and initiate the transcriptional cascade that is normally triggered by aldosterone. This competitive inhibition is the cornerstone of this compound's therapeutic action.

Signaling Pathway

The signaling pathway of aldosterone and its antagonism by canrenone is depicted below.

Caption: Aldosterone signaling and this compound antagonism.

Quantitative Data

The following tables summarize key quantitative data for canrenone and other relevant mineralocorticoid receptor antagonists.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Canrenone and Comparators

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
Canrenone Mineralocorticoid ReceptorCompetitive Binding--[3]
Progesterone ReceptorCompetitive Binding300-[4][5]
Androgen ReceptorCompetitive BindingLower affinity than Spironolactone-[6]
Glucocorticoid ReceptorCompetitive Binding--[7]
SpironolactoneMineralocorticoid ReceptorTransactivation Assay-24.2[8]
EplerenoneMineralocorticoid ReceptorTransactivation Assay-990[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound and its active metabolite, canrenone.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of canrenone for the mineralocorticoid receptor and other steroid receptors.

Objective: To quantify the affinity of canrenone for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Homogenates of cells or tissues expressing the mineralocorticoid receptor (e.g., HEK293 cells stably expressing human MR, rat kidney cytosol).

  • Radioligand: A high-affinity radiolabeled ligand for the MR, such as [³H]-aldosterone.

  • Unlabeled Competitor: Canrenone.

  • Reference Compounds: Aldosterone (for determining non-specific binding) and other MR antagonists (e.g., spironolactone, eplerenone) for comparison.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates, filtration apparatus, and scintillation counter.

Protocol:

  • Membrane/Cytosol Preparation: Prepare membrane or cytosolic fractions from the receptor source according to standard laboratory protocols. Determine the protein concentration of the preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of unlabeled aldosterone.

    • Competition Binding: Receptor preparation, radioligand, and varying concentrations of canrenone.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the canrenone concentration.

    • Determine the IC50 value (the concentration of canrenone that inhibits 50% of specific radioligand binding) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prepare Prepare Receptor (Membranes/Cytosol) start->prepare setup Set up Assay Plate (Total, Non-specific, Competition Binding) prepare->setup incubate Incubate to Equilibrium setup->incubate filtrate Filter and Wash to Separate Bound and Free Ligand incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of canrenone.

Objective: To determine the ability of canrenone to inhibit aldosterone-induced transcription of a reporter gene under the control of a mineralocorticoid-responsive promoter.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO-K1) co-transfected with:

    • An expression vector for the human mineralocorticoid receptor.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with hormone response elements (HREs).

  • Cell Culture Medium and Reagents.

  • Aldosterone (agonist).

  • Canrenone (test antagonist).

  • Luciferase Assay Reagent (containing luciferin substrate).

  • Lysis Buffer.

  • Luminometer.

Protocol:

  • Cell Culture and Transfection: Culture the cells under appropriate conditions. If not using a stable cell line, transiently transfect the cells with the MR expression vector and the luciferase reporter plasmid.

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Replace the culture medium with a medium containing a fixed, sub-maximal concentration of aldosterone (to induce luciferase expression).

    • Add varying concentrations of canrenone to the wells. Include control wells with aldosterone alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well.

  • Luminometry: Transfer the cell lysates to a luminometer plate. Inject the luciferase assay reagent into each well and measure the light emission.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the canrenone concentration.

    • Determine the IC50 value, which is the concentration of canrenone that causes a 50% reduction in the aldosterone-induced luciferase activity.

Luciferase_Reporter_Assay_Workflow start Start culture Culture and Transfect Cells with MR and Luciferase Reporter start->culture plate Plate Cells in 96-well Plate culture->plate treat Treat Cells with Aldosterone and Varying [Canrenone] plate->treat incubate Incubate for Gene Expression treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Caption: Luciferase Reporter Assay Workflow.

In Vivo Measurement of Urinary Electrolyte Excretion in Rats

This in vivo assay assesses the physiological effect of this compound on renal function.

Objective: To measure the effect of this compound administration on the urinary excretion of sodium and potassium in rats.

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Metabolic Cages: To allow for the separate collection of urine and feces.

  • This compound Solution: For administration (e.g., intravenous or oral).

  • Vehicle Control.

  • Ion-selective electrodes or flame photometer for electrolyte analysis.

Protocol:

  • Acclimatization: House the rats individually in metabolic cages for several days to acclimate them to the environment. Provide free access to food and water.

  • Baseline Collection: Collect urine over a 24-hour period to establish baseline electrolyte excretion levels.

  • Dosing: Administer this compound or vehicle to the rats.

  • Urine Collection: Collect urine at timed intervals (e.g., 0-4, 4-8, 8-24 hours) after dosing.

  • Sample Analysis: Measure the volume of urine collected at each time point. Determine the concentration of sodium and potassium in the urine samples using an appropriate analytical method.

  • Data Analysis:

    • Calculate the total amount of sodium and potassium excreted during each collection period.

    • Calculate the urinary Na+/K+ ratio.

    • Compare the electrolyte excretion and Na+/K+ ratio in the this compound-treated group to the vehicle-treated group to determine the diuretic and potassium-sparing effects.

In_Vivo_Electrolyte_Excretion_Workflow start Start acclimate Acclimate Rats in Metabolic Cages start->acclimate baseline Collect Baseline 24h Urine acclimate->baseline dose Administer this compound or Vehicle baseline->dose collect Collect Urine at Timed Intervals dose->collect analyze Measure Urine Volume and Na+/K+ Conc. collect->analyze calculate Calculate Excretion and Na+/K+ Ratio analyze->calculate compare Compare Treated vs. Control Groups calculate->compare end End compare->end

Caption: In Vivo Electrolyte Excretion Workflow.

Conclusion

This compound, through its active metabolite canrenone, exerts its therapeutic effects by acting as a competitive antagonist at the mineralocorticoid receptor. This antagonism effectively blocks the actions of aldosterone, leading to a diuretic and potassium-sparing effect. The in-depth understanding of its mechanism of action, supported by quantitative binding and functional data, is crucial for its appropriate clinical use and for the development of novel, more selective aldosterone antagonists. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other compounds targeting the mineralocorticoid receptor.

References

Pharmacological Profile of Potassium Canrenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the pharmacological properties of potassium canrenoate, an aldosterone antagonist. Potassium this compound is the potassium salt of canrenoic acid and serves as a prodrug for its active metabolite, canrenone.[1] It is distinguished as the only clinically utilized mineralocorticoid receptor antagonist available for parenteral administration.[2] This guide details its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, clinical applications, and safety considerations, tailored for an audience of researchers and drug development professionals. Quantitative data are summarized in tabular format, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Potassium this compound is a steroidal, potassium-sparing diuretic belonging to the class of mineralocorticoid receptor (MR) antagonists.[3] It functions by competitively inhibiting the action of aldosterone, a key hormone in the regulation of sodium and potassium balance, thereby promoting natriuresis and diuresis while conserving potassium.[4] Its active metabolite, canrenone, is responsible for its pharmacological effects.[5] Clinically, it is employed in the management of conditions characterized by hyperaldosteronism, such as hypertension and edema associated with heart failure.[4][6] Its unique availability as an intravenous formulation makes it a valuable therapeutic option when oral administration is not feasible.[2]

Mechanism of Action

Mineralocorticoid Receptor (MR) Antagonism

The primary mechanism of action of potassium this compound is mediated by its active metabolite, canrenone. Canrenone acts as a competitive antagonist at the mineralocorticoid receptor (MR), which is located in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys.[4][7]

Under normal physiological conditions, aldosterone binds to the MR, causing the receptor-ligand complex to translocate to the nucleus. This complex then binds to hormone response elements on the DNA, leading to the increased expression of sodium channels (ENaC) and the Na+/K+-ATPase pump.[7] This results in increased sodium and water reabsorption from the tubular fluid into the blood, and potassium excretion into the urine.[7]

Canrenone, by competitively binding to the MR, prevents the conformational changes required for aldosterone to activate the receptor.[8] This blockade inhibits the translocation of the receptor to the nucleus and subsequent gene transcription. Consequently, the synthesis and insertion of sodium channels and Na+/K+-ATPase pumps are reduced. This leads to decreased sodium reabsorption and increased sodium and water excretion, while simultaneously reducing the excretion of potassium.[7]

MR_Antagonism_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone_ext Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone_ext->MR Binds Canrenone_ext Canrenone Canrenone_ext->MR Competitively Binds Aldo_MR_complex Aldosterone-MR Complex (Active) Canrenone_MR_complex Canrenone-MR Complex (Inactive) DNA DNA (Hormone Response Element) Aldo_MR_complex->DNA Translocates & Binds Canrenone_MR_complex->DNA Blocks Binding Transcription Gene Transcription (ENaC, Na+/K+ pump) DNA->Transcription Activates

Caption: Mechanism of Mineralocorticoid Receptor (MR) Antagonism by Canrenone.
Anti-androgenic Effects

Similar to spironolactone, potassium this compound exhibits anti-androgenic properties, which are attributed to canrenone binding to the androgen receptor (AR).[9][10] This can lead to side effects such as gynecomastia, impotence, and menstrual irregularities.[3][9] However, canrenone is reported to be a less potent antiandrogen compared to spironolactone.[10] Studies in rats have shown that while both spironolactone and potassium this compound decrease nuclear AR content, only spironolactone significantly reduces total hepatic AR content, suggesting spironolactone has a more pronounced anti-androgenic effect in the liver.[11]

Pharmacodynamics

The pharmacodynamic effects of potassium this compound are a direct result of its aldosterone antagonism.

  • Diuretic and Natriuretic Effects: By inhibiting aldosterone-mediated sodium and water reabsorption, potassium this compound increases urine output and sodium excretion. This effect is particularly pronounced in states of hyperaldosteronism.[7]

  • Potassium-Sparing Effect: The drug reduces the urinary excretion of potassium, which can lead to hyperkalemia, a key monitoring parameter.[4]

  • Antihypertensive Effect: The reduction in sodium and water retention leads to a decrease in extracellular fluid volume and a subsequent lowering of blood pressure.[7] This effect is more significant in patients with hypertension.[12]

  • Cardiovascular Effects: Beyond its diuretic and antihypertensive actions, MR antagonism has been shown to have beneficial effects on the cardiovascular system, including attenuation of cardiac fibrosis and improvement in endothelial function in animal models.[13]

Pharmacokinetics

Potassium this compound is a prodrug that is converted to the active metabolite, canrenone.

Pharmacokinetics_Workflow Administration Potassium this compound (Intravenous) Absorption Distribution (Plasma Protein Binding: ~98%) Administration->Absorption Metabolism Metabolism (Liver) Potassium this compound → Canrenone (Active) Absorption->Metabolism Distribution Distribution of Canrenone to Target Tissues (e.g., Kidney) Metabolism->Distribution Excretion Elimination (Primarily Renal Excretion) Distribution->Excretion

Caption: Pharmacokinetic workflow of intravenously administered potassium this compound.
Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption and Distribution: As it is administered intravenously, bioavailability is 100%. Following administration, this compound is distributed and is highly bound to plasma proteins (~98%).[3]

  • Metabolism: Potassium this compound is rapidly converted to its active lactone metabolite, canrenone.[5] This conversion occurs in the liver.[4]

  • Excretion: Canrenone and its metabolites are primarily excreted by the kidneys.[3][4]

Pharmacokinetic Parameters

The pharmacokinetic profile of canrenone following intravenous administration of potassium this compound has been characterized in healthy volunteers and pediatric patients.

ParameterValue (Healthy Adults)Value (Pediatric Patients)Reference(s)
Dose 200 mg (IV)N/A[14]
Cmax (Canrenone) 2066 ± 876 ng/mLN/A[14]
Tmax (Canrenone) 29 ± 15 minN/A[14]
Elimination Half-life (t½) ~3.7 - 4.9 h (initial phase)~11.2 h (for a 4 kg child)[14][15]
Total Clearance (CL) 4.2 ± 1.7 mL/min/kg1.33 L/h (for a 4 kg child)[14][15]
Plasma Protein Binding ~98%N/A[3]

Clinical Efficacy and Applications

Potassium this compound is indicated for conditions associated with primary or secondary hyperaldosteronism.

  • Hypertension: It is effective in reducing blood pressure, particularly in patients with essential hypertension.[6] In a study of hypertensive patients, oral potassium this compound (200 mg/day) demonstrated a greater and more rapid effect on diastolic blood pressure compared to spironolactone.[6] Another study showed that oral canrenone (50 mg or 100 mg daily) as an add-on therapy significantly reduced blood pressure in patients not well-controlled by other antihypertensives.[9]

  • Edema: It is used for short-term diuresis in edema and ascites, including those associated with congestive heart failure.[4][16]

  • Primary Hyperaldosteronism: It is used in the treatment of conditions related to excessive aldosterone production.[4]

Study PopulationInterventionKey Efficacy EndpointsResultsReference(s)
Essential HypertensionOral Canrenone (50 mg/day) vs. Placebo, then HCTZ/FurosemideDiastolic Blood Pressure (DBP) ReductionCanrenone was effective in a subgroup of patients.[17]
Essential HypertensionOral Canrenone (100 mg/day) as add-on therapy for 3 monthsSystolic/Diastolic BP (SBP/DBP) ReductionSBP: -23.68 mmHg; DBP: -12.38 mmHg[9]
Essential HypertensionOral Potassium this compound (200 mg/day) vs. Spironolactone (200 mg/day)SBP/DBP ReductionBoth effective; Potassium this compound showed a greater and more rapid effect on DBP.[6]

Safety and Tolerability

The safety profile of potassium this compound is primarily related to its mechanism of action and anti-androgenic effects.

Adverse Effects

The most significant and potentially life-threatening adverse effect is hyperkalemia.[3]

Adverse Effect CategoryCommon EffectsLess Common / Rare EffectsReference(s)
Metabolic / Electrolyte Hyperkalemia, Hyponatremia, Hypochloremic acidosisHyperuricemia[4][9][18]
Endocrine / Hormonal Gynecomastia, Menstrual irregularities, Impotence, Deepening of voice-[3][4][9]
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal cramps-[9][11]
Neurological Headache, Drowsiness, Dizziness, Mental confusion, Ataxia-[4][11]
Dermatologic Skin rashesUrticaria, Erythema, Alopecia[11][18]
Hematologic -Thrombocytopenia, Eosinophilia, Agranulocytosis[18]
Hepatic -Hepatotoxicity[18]
Local Pain at injection site (on rapid administration)-[18]
Contraindications and Precautions

Potassium this compound is contraindicated in patients with:

  • Hyperkalemia[3][4]

  • Severe renal impairment or anuria[4]

  • Hypersensitivity to the drug[4]

Caution is advised in elderly patients, those with diabetes mellitus, and individuals with hepatic impairment, as they are at an increased risk of developing hyperkalemia.[3] Regular monitoring of serum electrolytes and renal function is essential during therapy.[18]

Drug Interactions
Interacting Drug ClassPotential EffectManagementReference(s)
ACE Inhibitors / ARBs Increased risk of hyperkalemiaMonitor serum potassium closely[4]
Potassium Supplements Increased risk of severe hyperkalemiaAvoid concomitant use[4]
NSAIDs May reduce the diuretic and antihypertensive effectMonitor blood pressure and diuretic response[4]
Other Potassium-Sparing Diuretics Additive risk of hyperkalemiaConcomitant use is generally contraindicated

Key Experimental Protocols

Representative Protocol: Mineralocorticoid Receptor Competitive Binding Assay

This protocol describes a representative method to determine the binding affinity (Ki) of canrenone for the mineralocorticoid receptor using a competitive radioligand binding assay.

1. Materials:

  • Receptor Source: Membrane preparations from cells transfected with human mineralocorticoid receptor (e.g., COS-1 cells).[19]

  • Radioligand: [³H]-Aldosterone or [³H]-Dexamethasone.[19]

  • Competitors: Unlabeled canrenone (test compound), unlabeled aldosterone (for non-specific binding).

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), Wash buffer (ice-cold).

  • Equipment: 96-well plates, scintillation counter, glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

2. Procedure:

  • Membrane Preparation: Homogenize transfected cells in lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Receptor membranes, [³H]-Aldosterone (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-Aldosterone, and a high concentration of unlabeled aldosterone (e.g., 500-fold excess).

    • Competitive Binding: Receptor membranes, [³H]-Aldosterone, and varying concentrations of canrenone.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of canrenone.

    • Determine the IC₅₀ value (concentration of canrenone that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Protocol: In Vivo Antihypertensive and Diuretic Effects in a Rat Model

This protocol outlines a method to assess the effects of intravenously administered potassium this compound in a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.

Experimental_Workflow Phase1 Phase 1: Induction of Hypertension (4-6 weeks) Step1 1. Unilateral Nephrectomy + DOCA implant + 1% NaCl in drinking water Phase2 Phase 2: Treatment Period (e.g., 14 days) Phase1->Phase2 After BP stabilization Step2 2. Group Assignment - Vehicle Control (Saline IV) - K-Canrenoate (Dose X, IV) - K-Canrenoate (Dose Y, IV) Phase3 Phase 3: Data Collection & Analysis Phase2->Phase3 During & Post-treatment Step3 3. Measurements: - Blood Pressure (Tail-cuff) - 24h Urine (Volume, Na+, K+) - Serum Electrolytes

Caption: Experimental workflow for assessing in vivo antihypertensive effects.

1. Animals and Model Induction:

  • Animals: Male Sprague Dawley rats.[20]

  • Hypertension Model: Induce hypertension using the DOCA-salt model. This involves a unilateral nephrectomy, subcutaneous implantation of a DOCA pellet, and providing 1% NaCl and 0.2% KCl in the drinking water.[20] This model is characterized by volume expansion and suppressed renin-angiotensin system activity.[20] Allow several weeks for hypertension to develop and stabilize.

2. Experimental Groups:

  • Group 1: Sham-operated control (vehicle treatment).

  • Group 2: DOCA-salt hypertensive rats + Vehicle (e.g., 0.9% saline, IV).

  • Group 3: DOCA-salt hypertensive rats + Potassium this compound (low dose, IV).

  • Group 4: DOCA-salt hypertensive rats + Potassium this compound (high dose, IV).

3. Drug Administration and Measurements:

  • Baseline: Before treatment, measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method. Place rats in individual metabolic cages to collect 24-hour urine for volume and electrolyte (Na⁺, K⁺) analysis. Collect a baseline blood sample for serum electrolyte measurement.

  • Treatment: Administer potassium this compound or vehicle intravenously (e.g., via tail vein) daily for the duration of the study (e.g., 14 days).

  • Monitoring:

    • Measure SBP at regular intervals (e.g., every 2-3 days).

    • Perform 24-hour urine collections at least once a week to assess diuretic and electrolyte-sparing effects.

    • At the end of the study, collect a final blood sample for analysis.

4. Data Analysis:

  • Compare the changes in SBP from baseline among the different treatment groups.

  • Analyze the differences in 24-hour urine volume, urinary sodium excretion, and urinary potassium excretion.

  • Assess changes in serum sodium and potassium levels.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Conclusion

Potassium this compound is a pharmacologically important mineralocorticoid receptor antagonist, notable for its parenteral route of administration. Its active metabolite, canrenone, effectively blocks the renal effects of aldosterone, resulting in potent diuretic, natriuretic, and antihypertensive actions, coupled with potassium conservation. While its clinical utility is well-established, its use requires careful monitoring of serum potassium levels due to the risk of hyperkalemia, especially in susceptible populations and with concomitant use of other drugs affecting the renin-angiotensin-aldosterone system. The anti-androgenic properties, though less pronounced than those of spironolactone, remain a relevant consideration. Further research into novel, non-steroidal MRAs continues, aiming to improve selectivity and reduce off-target hormonal effects, building on the foundational understanding of steroidal antagonists like potassium this compound.[1][21]

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Canrenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, a key steroidal antimineralocorticoid, plays a significant role in pharmacological research and drug development. As the major active metabolite of spironolactone, its synthesis and chemical characteristics are of considerable interest. This technical guide provides a comprehensive overview of the synthesis of canrenoic acid, its detailed chemical properties, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Canrenoic acid, chemically known as 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid, is a synthetic steroid and a potent antagonist of the mineralocorticoid receptor (MR).[1][2] It is the principal active metabolite of the widely used diuretic and antihypertensive agent, spironolactone.[1] Canrenoic acid exists in equilibrium with its γ-lactone form, canrenone, through a reversible hydrolysis and lactonization process.[3] Its ability to block the effects of aldosterone makes it a crucial compound for studying the pathophysiology of diseases related to hyperaldosteronism and for the development of new therapeutic agents.[1] This guide details the synthetic routes to canrenoic acid, its physicochemical properties, and the signaling pathway through which it exerts its pharmacological effects.

Synthesis of Canrenoic Acid

The primary and most direct method for the synthesis of canrenoic acid is through the alkaline hydrolysis of its lactone precursor, canrenone. Canrenone itself can be synthesized from various steroidal starting materials.

Synthesis of the Precursor: Canrenone

A common synthetic route to canrenone starts from 4-androstenedione. The general scheme involves ethynylation, hydrogenation, oxidative cyclization, and dehydrogenation reactions.[4]

Experimental Protocol: Synthesis of Canrenone from 4-Androstenedione (A Generalized Procedure)

  • Ethynylation: 4-Androstenedione is reacted with an alkali metal acetylide (e.g., potassium acetylide) in an inert solvent (e.g., liquid ammonia or tetrahydrofuran) at low temperatures to introduce an ethynyl group at the C-17 position.

  • Carboxylation: The resulting 17α-ethynyl-17β-hydroxyandrost-4-en-3-one is then carboxylated using a Grignard reagent (e.g., ethylmagnesium bromide) followed by treatment with carbon dioxide to form the corresponding carboxylic acid.

  • Hydrogenation and Lactonization: The triple bond is selectively hydrogenated to a double bond, and subsequent intramolecular cyclization (lactonization) is induced, often under acidic conditions, to form the γ-lactone ring.

  • Dehydrogenation: The final step involves a dehydrogenation reaction to introduce a double bond at the C6-C7 position, yielding canrenone. This is typically achieved using a dehydrogenating agent like chloranil or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Synthesis of Canrenoic Acid via Hydrolysis of Canrenone

The conversion of canrenone to canrenoic acid is achieved through alkaline hydrolysis, which opens the γ-lactone ring. The potassium salt of canrenoic acid (potassium canrenoate) is typically formed first, which can then be acidified to yield the free canrenoic acid.

Experimental Protocol: Synthesis of Potassium this compound and Canrenoic Acid from Canrenone

  • Hydrolysis: Canrenone is dissolved in an alcoholic solvent, such as methanol or ethanol. An aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydrolysis of the lactone ring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Potassium this compound: Upon completion of the reaction, the solvent is often removed under reduced pressure. The resulting solid residue is the potassium salt of canrenoic acid (potassium this compound). This salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

  • Formation of Canrenoic Acid: To obtain the free acid, the isolated potassium this compound is dissolved in water and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.

  • Purification: The precipitated canrenoic acid is then collected by filtration, washed with water to remove any remaining salts, and dried under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data for Synthesis

ParameterValue/RangeReference(s)
Starting MaterialCanrenone[4]
Key ReagentPotassium Hydroxide[4]
SolventMethanol/Ethanol[4]
Reaction TemperatureRoom Temperature to Reflux[4]
Typical YieldHigh (often nearly quantitative for hydrolysis)Inferred from general chemical principles

Chemical Properties of Canrenoic Acid

Canrenoic acid is a crystalline solid with well-defined physicochemical properties. Its structure, featuring a steroid backbone and a carboxylic acid functional group, dictates its reactivity and stability.

Physical and Chemical Data
PropertyValueReference(s)
Molecular Formula C₂₂H₃₀O₄[1][5]
Molecular Weight 358.47 g/mol [1][5]
IUPAC Name 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid[1]
CAS Number 4138-96-9[1]
Appearance Off-White to Light Yellow Crystalline Powder[6]
Solubility Poorly soluble in water, soluble in organic solvents like ethanol and acetone. The potassium salt is water-soluble.[7]
pKa Not explicitly found in literature.

Experimental Protocol: Determination of pKa (A General Procedure)

The pKa of canrenoic acid can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration: A solution of canrenoic acid in a suitable solvent (e.g., a water/ethanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the midpoint of the titration curve where half of the acid has been neutralized.

  • UV-Vis Spectrophotometry: The UV-Vis spectra of canrenoic acid are recorded at various pH values. The change in absorbance at a specific wavelength, corresponding to the ionization of the carboxylic acid, is plotted against pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and deprotonated species.

Stability and Reactivity

Canrenoic acid's stability is significantly influenced by pH and temperature. The key reversible reaction it undergoes is the intramolecular esterification (lactonization) to form canrenone.

Lactonization and Hydrolysis:

Canrenoic acid is in a pH-dependent equilibrium with its lactone form, canrenone.

  • Acidic and Neutral Conditions: Under acidic and neutral conditions, the equilibrium favors the formation of the more stable, neutral lactone, canrenone.

  • Alkaline Conditions: Under alkaline conditions, the carboxylate anion is formed, which prevents lactonization and favors the open-chain hydroxy acid form (this compound).

The kinetics of canrenone hydrolysis and canrenoic acid lactonization have been studied, and the rates are dependent on pH, temperature, and buffer concentrations.[8] The hydrolysis of canrenone is a base-catalyzed process.

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Canrenoic acid exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). This receptor is a nuclear hormone receptor that is activated by the steroid hormone aldosterone.

Signaling Pathway Overview:

  • Aldosterone Binding: In the absence of an antagonist, aldosterone diffuses into the cell and binds to the MR located in the cytoplasm.

  • Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of heat shock proteins (HSPs). The activated MR-aldosterone complex then translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the MR dimer to HREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of aldosterone-responsive genes. These genes encode for proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which are involved in sodium and potassium transport.

  • Antagonism by Canrenoic Acid: Canrenoic acid, due to its structural similarity to aldosterone, binds to the MR but does not induce the conformational change necessary for the recruitment of co-activators. By competitively inhibiting the binding of aldosterone, canrenoic acid prevents the transcription of aldosterone-responsive genes, thereby blocking the downstream physiological effects of aldosterone.

Experimental Workflow for Studying MR Antagonism:

A typical workflow to assess the antagonist activity of a compound like canrenoic acid on the MR signaling pathway involves several key steps.

experimental_workflow Experimental Workflow for MR Antagonism cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assay (Competition with radiolabeled aldosterone) reporter_gene Reporter Gene Assay (Transfected cells with MR and aldosterone-responsive reporter gene) receptor_binding->reporter_gene Confirm functional antagonism gene_expression Gene Expression Analysis (qPCR for aldosterone-responsive genes) reporter_gene->gene_expression Validate effect on endogenous genes animal_model Animal Model of Hyperaldosteronism (e.g., aldosterone-infused rats) gene_expression->animal_model Transition to in vivo studies bp_measurement Blood Pressure Measurement animal_model->bp_measurement electrolyte_analysis Urinary Electrolyte Analysis (Na+/K+ ratio) animal_model->electrolyte_analysis tissue_analysis Tissue Analysis (e.g., cardiac fibrosis) animal_model->tissue_analysis

Caption: A generalized workflow for evaluating the mineralocorticoid receptor antagonist activity of a compound.

Mineralocorticoid Receptor Signaling Pathway Diagram:

The following diagram illustrates the mechanism of action of aldosterone and its inhibition by canrenoic acid.

mineralocorticoid_receptor_pathway Mineralocorticoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds Canrenoic_Acid Canrenoic Acid Canrenoic_Acid->MR_HSP Binds (Competitive Antagonist) MR_Aldo Activated MR-Aldosterone Complex MR_HSP->MR_Aldo Activation MR_CA Inactive MR-Canrenoic Acid Complex MR_HSP->MR_CA Inhibition HSP HSP MR_HSP->HSP Dissociation MR_Dimer MR Dimer MR_Aldo->MR_Dimer Translocation & Dimerization No_Transcription No Transcription MR_CA->No_Transcription Prevents Transcription HRE Hormone Response Element (HRE) on DNA MR_Dimer->HRE Binds Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+-ATPase) HRE->Gene_Transcription Initiates

References

Canrenoate as a Prodrug: A Technical Guide to its Metabolism into Canrenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium canrenoate, a potassium-sparing diuretic, serves as a prodrug for its active metabolite, canrenone. This technical guide provides an in-depth analysis of the metabolic conversion of this compound to canrenone, a potent aldosterone antagonist. Understanding the pharmacokinetics, metabolic pathways, and experimental methodologies associated with this conversion is crucial for researchers and professionals involved in drug development and pharmacology. Potassium this compound is the potassium salt of canrenoic acid and is notable for being the only clinically used antimineralocorticoid available for parenteral (intravenous) administration.[1] Like spironolactone, it is metabolized in the body to the active form, canrenone.[1]

Metabolic Pathway and Pharmacokinetics

Upon administration, potassium this compound, which is the potassium salt of the open-lactone form, canrenoic acid, undergoes rapid and reversible lactonization to form canrenone.[2] This conversion is a key step in its mechanism of action, as canrenone is the primary active moiety responsible for the therapeutic effects.[3] Canrenone then exerts its diuretic and anti-hypertensive effects by competitively binding to mineralocorticoid receptors in the kidneys, thereby inhibiting the actions of aldosterone.

The metabolism of this compound and the subsequent pharmacokinetics of canrenone have been the subject of numerous studies. The following tables summarize the key pharmacokinetic parameters for both canrenoic acid and canrenone, compiled from various clinical and preclinical investigations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Canrenone After Intravenous Administration of Potassium this compound in Healthy Adults

ParameterValueReference
Dose 200 mg[4]
Cmax (ng/mL) 2066 ± 876[4]
Tmax (min) 29 ± 15[4]
Elimination Half-life (h) 4.9 ± 1.8[4]
Total Clearance (mL/min/kg) 4.2 ± 1.7[4]

Table 2: Comparative Pharmacokinetics of Canrenone After Oral Administration of Spironolactone and Intravenous Potassium this compound

Administered DrugDoseCanrenone Cmax (ng/mL)Canrenone Tmax (h)Canrenone Elimination Half-life (h)Reference
Spironolactone (oral)200 mg177 ± 334.4 ± 0.93.9 ± 1.2[4]
Potassium this compound (IV)200 mg2066 ± 8760.48 ± 0.254.9 ± 1.8[4]

Table 3: Pharmacokinetic Parameters of Canrenone in a Paediatric Population Following Intravenous Potassium this compound

ParameterValueReference
Median Weight (kg) 4[2]
Clearance (CL/F) (L/h) 1.33 (for a 4 kg child)[2]
Volume of Distribution (V/F) (L) 21.4 (for a 4 kg child)[2]
Elimination Half-life (h) 11.2[2]

Metabolic Pathways Visualization

The metabolic conversion of potassium this compound to canrenone and its subsequent metabolism is a multi-step process. The following diagrams, generated using Graphviz, illustrate these pathways.

metabolic_pathway cluster_prodrug Prodrug Administration cluster_activation Activation cluster_metabolism Further Metabolism Potassium this compound Potassium this compound Canrenoic Acid Canrenoic Acid Potassium this compound->Canrenoic Acid Dissociation Canrenone Canrenone Canrenoic Acid->Canrenone Lactonization (reversible) Glucuronide Conjugates Glucuronide Conjugates Canrenoic Acid->Glucuronide Conjugates UGT2B7 Epoxy-Canrenone Epoxy-Canrenone Canrenone->Epoxy-Canrenone CYP450 Other Metabolites Other Metabolites Canrenone->Other Metabolites Hydroxy-Epoxy-Canrenone Hydroxy-Epoxy-Canrenone Epoxy-Canrenone->Hydroxy-Epoxy-Canrenone

Caption: Metabolic pathway of potassium this compound to canrenone and its subsequent metabolism.

Experimental Protocols

Quantification of Canrenone in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesis of methodologies described in the literature for the quantitative analysis of canrenone in plasma samples.[2][4]

Objective: To determine the concentration of canrenone in plasma following the administration of potassium this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard (e.g., spironolactone or a related compound)

  • Plasma samples

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 1.0 mL of plasma in a centrifuge tube, add 100 µL of the internal standard solution.

    • Add 3.0 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol) to extract canrenone.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 50 µL.

    • Detection: UV detection at a wavelength of 280 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of canrenone to the internal standard against the concentration of canrenone standards.

    • Determine the concentration of canrenone in the plasma samples by interpolating their peak area ratios from the calibration curve.

hplc_workflow Start Start Plasma Sample Plasma Sample Start->Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for the quantification of canrenone in plasma by HPLC.

In Vitro Metabolism of Potassium this compound using Rat Liver Microsomes

This protocol provides a general framework for studying the metabolism of potassium this compound in a controlled in vitro environment, based on methodologies described for similar compounds.[5]

Objective: To investigate the metabolic conversion of this compound to canrenone and identify other potential metabolites using rat liver microsomes.

Materials:

  • Rat liver microsomes

  • Potassium this compound

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for metabolite identification

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Rat liver microsomes (e.g., 0.5 mg/mL protein concentration)

      • Potassium this compound (at a desired concentration, e.g., 10 µM)

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples using an LC-MS/MS system to identify and quantify this compound, canrenone, and any other metabolites formed.

in_vitro_workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubation (37°C) Pre-incubation (37°C) Prepare Incubation Mixture->Pre-incubation (37°C) Initiate with NADPH Initiate with NADPH Pre-incubation (37°C)->Initiate with NADPH Incubate and Sample Incubate and Sample Initiate with NADPH->Incubate and Sample Quench Reaction Quench Reaction Incubate and Sample->Quench Reaction Process Sample Process Sample Quench Reaction->Process Sample LC-MS/MS Analysis LC-MS/MS Analysis Process Sample->LC-MS/MS Analysis End End LC-MS/MS Analysis->End

Caption: Workflow for the in vitro metabolism study of potassium this compound.

Further Metabolic Considerations

Beyond the primary conversion to canrenone, both canrenoic acid and canrenone can undergo further metabolism. Canrenoic acid can be directly conjugated to form glucuronides, a reaction catalyzed by UGT2B7.[6] Canrenone itself is a substrate for cytochrome P450 enzymes, leading to the formation of various oxidized metabolites, such as epoxy-canrenone.[5] It is important to note that spironolactone, another prodrug of canrenone, has a more complex metabolic profile that includes sulfur-containing metabolites, which are not formed from potassium this compound.[5] This difference in metabolic pathways may account for the varying side-effect profiles of the two drugs.

Conclusion

Potassium this compound serves as an effective prodrug, delivering the active aldosterone antagonist, canrenone, through a rapid and reversible lactonization process. The pharmacokinetic profile is characterized by a rapid appearance of canrenone in the plasma following intravenous administration. The metabolism of this compound is distinct from that of spironolactone, lacking the formation of sulfur-containing metabolites. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the metabolism and disposition of this important therapeutic agent. A thorough understanding of these principles is essential for the continued development and optimization of mineralocorticoid receptor antagonists.

References

The Structure-Activity Relationship of Canrenoate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of canrenoate and its derivatives, focusing on their interaction with the mineralocorticoid receptor (MR). This compound, the open E-ring form of canrenone, is a clinically relevant aldosterone antagonist. Understanding how structural modifications to the core spirolactone scaffold influence binding affinity and biological activity is crucial for the design of more potent and selective MR antagonists. This document summarizes key quantitative data, details common experimental protocols for assessing activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and the Mineralocorticoid Receptor

Potassium this compound is a potassium-sparing diuretic and a competitive aldosterone antagonist.[1] It is a prodrug that is metabolized in the body to its active form, canrenone.[2] Canrenone is the closed γ-lactone ring form and is responsible for the majority of the pharmacological activity.[3] Both this compound and its parent compound, spironolactone, exert their effects by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[3][4]

The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding its ligand aldosterone, translocates to the nucleus and modulates the transcription of target genes.[5] In epithelial tissues like the kidney, this leads to the expression of proteins such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which regulate sodium and potassium balance, and consequently, blood pressure.[5] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a key therapeutic target.

The development of MR antagonists has been driven by the need to improve selectivity and reduce side effects. Spironolactone, while effective, also interacts with androgen and progesterone receptors, leading to adverse effects like gynecomastia.[6] Canrenone is known to have lower antiandrogenic activity.[7] SAR studies are therefore critical for developing next-generation MRAs with improved receptor selectivity and pharmacokinetic profiles.

Core Structure-Activity Relationships

The affinity of this compound derivatives for the mineralocorticoid receptor is highly dependent on specific structural features of the steroid backbone and its substituents. The primary active form, canrenone, serves as the foundational structure for many SAR studies.

Key Structural Determinants for MR Affinity:

  • The 17-γ-Lactone Ring: The spirolactone ring at the C17 position is a critical feature for high-affinity binding. Opening this ring to the carboxylate form, as in this compound, has been shown to decrease the affinity for the MR.[4]

  • Substitution at C7: Modifications at the C7 position significantly influence activity. For instance, the 7α-thioacetyl group of spironolactone contributes to its potency. Removal of this group and introduction of a double bond between C6 and C7, as seen in canrenone, reduces the in vitro affinity for the MR.[8]

  • Saturation at C6-C7: The presence of a double bond at the C6-C7 position, as in canrenone, leads to lower MR affinity compared to saturated analogs or those with other substitutions like a 6β,7β-methylene group.[4][8]

  • Modifications to the Lactone Ring: Altering the lactone ring itself can dramatically reduce receptor affinity. However, in some cases, this loss of in vitro affinity does not directly correlate with a loss of in vivo activity, suggesting that metabolic activation or other pharmacokinetic factors may play a role.[4]

Quantitative Data on this compound Derivatives and Related Spirolactones

The following table summarizes quantitative data for canrenone and related spirolactone derivatives, comparing their relative binding affinity (RBA) for the rat kidney mineralocorticoid receptor against aldosterone and their in vivo antimineralocorticoid effect.

CompoundModification Relative to CanrenoneRelative Binding Affinity (RBA) for MR (%)¹Relative Antialdosterone Effect (in vivo) (%)¹
Aldosterone- (Reference Agonist)100- (Agonist)
Spironolactone7α-thioacetyl group100100
Canrenone - (Unsubstituted at C7) 24 46
Prorenone6β,7β-methylene group152141
17α-Hydroxypropyl-17β-OH Derivative²Lactone ring replaced< 1184

¹ Data derived from Wambach, G., & Higgins, J. R. (1983). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. The values for Spironolactone are set to 100% as a reference antagonist.[4] ² This derivative illustrates a case where in vitro affinity is very low, but in vivo activity is high, likely due to metabolic conversion to an active form.[8]

Experimental Protocols

The determination of the biological activity of this compound derivatives relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of this compound derivatives for the mineralocorticoid receptor.

Materials:

  • Receptor Source: Cytosolic preparations from rat kidney homogenates or cells engineered to express the human MR.

  • Radioligand: [³H]-aldosterone.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Tris-HCl based binding buffer.

  • Separation Method: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.

  • Instrumentation: Scintillation counter.

Methodology:

  • Preparation of Receptor Homogenate: Kidneys from adrenalectomized rats are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet cell debris, and the resulting supernatant (cytosol), containing the MR, is collected. Protein concentration is determined via a standard assay (e.g., BCA assay).

  • Competitive Binding Reaction: A constant concentration of [³H]-aldosterone and the receptor preparation are incubated in a series of tubes or a 96-well plate.

  • Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., canrenone) are added to the reaction mixtures. A control group with no competitor (total binding) and a group with a large excess of unlabeled aldosterone (non-specific binding) are included.

  • Incubation: The reaction is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours).

  • Separation: The reaction is terminated by adding a dextran-coated charcoal slurry, which adsorbs free [³H]-aldosterone. The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected. Alternatively, the reaction mixture is rapidly filtered through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: Scintillation fluid is added to the supernatant or the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of MR-mediated gene transcription.

Objective: To quantify the functional antagonist activity of this compound derivatives.

Materials:

  • Cell Line: Mammalian cells (e.g., HEK293, CHO) stably co-transfected with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene linked to an MR-responsive promoter (hormone response element).

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS).

  • Agonist: Aldosterone.

  • Test Compounds: this compound derivatives.

  • Lysis Buffer and Luciferase Substrate: Commercially available luciferase assay kit.

  • Instrumentation: Luminometer.

Methodology:

  • Cell Plating: The engineered reporter cells are seeded into a 96-well cell culture plate and incubated to allow for cell attachment.

  • Compound Treatment (Antagonist Mode): The culture medium is replaced with a medium containing the test compound at various concentrations, along with a fixed, sub-maximal concentration of the agonist, aldosterone (e.g., the EC80 concentration).

  • Incubation: The plate is incubated for 18-24 hours to allow for receptor activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.

  • Cell Lysis: The treatment medium is removed, and the cells are washed. A passive lysis buffer is added to each well to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: The plate is placed in a luminometer. The luciferase assay reagent, containing the substrate luciferin, is injected into each well, and the resulting light emission (luminescence) is measured.

  • Data Analysis: The luminescence signal is proportional to the level of MR-mediated gene transcription. For antagonist activity, the data is plotted as luminescence intensity versus the concentration of the test compound. The IC50 value, representing the concentration at which the aldosterone-induced signal is inhibited by 50%, is calculated.

Visualizations: Pathways and Workflows

Mineralocorticoid Receptor (MR) Signaling Pathway

The following diagram illustrates the genomic signaling pathway of the mineralocorticoid receptor and the mechanism of antagonism by canrenone.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_inactive Inactive MR (bound to HSPs) MR_active Active MR-Ligand Complex MR_inactive->MR_active Conformational Change (HSPs dissociate) Blocked Transcription Blocked MR_inactive->Blocked Prevents Activation Aldosterone Aldosterone Aldosterone->MR_inactive Binds Canrenone Canrenone (Antagonist) Canrenone->MR_inactive Competitively Binds Dimer Dimerization MR_active->Dimer Translocation HRE Hormone Response Element (HRE) Dimer->HRE Binds to DNA Transcription Gene Transcription (e.g., ENaC, SGK1) HRE->Transcription Initiates

Caption: Mechanism of MR antagonism by canrenone.
Experimental Workflow for SAR Analysis

This diagram outlines the logical flow for conducting a structure-activity relationship study of novel this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration start Hypothesis: Structural modification at position X affects affinity design Design Library of This compound Derivatives start->design synthesis Chemical Synthesis & Purification design->synthesis binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) synthesis->binding_assay functional_assay Secondary Screen: Reporter Gene Assay (Determine IC50, Efficacy) binding_assay->functional_assay data_table Compile Quantitative Data (Ki, IC50) into SAR Table functional_assay->data_table analysis Analyze SAR: Identify key structural features for activity and selectivity data_table->analysis decision Lead Compound(s) Identified? analysis->decision next_gen Design Next-Generation Derivatives decision->next_gen No / Refine end Advance Lead to In Vivo Studies decision->end Yes next_gen->design

References

In Vitro Mineralocorticoid Receptor Binding of Canrenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of canrenoate to the mineralocorticoid receptor (MR). This compound, an active metabolite of the widely used potassium-sparing diuretic spironolactone, functions as a competitive antagonist at the MR. This document details its binding affinity, outlines a comprehensive experimental protocol for assessing its receptor binding, and visualizes the associated molecular pathways and experimental procedures.

Quantitative Binding Affinity Data

Direct in vitro binding affinity data for this compound, such as Kᵢ, IC₅₀, or Kₐ values, are not extensively reported in publicly available literature. One study notes a "very low affinity of this compound binding to the receptor" without providing specific quantitative data[1]. However, its activity as a mineralocorticoid receptor antagonist is well-established, primarily through its formation from the prodrug spironolactone.[2][3] For comparative purposes, the binding affinity of spironolactone and the relative in vivo potency of this compound are presented below.

CompoundParameterValueSpecies/SystemRadioligandReference
SpironolactoneIC₅₀13 nMCOS-1 cells (expressing MR LBD)[³H]-aldosterone[1]
SpironolactoneIC₅₀25 nMCOS-1 cells (expressing GMGG chimera)[³H]-aldosterone[1]
Potassium this compoundRelative Potency vs. Spironolactone0.68Human (in vivo)N/A[4]

Note: The relative potency of potassium this compound was determined in vivo by assessing its effect on the urinary Na⁺/K⁺ ratio compared to spironolactone.[4] This value reflects the overall pharmacological effect, which includes factors beyond direct receptor binding. Canrenone is the common metabolite of both spironolactone and potassium this compound.[2][3]

Mineralocorticoid Receptor Signaling Pathway

The genomic signaling pathway of the mineralocorticoid receptor is a multi-step process initiated by ligand binding in the cytoplasm and culminating in the modulation of target gene expression in the nucleus.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR MR MR_HSP Inactive MR-HSP Complex HSP HSP Complex HSP->MR_HSP Aldosterone Aldosterone / this compound Aldosterone->MR_HSP Binding MR_Ligand Active MR-Ligand Complex MR_HSP->MR_Ligand Conformational Change & HSP Dissociation Dimer MR Dimer MR_Ligand->Dimer Dimerization HRE Hormone Response Element (HRE) Dimer->HRE Binding Transcription Transcription of Target Genes HRE->Transcription Initiation

Caption: Genomic signaling pathway of the Mineralocorticoid Receptor.

Upon entering the cell, aldosterone or an antagonist like this compound binds to the MR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs. The activated MR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs).[5][6][7] This interaction recruits co-regulatory proteins and the transcriptional machinery, ultimately leading to the activation or repression of target gene transcription.[6]

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the mineralocorticoid receptor using a filtration method.

Materials and Reagents
  • Receptor Source: Homogenates from cells or tissues expressing the mineralocorticoid receptor (e.g., transfected HEK293 cells, rat kidney).

  • Radioligand: [³H]-aldosterone (a high-affinity MR agonist).

  • Competitor: this compound (unlabeled).

  • Reference Competitor: Spironolactone (for assay validation).

  • Non-specific Binding Control: A high concentration of unlabeled aldosterone (e.g., 500-fold excess).

  • Binding Buffer: e.g., Tris-HCl buffer with additives like MgCl₂ and EDTA.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Experimental Workflow

Experimental_Workflow cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Homogenate Incubation Incubate Receptor, Radioligand, and Competitor Mixtures Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Competitor Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: IC50 and Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology

  • Receptor Preparation:

    • Homogenize cells or tissues expressing the MR in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation.[8]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor homogenate, a fixed concentration of [³H]-aldosterone, and binding buffer.

    • Non-specific Binding: Add receptor homogenate, [³H]-aldosterone, and a saturating concentration of unlabeled aldosterone.

    • Competitive Binding: Add receptor homogenate, [³H]-aldosterone, and increasing concentrations of this compound (or spironolactone for the standard curve).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection:

    • Dry the filters.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM and the competitive binding CPM for each concentration of this compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone).

  • Calculate the Kᵢ (Inhibition Constant): Use the Cheng-Prusoff equation to calculate the Kᵢ value from the IC₅₀:

    Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

    Where:

    • [L] is the concentration of the radioligand ([³H]-aldosterone).

    • Kₐ is the dissociation constant of the radioligand for the receptor.

This comprehensive guide provides a foundational understanding of the in vitro mineralocorticoid receptor binding of this compound for researchers and professionals in drug development. While direct quantitative binding data for this compound remains elusive, the provided comparative data and detailed experimental protocols offer a robust framework for further investigation.

References

Beyond Aldosterone: An In-depth Technical Guide to the Cellular and Molecular Targets of Canrenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, and its active metabolite canrenone, are well-established as mineralocorticoid receptor (MR) antagonists.[1] For decades, their therapeutic utility has been primarily attributed to the blockade of aldosterone's effects, particularly in the context of hypertension and heart failure.[2][3] However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond the MR, encompassing a range of other cellular and molecular targets.[4][5][6][7] Understanding these off-target interactions is crucial for a comprehensive appreciation of this compound's therapeutic and adverse effect profiles, and for the rational design of future drugs with improved selectivity.

This technical guide provides an in-depth exploration of the non-MR targets of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed summary of the available quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Key Cellular and Molecular Targets

Na+/K+ ATPase (The Sodium-Potassium Pump)

Canrenone has been demonstrated to directly interact with and inhibit the Na+/K+ ATPase, an essential enzyme responsible for maintaining electrochemical gradients across cell membranes.[8] This interaction is of particular interest as the Na+/K+ ATPase is also the receptor for cardiac glycosides like ouabain.[8]

ParameterValueCell/Tissue TypeReference
IC50 86 ± 37 µmol/LHuman Red Blood Cells[8]
Apparent Dissociation Constant (Kc) 200 ± 130 µmol/LHuman Red Blood Cells[8]
Apparent Affinity (Inhibition of Activity) 100-200 µMPartially Purified Renal Na,K-ATPase[4]
Inhibitory Constant (Ki) (Displacement of [3H]ouabain) 100-300 µMPartially Purified Renal Na,K-ATPase[4]

A common method to assess the inhibitory effect of canrenone on Na+/K+ ATPase is through the measurement of ouabain-sensitive Na+ efflux in human red blood cells.[8]

  • Cell Preparation: Freshly drawn human red blood cells are washed multiple times in a cold, isotonic choline chloride solution. The cells are then loaded with 22Na+ by incubation in a loading solution containing NaCl, KCl, MgCl2, Tris-HCl, and 22NaCl at 37°C for a specified time.

  • Na+ Efflux Assay: The 22Na+-loaded erythrocytes are washed to remove external radioactivity and then resuspended in different efflux media. These media contain varying concentrations of canrenone and/or ouabain.

  • Measurement of Na+ Efflux: Aliquots of the cell suspension are taken at different time points and centrifuged. The radioactivity in the supernatant, representing the efflux of 22Na+, is measured using a gamma counter.

  • Data Analysis: The rate of Na+ efflux is calculated and the ouabain-sensitive component is determined by subtracting the efflux in the presence of a saturating concentration of ouabain from the total efflux. The inhibitory effect of canrenone is then quantified by comparing the ouabain-sensitive efflux in the presence and absence of the compound. The IC50 and apparent dissociation constant (Kc) can be determined from dose-response curves.[8]

Canrenone Interaction with Na+/K+ ATPase Canrenone Canrenone Allosteric_Site Proposed Allosteric Binding Site Canrenone->Allosteric_Site Binds allosterically NaK_ATPase Na+/K+ ATPase Ouabain_Site Digitalis Receptor Site (Ouabain Binding Site) NaK_ATPase->Ouabain_Site Ion_Transport Inhibition of Na+/K+ Pumping NaK_ATPase->Ion_Transport Functional Consequence Ouabain_Site->Ion_Transport Competitive inhibition by Ouabain Allosteric_Site->NaK_ATPase This compound Modulation of IL-6/JAK2/STAT3 Pathway This compound This compound IL6 IL-6 This compound->IL6 Competitive Binding IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Workflow for Androgen Receptor Content Analysis start Start treatment Animal Treatment (this compound vs. Vehicle) start->treatment tissue_extraction Liver Excision and Homogenization treatment->tissue_extraction centrifugation Differential Centrifugation tissue_extraction->centrifugation cytosol Cytosolic Fraction centrifugation->cytosol nucleus Nuclear Fraction centrifugation->nucleus cytosol_assay Cytosolic AR Binding Assay ([3H]R1881) cytosol->cytosol_assay nucleus_assay Nuclear AR Binding Assay ([3H]R1881) nucleus->nucleus_assay quantification Liquid Scintillation Counting and Data Analysis cytosol_assay->quantification nucleus_assay->quantification end End quantification->end

References

The Intravenous Administration of Potassium Canrenoate: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of intravenous potassium canrenoate, a potassium-sparing diuretic and aldosterone antagonist. Intravenous potassium this compound serves as a prodrug, rapidly converting to its active metabolite, canrenone, in the body. This document synthesizes available data on its metabolic fate, pharmacokinetic profile in various populations, and the analytical methodologies employed in its study.

Introduction

Potassium this compound is the only clinically available mineralocorticoid receptor antagonist that can be administered intravenously.[1] This route of administration is particularly valuable in clinical settings where oral administration is not feasible.[1] Upon entering the bloodstream, potassium this compound is rapidly hydrolyzed to canrenoic acid, which is in equilibrium with its active lactone form, canrenone. Canrenone is responsible for the pharmacological effects of the drug.[1]

Mechanism of Action and Metabolic Pathway

Potassium this compound exerts its diuretic and antihypertensive effects by competitively antagonizing aldosterone at the mineralocorticoid receptors, primarily in the distal convoluted tubules of the kidneys. This leads to increased sodium and water excretion while conserving potassium.

The metabolic conversion of intravenous potassium this compound to its active form, canrenone, is a critical step in its mechanism of action. The following diagram illustrates this metabolic pathway.

Metabolic Pathway of Intravenous Potassium this compound Potassium this compound (IV) Potassium this compound (IV) Canrenoic Acid Canrenoic Acid Potassium this compound (IV)->Canrenoic Acid Rapid Hydrolysis Canrenone (Active Metabolite) Canrenone (Active Metabolite) Canrenoic Acid->Canrenone (Active Metabolite) Lactonization (Equilibrium) Further Metabolism & Excretion Further Metabolism & Excretion Canrenone (Active Metabolite)->Further Metabolism & Excretion

Caption: Metabolic conversion of intravenous potassium this compound to canrenone.

Pharmacokinetic Profile of Canrenone after Intravenous Potassium this compound Administration

The pharmacokinetic properties of canrenone following intravenous administration of potassium this compound have been characterized in various populations. The data is summarized in the tables below.

Healthy Adult Volunteers
ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)2066 ± 876[2]
Tmax (min)29 ± 15[2]
Half-life (t½) (h)4.9 ± 1.8[2]
Total Clearance (mL/min/kg)4.2 ± 1.7[2]
Pediatric Patients

A population pharmacokinetic study in pediatric patients (2 days to 10 years of age) who received intravenous potassium this compound revealed that weight was a significant covariate for clearance and volume of distribution.

ParameterPopulation ModelReference
Clearance (CL/F) (L/h)11.4 × (Weight/70.0)^0.75[3]
Volume of Distribution (V/F) (L)374.2 × (Weight/70)[3]
Elimination Half-life (in a 4 kg child) (h)11.2[3]
Patients with Hepatic and Cardiac Conditions

The elimination of canrenone is prolonged in patients with chronic liver disease and congestive heart failure.

Patient PopulationElimination Half-life (t½) (h)Reference
Chronic Liver Disease 59 (range: 32-105)[4]
Congestive Heart Failure 37 (range: 19-48)[4]
Normal Subjects (for comparison) 20.5[4]
Patients with Renal Impairment

While specific pharmacokinetic parameters for intravenous potassium this compound in patients with renal impairment are not well-documented in the literature, studies on the oral form (spironolactone, which metabolizes to canrenone) suggest a higher risk of canrenone accumulation in this population.[5] Therefore, caution and close monitoring are advised when administering intravenous potassium this compound to patients with impaired renal function.

Experimental Protocols

The determination of canrenone concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a pharmacokinetic study of intravenous potassium this compound.

Experimental Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Subject Recruitment Subject Recruitment IV Potassium this compound Administration IV Potassium this compound Administration Subject Recruitment->IV Potassium this compound Administration Blood Sampling (Serial) Blood Sampling (Serial) IV Potassium this compound Administration->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Preparation (e.g., LLE or SPE) Sample Preparation (e.g., LLE or SPE) Plasma Separation->Sample Preparation (e.g., LLE or SPE) HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Sample Preparation (e.g., LLE or SPE)->HPLC or LC-MS/MS Analysis Quantification of Canrenone Quantification of Canrenone HPLC or LC-MS/MS Analysis->Quantification of Canrenone Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Canrenone->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis

Caption: A typical experimental workflow for a pharmacokinetic study.

Detailed Bioanalytical Method: HPLC-UV

The following provides a detailed methodology for the determination of canrenone in human plasma using HPLC-UV, based on published methods.[2][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., another steroid with similar chromatographic properties).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 280 nm.[6]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of canrenone to the internal standard against the known concentrations of canrenone standards.

  • The concentration of canrenone in the plasma samples is then determined from this calibration curve.

Conclusion

Intravenous potassium this compound is a valuable therapeutic option when an oral aldosterone antagonist is not suitable. Its rapid conversion to the active metabolite, canrenone, results in a predictable onset of action. The pharmacokinetic profile of canrenone is well-characterized in healthy adults and pediatric populations, with weight being a key determinant of its disposition in children. However, the elimination of canrenone is significantly prolonged in patients with chronic liver disease and congestive heart failure, necessitating careful consideration of dosing in these populations. Further research is warranted to fully elucidate the pharmacokinetics of intravenous potassium this compound in patients with renal impairment. The analytical methods for quantifying canrenone are well-established, providing a robust framework for future pharmacokinetic and bioavailability studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

References

Canrenoate's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, a competitive antagonist of the mineralocorticoid receptor (MR), plays a significant role in modulating the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, potassium this compound is metabolized to its active form, canrenone, which exerts its pharmacological effects primarily in the kidneys. This technical guide provides an in-depth exploration of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and its therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Its active metabolite, canrenone, binds to the MR in the distal convoluted tubules and collecting ducts of the kidneys, thereby inhibiting the binding of aldosterone.[1][2][3] This blockade disrupts the normal physiological actions of aldosterone, which include the promotion of sodium reabsorption and potassium excretion.[1][4]

The inhibition of aldosterone's effects leads to:

  • Natriuresis and Diuresis: Increased excretion of sodium and water, leading to a reduction in blood volume and blood pressure.[1][2]

  • Potassium Retention: Decreased excretion of potassium, a characteristic that defines it as a potassium-sparing diuretic.[1][4]

By counteracting the effects of aldosterone, this compound helps to mitigate the pathological consequences of excessive RAAS activation, such as hypertension and edema associated with heart failure.[1][4]

Signaling Pathway of this compound in the RAAS

The following diagram illustrates the interaction of this compound within the RAAS signaling cascade.

RAAS_this compound Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage   + Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion   + ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & Kidneys) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to Kidney_Tubules Kidney Tubules (Distal Convoluted Tubule & Collecting Duct) Sodium_Water_Retention Sodium and Water Retention Kidney_Tubules->Sodium_Water_Retention Potassium_Excretion Potassium Excretion Kidney_Tubules->Potassium_Excretion MR->Kidney_Tubules acts on Sodium_Water_Excretion Sodium and Water Excretion MR->Sodium_Water_Excretion Potassium_Retention Potassium Retention MR->Potassium_Retention This compound Potassium this compound Canrenone Canrenone (Active Metabolite) This compound->Canrenone metabolized to Canrenone->MR competitively antagonizes Blood_Pressure_Increase Increased Blood Pressure Sodium_Water_Retention->Blood_Pressure_Increase

This compound's antagonistic action on the RAAS pathway.

Quantitative Data

Pharmacokinetic Properties

Potassium this compound is a prodrug that is converted to its active metabolite, canrenone. The pharmacokinetic parameters of both compounds are crucial for understanding their clinical efficacy and safety profiles.

ParameterPotassium this compoundCanrenone (from IV this compound)Canrenone (from oral Spironolactone)Reference
Administration Route IntravenousIntravenousOral[5]
Dose 200 mg200 mg200 mg[5]
Tmax (Time to Peak Plasma Concentration) -29 ± 15 min4.4 ± 0.9 h[5]
Cmax (Peak Plasma Concentration) -2066 ± 876 ng/mL177 ± 33 ng/mL[5]
t½ (Elimination Half-life) -3.7 ± 1.2 h (initial phase)3.9 ± 1.2 h[5]
t½ (Terminal Elimination Half-life) ~18 hours16.5 - 22 hours-[4][6]
Clearance (CL) -4.2 ± 1.7 mL/min/kg-[5]
Volume of Distribution (Vd) -374.2 L/70 kg (paediatric)-[7]
Bioavailability of Canrenone --25 ± 9%[5]
Protein Binding ->90%>90%[4]

Note: Pharmacokinetic parameters can vary depending on the patient population and study design.

Receptor Binding Affinity and Selectivity

The therapeutic and adverse effects of this compound are determined by the binding affinity of its active metabolite, canrenone, to the mineralocorticoid receptor and other steroid receptors.

ReceptorLigandBinding Affinity (Ki or IC50)Reference
Mineralocorticoid Receptor (MR) CanrenoneIC50: ~13-25 nM (Spironolactone)[8]
Androgen Receptor (AR) CanrenoneLower affinity than spironolactone[9][10]
Progesterone Receptor (PR) CanrenoneKi: 300 nM[2][11]
Glucocorticoid Receptor (GR) CanrenoneWeak antagonist[12]

Note: Spironolactone's IC50 for MR is provided as a reference for canrenone's parent drug. Canrenone has a 10-fold lower affinity for the MR than spironolactone.[8] Spironolactone is a strong AR antagonist (IC50 = ~77 nM).[12]

Effects on RAAS Biomarkers and Blood Pressure

Clinical studies have quantified the effects of this compound on key components of the RAAS and on blood pressure in hypertensive patients.

ParameterTreatmentDosageChange from BaselineReference
Systolic Blood Pressure (SBP) Canrenone 50 mg50 mg/day-20.26 mmHg[13]
Canrenone 100 mg100 mg/day-23.68 mmHg[13]
Diastolic Blood Pressure (DBP) Canrenone 50 mg50 mg/day-10.58 mmHg[13]
Canrenone 100 mg100 mg/day-12.38 mmHg[13]
Plasma Renin Activity (PRA) Potassium this compound200 mg/daySignificant increase (lower than with spironolactone)[14]
Canrenone164-328 mg/dayDose-dependent increase[9]
Plasma Aldosterone Potassium this compound200 mg/daySignificant increase (lower than with spironolactone)[14]
Canrenone 50 mg50 mg/dayIncrease[13]

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound like canrenone to the mineralocorticoid receptor using a competitive binding assay with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Receptor_Prep Prepare MR-expressing cell lysate or purified receptor Incubation Incubate MR, [3H]Aldosterone, and Canrenone at 4°C Receptor_Prep->Incubation Radioligand_Prep Prepare [3H]Aldosterone solution (e.g., 2 nM) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of Canrenone (test compound) Competitor_Prep->Incubation Separation Separate bound from free radioligand (e.g., dextran-coated charcoal) Incubation->Separation Detection Measure radioactivity of bound fraction (scintillation counting) Separation->Detection Analysis Calculate IC50 and Ki values Detection->Analysis

Workflow for a mineralocorticoid receptor binding assay.

Detailed Methodology:

  • Receptor Preparation:

    • Transfect COS-1 cells (which lack endogenous MR) with a plasmid expressing the human mineralocorticoid receptor ligand-binding domain (MR LBD).[8]

    • Harvest the cells and prepare a cytosolic lysate by homogenization in an appropriate buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell lysate containing the MR, a fixed concentration of [3H]aldosterone (e.g., 2 nM), and varying concentrations of the unlabeled competitor (canrenone).[8]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled aldosterone, e.g., 500-fold excess).[8]

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4 hours).[12]

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to each well to adsorb the unbound [3H]aldosterone.[12]

    • Centrifuge the plate to pellet the charcoal.

  • Quantification and Analysis:

    • Transfer the supernatant (containing the receptor-bound [3H]aldosterone) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of RAAS Inhibition in an Animal Model

This protocol describes a general approach to evaluate the in vivo effects of this compound on the RAAS in a rat model of hypertension.

InVivo_RAAS_Workflow cluster_model 1. Animal Model cluster_treatment 2. Treatment Groups cluster_monitoring 3. Monitoring & Sampling cluster_analysis 4. Data Analysis Animal_Model Induce hypertension in rats (e.g., Spontaneously Hypertensive Rats) Control Vehicle Control Group Animal_Model->Control Canrenoate_Group Potassium this compound Treatment Group (e.g., 5 mg/day) Animal_Model->Canrenoate_Group BP_Monitoring Monitor blood pressure throughout the study Control->BP_Monitoring Canrenoate_Group->BP_Monitoring Urine_Collection 24-hour urine collection for aldosterone and electrolyte measurement BP_Monitoring->Urine_Collection Blood_Sampling Collect blood samples for PRA and aldosterone analysis Urine_Collection->Blood_Sampling Data_Analysis Compare blood pressure, PRA, aldosterone, and electrolyte levels between groups Blood_Sampling->Data_Analysis

Workflow for in vivo assessment of RAAS inhibition.

Detailed Methodology:

  • Animal Model:

    • Use an established animal model of hypertension, such as spontaneously hypertensive rats (SHR).

    • Acclimatize the animals and divide them into control and treatment groups.

  • Drug Administration:

    • Administer potassium this compound (e.g., 5 mg/day) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 21 days).[15]

  • Physiological Measurements:

    • Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method or telemetry.

  • Biochemical Analyses:

    • At the end of the treatment period, collect 24-hour urine samples to measure sodium, potassium, and aldosterone excretion.

    • Collect blood samples via cardiac puncture or from the tail vein to measure plasma renin activity (PRA) and plasma aldosterone concentration using commercially available radioimmunoassay (RIA) or ELISA kits.

  • Data Analysis:

    • Statistically compare the changes in blood pressure, urinary electrolyte excretion, PRA, and aldosterone levels between the this compound-treated group and the control group to assess the in vivo efficacy of RAAS inhibition.

Determination of Canrenone in Human Plasma by HPLC-UV

This protocol provides a detailed method for the quantification of canrenone in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection.

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of methylene chloride and ethyl acetate).[16]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A mixture of methanol and water (e.g., 57:43, v/v).[16]

    • Flow Rate: 0.8 mL/min.[17]

    • Injection Volume: 5 µL.[17]

    • Column Temperature: 30°C.[17]

    • UV Detection: 280 nm.[17]

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of canrenone of known concentrations.

    • Calculate the concentration of canrenone in the plasma samples by comparing the peak area ratio of canrenone to the internal standard with the calibration curve.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. The linearity should be established over a relevant concentration range (e.g., 2-300 ng/mL).[16] The precision (relative standard deviation) should be less than 15%.[16]

Conclusion

This compound, through its active metabolite canrenone, is a potent antagonist of the mineralocorticoid receptor, effectively interrupting the RAAS cascade. This action leads to beneficial effects in the management of hypertension and heart failure. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize the therapeutic potential of this compound and other mineralocorticoid receptor antagonists. Further research is warranted to fully elucidate the comparative efficacy and safety of this compound in relation to newer generations of MRAs.

References

Methodological & Application

Protocol for Intravenous Administration of Potassium Canrenoate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Potassium canrenoate is a competitive aldosterone antagonist and a potassium-sparing diuretic. It functions as a prodrug, being metabolized to its active form, canrenone.[1] This document provides detailed protocols for the intravenous (IV) administration of potassium this compound in various animal models, including mice, rats, dogs, and pigs. The protocols are intended to guide researchers in preclinical studies investigating the pharmacokinetics, pharmacodynamics, and therapeutic effects of this compound. Potassium this compound is the only clinically utilized antimineralocorticoid available for parenteral administration.[1]

Mechanism of Action

Potassium this compound competitively binds to and inhibits the mineralocorticoid receptor (MR), thereby blocking the physiological effects of aldosterone. This antagonism leads to a reduction in sodium and water reabsorption and a decrease in potassium excretion in the kidneys. In addition to its diuretic and antihypertensive effects, potassium this compound has been investigated for its potential role in mitigating cardiac fibrosis and arrhythmias.

Pharmacokinetics

Following intravenous administration, potassium this compound is rapidly converted to its active metabolite, canrenone. In dogs, the elimination of intravenously administered this compound from plasma exhibits two phases, with half-lives of 6.8 and 23.6 hours.[2] Canrenone is the predominant form of the drug found in tissues.[2] Excretion occurs through both urine and feces, with roughly equal proportions eliminated via each route within 72 hours in dogs.[2]

Experimental Protocols

General Preparation and Administration Guidelines

  • Vehicle: For intravenous administration, potassium this compound should be dissolved in sterile 0.9% sodium chloride (saline).[3]

  • Administration Route: The lateral tail vein is the most common site for intravenous injection in mice and rats. In larger animals like dogs and pigs, the cephalic or jugular vein can be used.

  • Infusion Rate: As a general precaution for intravenous potassium administration, infusion rates should be carefully controlled to avoid hyperkalemia. While specific rates for potassium this compound are not extensively reported, guidelines for potassium chloride administration in dogs suggest that rates up to 20 mEq/hour may be tolerated with monitoring, while higher rates (40-80 mEq/hour) can induce cardiac abnormalities.[4] A cautious approach with slow infusion is recommended. For bolus injections in mice, a volume of up to 5 mL/kg can be administered rapidly, while larger volumes up to 10 mL/kg should be given as a slow bolus.

Species-Specific Protocols

A summary of intravenous dosages for potassium this compound in different animal models is provided in the table below.

Animal ModelDosage Range (mg/kg)Administration DetailsStudy ContextReference
Mouse 1IntravenousHeart Failure Model
Rat 5 (mg/day, IP)Intraperitoneal injectionAndrogen/Estrogen Receptor Study[4][5]
20 (mg/kg/day, Oral)In drinking waterCardiac Fibrosis Model[6]
Dog 20IntravenousMyocardial Infarction Model[7]
30IntravenousOuabain-induced Arrhythmia Model[8][9]
0.02 (mEq/min)Continuous Intravenous InfusionOuabain-induced Arrhythmia Model[10]
Pig ~6.7 (200 mg/animal)Intravenous BolusRenal Hemodynamics Study[11]

Detailed Protocol for Intravenous Administration in a Canine Model (Arrhythmia Study)

This protocol is based on studies investigating the effects of potassium this compound on drug-induced arrhythmias in dogs.[8][9]

  • Animal Preparation: Anesthetize the dog (e.g., with sodium pentobarbital, 30 mg/kg IV) and ensure adequate ventilation. Cannulate a suitable vein (e.g., external jugular vein) for drug administration and a femoral artery for blood pressure monitoring.[8]

  • Induction of Arrhythmia (if applicable): In this specific model, ouabain was administered to induce ventricular tachycardia.[8]

  • Preparation of Potassium this compound Solution: Dissolve potassium this compound powder in 0.9% sterile saline to the desired concentration.

  • Administration: Administer a single intravenous dose of 30 mg/kg of potassium this compound.[8][9]

  • Monitoring:

    • Continuously monitor the electrocardiogram (ECG) for changes in heart rate and rhythm.

    • Monitor arterial blood pressure throughout the experiment.

    • Collect blood samples at predetermined intervals to measure serum potassium and other relevant electrolytes.

Detailed Protocol for Intravenous Administration in a Porcine Model (Renal Hemodynamics Study)

This protocol is adapted from a study examining the effects of potassium this compound on renal blood flow in pigs.[12]

  • Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the experiment. Catheterize the femoral artery for blood sampling and blood pressure monitoring, and a suitable vein for infusions.

  • Experimental Procedure (if applicable): In this study, increased intra-abdominal pressure was induced.[12]

  • Preparation of Potassium this compound Solution: Prepare a solution of potassium this compound in 0.9% sterile saline.

  • Administration: Administer a single intravenous bolus of 200 mg of potassium this compound to the pig (approximate weight of 30 kg, resulting in a dose of ~6.7 mg/kg).[11]

  • Monitoring:

    • Measure renal blood flow using appropriate instrumentation.

    • Collect arterial blood samples to measure hormone levels (e.g., aldosterone) and serum electrolytes (sodium, potassium).[12]

    • Monitor urinary output.

    • Continuously monitor cardiac output and arterial pressure.[12]

Visualizations

Signaling Pathway of Potassium this compound

Potassium_Canrenoate_Pathway cluster_cell Kidney Tubular Cell cluster_nucleus Nucleus cluster_blood Bloodstream / Tubular Fluid MR Mineralocorticoid Receptor DNA DNA MR->DNA Translocates to Nucleus Aldosterone Aldosterone Aldosterone->MR Binds and Activates K_this compound Potassium this compound Canrenone Canrenone (Active Metabolite) K_this compound->Canrenone Metabolism Canrenone->MR Binds and Blocks Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces Na_Channel Sodium Channel (ENaC) Gene_Transcription->Na_Channel Increases Expression K_Channel Potassium Channel (ROMK) Gene_Transcription->K_Channel Increases Expression Na_in Sodium Reabsorption Na_Channel->Na_in K_out Potassium Secretion K_Channel->K_out Na_K_ATPase Na+/K+ ATPase

Caption: Mechanism of action of potassium this compound.

Experimental Workflow for Intravenous Administration

Experimental_Workflow start Start prep Animal Preparation (Anesthesia, Cannulation) start->prep drug_prep Prepare Potassium This compound Solution prep->drug_prep admin Intravenous Administration (Bolus or Infusion) drug_prep->admin monitor Physiological Monitoring (ECG, Blood Pressure, etc.) admin->monitor sampling Sample Collection (Blood, Urine) monitor->sampling analysis Data Analysis sampling->analysis end End analysis->end

Caption: General experimental workflow for IV administration.

References

Analytical Methods for Quantifying Canrenone Levels After Canrenoate Administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of canrenone in biological matrices, particularly following the administration of its prodrug, potassium canrenoate. Canrenone is the primary and active metabolite of spironolactone and potassium this compound, acting as a potassium-sparing diuretic and an aldosterone antagonist.[1][2] Accurate quantification of canrenone is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring.

The following sections detail various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods are presented with comprehensive experimental protocols and performance data to guide researchers in selecting and implementing the most suitable assay for their specific needs.

Metabolic Pathway of Potassium this compound to Canrenone

Potassium this compound is a prodrug that is rapidly metabolized to canrenone in the body.[2] This conversion is a key step in its mechanism of action. The metabolic pathway is illustrated below.

Metabolic Conversion of Potassium this compound Potassium_this compound Potassium this compound Canrenone Canrenone (Active Metabolite) Potassium_this compound->Canrenone Metabolism (e.g., in liver)

Potassium this compound Metabolism

Analytical Methodologies

A variety of analytical methods have been developed and validated for the quantification of canrenone in biological samples, primarily plasma and urine. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of canrenone. It offers good precision and accuracy for concentrations within the therapeutic range.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma or urine, add an internal standard (e.g., spirorenone).[3]

    • Add 5 mL of an extraction solvent mixture of n-hexane and toluene (1:1, v/v).[3]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Hypersil C18 (4.6 mm × 250 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile and 0.02 mol·L-1 ammonium phosphate dibasic (45:55, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.[4][5]

    • Column Temperature: 30°C.[5]

Quantitative Data Summary for HPLC-UV Methods

ParameterCanrenoneReference
Linearity Range9.375 - 300 µg/L[4]
Correlation Coefficient (r)0.9999[4]
Linearity (r²)≥ 0.9910[5]
Intra-day RSD< 4.8%[4]
Inter-day RSD< 4.8%[4]
Recovery> 73.3%[4]
Limit of Detection (LOD)< 5 ng/mL[3]
Limit of Quantification (LOQ)25 ng/mL[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies with low dosage administration.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 500 µL of methanol.[7]

    • Vortex for 10 seconds.[7]

    • Centrifuge at 4000 rpm for 6 minutes.[7]

    • Transfer the supernatant to an autosampler vial for injection.[7]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (100 mm × 3.0 mm, 3.5 µm).[7]

    • Mobile Phase: A mixture of methanol and 10 mM ammonium acetate in water.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 48°C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Monitored Transition: For canrenone, precursor ion (m/z) 341.0 and product ions (m/z) 169.0, 187.0, 283.0, 305.0.[7]

    • Capillary Voltage: 2000 V.[7]

    • Dry Temperature: 225°C.[7]

    • Nebulizer Pressure: 60 psi.[7]

Quantitative Data Summary for LC-MS/MS Methods

ParameterCanrenoneReference
Linearity Range2.69 - 179.20 ng/mL[7]
Correlation Coefficient (r²)> 0.993[8]
Within-run Precision (RSD)3.1 - 13.9%[7]
Between-run Precision (RSD)3.1 - 13.9%[7]
Accuracy85 - 115%[9]
Mean Recovery99.7%[7]
Lower Limit of Quantification (LLOQ)0.55 ng/mL[9]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Urine Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC UV_Detection UV Detection (280 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Methanol) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC LC Separation Supernatant_Collection->LC MSMS_Detection MS/MS Detection (ESI+) LC->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Workflow

Immunoassays

While immunoassays are a common technique for drug quantification, specific details for a dedicated canrenone immunoassay are less prevalent in the literature. However, it is important to note that canrenone has been shown to interfere with certain digoxin immunoassays.[10][11][12][13][14] This cross-reactivity highlights the structural similarities that could be exploited for the development of a specific immunoassay for canrenone, but also underscores the potential for inaccurate results when measuring digoxin in patients treated with this compound or spironolactone. Researchers considering immunoassay techniques should be aware of these potential interferences.

References

Application Notes and Protocols for the Use of Canrenoate in Experimental Models of Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium canrenoate, an active metabolite of spironolactone, is a potent mineralocorticoid receptor (MR) antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of aldosterone to MRs in tissues such as the kidneys, heart, and blood vessels.[2] This action leads to decreased sodium and water retention, contributing to its antihypertensive effects.[2] Beyond its diuretic properties, this compound has been shown to exert direct effects on the cardiovascular system, including the attenuation of cardiac fibrosis and hypertrophy, making it a valuable tool for investigating the pathophysiology of hypertension and heart failure in preclinical models.[1][3] These application notes provide a summary of its use in relevant experimental models, detailed protocols for model induction and drug administration, and an overview of the key signaling pathways involved.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative effects of potassium this compound in various experimental models of hypertension and heart failure.

Table 1: Effects of Potassium this compound on Isoprenaline-Induced Cardiac Fibrosis in Rats

ParameterControlIsoprenaline (ISO)ISO + Potassium this compound (20 mg/kg/day)Reference
Heart Weight (g) 2.6 ± 0.13.2 ± 0.12.9 ± 0.1#[3]
Left Ventricular Weight (g) 1.9 ± 0.12.4 ± 0.12.1 ± 0.1#[3]
End Diastolic Diameter (mm) 6.8 ± 0.27.9 ± 0.38.5 ± 0.3[3]
End Systolic Volume (µL) 78 ± 10115 ± 15148 ± 18[3]
Interstitial Fibrosis (%) 1.3 ± 0.32.5 ± 0.3*0.8 ± 0.1#[4]

*p < 0.05 vs. Control; #p < 0.05 vs. ISO. Data are presented as mean ± SEM.

Table 2: Effects of Potassium this compound in a Canine Model of Myocardial Infarction

ParameterControl (Post-MI)Potassium this compound (20 mg/kg, IV)Reference
dp/dtmax (mmHg/s) DecreasedSignificantly Increased[5]
Cardiac Output DecreasedSignificantly Increased[5]
Stroke Volume DecreasedSignificantly Increased[5]
Left Ventricular End-Diastolic Pressure IncreasedNo Significant Change[5]
Mean Arterial Pressure ReducedNo Significant Change[5]
Heart Rate UnchangedNo Significant Change[5]
ST-Segment Elevation PresentSignificantly Reduced[5]

Table 3: Effects of Canrenone (Active Metabolite) in a Rat Model of Reduced Renal Mass Hypertension

ParameterNormotensive (Vehicle)Hypertensive (Vehicle)Hypertensive + Canrenone (30 mg/kg/day)Reference
Systolic Blood Pressure (mmHg) 121.0 ± 0.6168.0 ± 2.0134.0 ± 1.4[3]

Experimental Protocols

I. Induction of Hypertension Models

A. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This model induces a low-renin, volume-dependent form of hypertension characterized by significant cardiovascular inflammation and fibrosis.[6]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA) pellets or injectable solution

  • 1% Sodium Chloride (NaCl) drinking water

  • Standard rat chow

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for unilateral nephrectomy

Protocol:

  • Unilateral Nephrectomy: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow a one-week recovery period with free access to standard chow and tap water.

  • DOCA Administration: Following recovery, implant a DOCA pellet (e.g., 25 mg, subcutaneous) or begin subcutaneous injections of DOCA in sesame oil (e.g., 25 mg/kg, twice weekly).

  • Salt Loading: Simultaneously, replace the drinking water with a 1% NaCl solution.

  • Monitoring: Monitor blood pressure weekly using a tail-cuff system. Hypertension typically develops within 2-4 weeks.[6]

  • This compound Treatment: this compound can be administered via drinking water, oral gavage, or subcutaneous injection at the desired dose (e.g., 20-50 mg/kg/day) either concurrently with DOCA-salt administration (prevention study) or after the establishment of hypertension (treatment study).

B. L-NAME-Induced Hypertensive Rat Model

This model induces hypertension through the inhibition of nitric oxide synthase (NOS), leading to endothelial dysfunction and increased peripheral resistance.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • Standard rat chow and drinking water

Protocol:

  • L-NAME Administration: Dissolve L-NAME in the drinking water at a concentration calculated to provide a daily dose of approximately 40 mg/kg.[7] Alternatively, L-NAME can be administered daily via oral gavage.

  • Monitoring: Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 1-2 weeks and stabilizes by 4 weeks.[7]

  • This compound Treatment: Administer this compound at the desired dose and route, either as a co-treatment with L-NAME or after hypertension is established.

II. Induction of Heart Failure Models

A. Isoprenaline-Induced Cardiac Fibrosis/Hypertrophy in Rats

This model uses a non-selective β-adrenergic agonist to induce cardiac stress, leading to myocyte hypertrophy, fibroblast proliferation, and interstitial fibrosis.[3]

Materials:

  • Male Wistar rats (200-250 g)

  • Isoprenaline hydrochloride

  • Saline solution

  • Syringes and needles for subcutaneous injection

Protocol:

  • Isoprenaline Administration: Prepare a solution of isoprenaline in saline. Administer a single high dose (e.g., 400 mg/kg, subcutaneously) for a model of acute injury and subsequent fibrosis, or lower daily doses (e.g., 5 mg/kg/day, subcutaneously) for 7-14 days to induce progressive hypertrophy and fibrosis.[3][8]

  • This compound Treatment: Administer potassium this compound (e.g., 20 mg/kg/day) in the drinking water, starting 5 days before the isoprenaline injection and continuing for the duration of the experiment (e.g., 2 months).[3]

  • Assessment: After the treatment period, assess cardiac function via echocardiography and perform histological analysis of heart tissue to quantify fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).

B. Transverse Aortic Constriction (TAC) Mouse Model of Pressure Overload Heart Failure

The TAC model creates a mechanical constriction of the aorta, leading to pressure overload on the left ventricle, compensatory hypertrophy, and eventual transition to heart failure.[9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical microscope and instruments

  • Suture material (e.g., 7-0 silk)

  • A blunt needle (e.g., 27-gauge) to standardize the constriction

Protocol:

  • Surgical Preparation: Anesthetize the mouse, intubate, and connect to a ventilator.

  • Thoracotomy: Make a small incision at the suprasternal notch and perform an upper sternotomy to expose the aortic arch.

  • Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left common carotid arteries. Pass a 7-0 silk suture under the aorta.

  • Ligation: Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle. Quickly remove the needle to create a standardized stenosis.

  • Closure: Close the chest and skin incisions.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

  • This compound Administration: this compound can be administered via osmotic mini-pumps, oral gavage, or in the drinking water at the desired dose. Treatment can be initiated prior to or following the TAC surgery.

  • Functional Assessment: Monitor cardiac function and remodeling at specified time points (e.g., 1, 4, and 8 weeks post-TAC) using echocardiography.

Signaling Pathways and Mechanisms of Action

This compound's cardioprotective effects are primarily mediated through the blockade of the mineralocorticoid receptor. The following diagrams illustrate the key signaling pathways involved in hypertension and heart failure that are modulated by this compound.

G cluster_stimulus cluster_hormone cluster_receptor cluster_drug cluster_downstream Hypertension Hypertension/ Heart Failure Aldosterone Aldosterone Hypertension->Aldosterone Upregulates MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates GeneTranscription Gene Transcription MR->GeneTranscription Promotes This compound This compound This compound->MR Blocks Fibrosis Fibrosis GeneTranscription->Fibrosis Hypertrophy Hypertrophy GeneTranscription->Hypertrophy Inflammation Inflammation GeneTranscription->Inflammation

Caption: Mechanism of Action of this compound.

The diagram above illustrates the primary mechanism of action of this compound. In states of hypertension and heart failure, aldosterone levels are often elevated. Aldosterone binds to and activates the mineralocorticoid receptor, leading to the transcription of genes that promote fibrosis, hypertrophy, and inflammation. This compound acts as a competitive antagonist at the mineralocorticoid receptor, thereby blocking these downstream pathological effects.

G Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGF_beta TGF-β MR->TGF_beta Upregulates This compound This compound This compound->MR Inhibits Smad Smad2/3 TGF_beta->Smad Activates ERK ERK1/2 TGF_beta->ERK Activates Fibroblast Cardiac Fibroblast Activation Smad->Fibroblast ERK->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Collagen Collagen Deposition Myofibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Caption: this compound's Role in a Pro-Fibrotic Signaling Pathway.

This diagram details the pro-fibrotic signaling cascade influenced by this compound. Aldosterone, through the mineralocorticoid receptor, can upregulate transforming growth factor-beta (TGF-β).[10][11] TGF-β, in turn, activates downstream signaling molecules like Smad proteins and extracellular signal-regulated kinase (ERK1/2), which promote the activation of cardiac fibroblasts, their differentiation into myofibroblasts, and subsequent collagen deposition, leading to cardiac fibrosis. By blocking the mineralocorticoid receptor, this compound can inhibit this entire cascade.

G cluster_model cluster_treatment cluster_monitoring cluster_endpoint Model Induce Hypertension/Heart Failure Model (e.g., DOCA-Salt, L-NAME, ISO, TAC) Treatment Administer this compound or Vehicle (Specify Dose, Route, Duration) Model->Treatment Monitoring Monitor Blood Pressure, Echocardiography Treatment->Monitoring Endpoint Sacrifice and Tissue Collection (Heart, Kidney, etc.) Monitoring->Endpoint Histology Histological Analysis (Fibrosis, Hypertrophy) Endpoint->Histology Molecular Molecular Analysis (Gene/Protein Expression) Endpoint->Molecular

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Canrenoate in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, the potassium salt of canrenoic acid, is an active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone.[1] It functions primarily as a mineralocorticoid receptor (MR) antagonist, thereby inhibiting the biological effects of aldosterone.[2] In addition to its well-established role in regulating electrolyte and water balance, emerging research suggests the involvement of the mineralocorticoid receptor in various cellular processes, including cell proliferation, apoptosis, and migration, making this compound a compound of interest for in vitro studies in various fields, including cancer biology.[2][3]

These application notes provide detailed protocols and dosage guidelines for the use of this compound and its active form, canrenone, in in vitro cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of these compounds on various cell types.

Data Presentation

Table 1: Solubility of this compound and Canrenone
CompoundSolventSolubilityReference
Potassium this compoundWater≥117.4 mg/mL[2]
DMSO<3.97 mg/mL[2]
CanrenoneDMSO20 mg/mL to 100 mM[3][4]
Table 2: Exemplary In Vitro Concentrations of this compound and Related Compounds
CompoundCell Type / SystemConcentration RangeObserved EffectReference
Potassium this compoundRat Aorta Rings0.01 - 10 mMRelaxation of precontracted rings[5]
CanrenoneRat Aorta Rings1 - 300 µMRelaxation of precontracted rings[5]
Potassium ProrenoateFrog Adrenal Glands5 x 10⁻⁴ M (500 µM)Inhibition of aldosterone output[6]
SpironolactoneHuman Glioblastoma U87-MG0 - 50 µMDose-dependent cytotoxicity, apoptosis induction[7]
Spironolactone, Eplerenone, EsaxerenoneHuman Bladder Cancer CellsNot specifiedRestored cell proliferation and migration inhibited by aldosterone[2][3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. Potassium this compound Stock Solution (Aqueous)

  • Materials: Potassium this compound powder, sterile nuclease-free water.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of potassium this compound powder.

    • Dissolve the powder in sterile nuclease-free water to a desired stock concentration (e.g., 100 mM). Potassium this compound is readily soluble in water.[2]

    • Gently vortex to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

1.2. Canrenone Stock Solution (DMSO)

  • Materials: Canrenone powder, sterile dimethyl sulfoxide (DMSO).

  • Procedure:

    • Under sterile conditions, weigh the desired amount of canrenone powder.

    • Dissolve the powder in sterile DMSO to a desired stock concentration (e.g., 100 mM). Canrenone is soluble in DMSO.[3][4]

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes.

    • Store the aliquots at -20°C.

Note on Vehicle Controls: When treating cells with canrenone dissolved in DMSO, it is crucial to include a vehicle control group treated with the same final concentration of DMSO as the highest concentration used for canrenone treatment. This accounts for any potential effects of the solvent on the cells.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluent.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Apoptosis Assay (Caspase-3 Activity Assay)

This protocol outlines a general method for measuring the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the selected time period.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add 50 µg of protein from each lysate to individual wells.

    • Add reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis:

    • Normalize the caspase-3 activity to the protein concentration for each sample.

    • Express the results as fold change in caspase-3 activity compared to the vehicle control.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds This compound This compound This compound->MR_HSP Blocks MR Mineralocorticoid Receptor (MR) MR_HSP->MR Dissociation HSP HSP MR_HSP->HSP MR_dimer MR Dimer MR->MR_dimer Dimerization PI3K PI3K MR->PI3K Non-genomic activation MAPK_pathway MAPK Pathway (e.g., ERK) MR->MAPK_pathway MR_dimer_nuc MR Dimer MR_dimer->MR_dimer_nuc Translocation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK_pathway->Proliferation MRE Mineralocorticoid Response Element (MRE) MR_dimer_nuc->MRE Binds Gene_Transcription Gene Transcription (e.g., SGK1) MRE->Gene_Transcription Initiates Cell_Cycle Cell Cycle Progression Gene_Transcription->Cell_Cycle Apoptosis_reg Apoptosis Regulation Gene_Transcription->Apoptosis_reg Gene_Transcription->Proliferation

Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells in Multi-well Plate start->seed_cells treatment Treat with this compound (various concentrations & times) seed_cells->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Fold Change) viability_assay->data_analysis apoptosis_assay->data_analysis end End: Results Interpretation data_analysis->end

Caption: General experimental workflow for in vitro cell culture studies with this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Canrenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of canrenoate, the active metabolite of spironolactone and potassium this compound, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control assays. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key validation parameters, and a visual representation of the experimental workflow.

Introduction

This compound, an active metabolite of the aldosterone antagonist spironolactone, plays a crucial role in the therapeutic effects of its parent drug. Accurate and reliable quantification of this compound in biological fluids such as plasma and urine is essential for pharmacokinetic assessments, bioequivalence studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note details a robust HPLC method for the determination of this compound, often analyzed as its lactonized form, canrenone.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, preparation of standards and mobile phase, and the chromatographic conditions for the analysis of this compound (as canrenone) in plasma.

Materials and Reagents
  • Canrenone reference standard

  • Spironolactone or other suitable internal standard (e.g., spirorenone)[1]

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • n-hexane

  • Toluene

  • Human plasma (drug-free)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm)[2]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of canrenone reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent to cover the desired calibration range (e.g., 5 ng/mL to 1000 ng/mL).[3][4]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., spirorenone) in methanol.

  • Spiked Calibration Standards: Prepare calibration standards by spiking known concentrations of the canrenone working solutions and a fixed concentration of the internal standard into drug-free human plasma.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1.0 mL of plasma sample (or calibration standard/quality control sample), add the internal standard solution.

  • Add 5.0 mL of an extraction solvent mixture, such as n-hexane-toluene (1:1, v/v).[1]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

Chromatographic Conditions
ParameterRecommended Condition
Column Zorbax SB-C18, 100 x 3.0 mm, 3.5 µm[2]
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL[2]
Column Temperature 48°C[2]
Detection Wavelength 285 nm[1]
Run Time Approximately 10 minutes

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards Spiking Spike Standards/IS into Plasma Standard_Prep->Spiking Plasma_Sample Collect Plasma Sample Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 285 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: Experimental workflow for this compound detection by HPLC.

Quantitative Data Summary

The performance of the HPLC method should be validated to ensure its reliability for the intended application. The following tables summarize typical validation parameters reported for the analysis of canrenone in biological matrices.

Table 1: Linearity and Detection Limits

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
CanrenonePlasma2.69 - 179.20-2.69[2]
CanrenonePlasma25 - 1000-25[3]
CanrenonePlasma-6.025.0[5]
CanrenonePlasma2 - 300-2[6]

Table 2: Accuracy and Precision

AnalyteMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
CanrenonePlasmaLow, Mid, High2.1 - 11.42.4 - 12.6-1.7 to +6.0 (Intra-day RE%) -7.2 to +4.8 (Inter-day RE%)[5]
CanrenonePlasmaLow, Mid, High< 10< 1085 - 115[6]

Signaling Pathways and Logical Relationships

The primary logical relationship in this application is the metabolic conversion of the prodrug to its active form, which is then targeted for analysis.

Metabolic_Pathway Potassium_this compound Potassium this compound Metabolism Metabolism Potassium_this compound->Metabolism Spironolactone Spironolactone Spironolactone->Metabolism Canrenone Canrenone (Analyte) Metabolism->Canrenone

Caption: Metabolic conversion to the target analyte, canrenone.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound (as canrenone) in biological samples. The protocol for sample preparation using liquid-liquid extraction is effective in minimizing matrix interference. The method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of research and clinical applications in the field of drug development and analysis. Proper method validation is crucial before its implementation in a laboratory setting.

References

Application Notes and Protocols for the Preparation of Canrenoate Solutions in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of canrenoate solutions in preclinical research settings. This compound, the active metabolite of spironolactone, is a potent mineralocorticoid receptor (MR) antagonist widely used in cardiovascular and endocrine research. This document outlines its solubility, stability, and provides step-by-step instructions for in vitro and in vivo experimental setups.

Physicochemical Properties and Solubility

Potassium this compound is the potassium salt of canrenoic acid and is a prodrug that is metabolized to the active lactone form, canrenone. It is the only clinically utilized mineralocorticoid receptor antagonist available for parenteral administration.[1]

Data Presentation: Solubility of Potassium this compound

The solubility of potassium this compound in various solvents is crucial for the preparation of appropriate formulations for preclinical studies. The following table summarizes the available solubility data.

SolventConcentrationObservationsCitations
Water100 mg/mLRequires sonication, warming, and heating to 60°C.[2]
5 mg/mLA stable aqueous solution can be prepared.
Dimethyl Sulfoxide (DMSO)2 mg/mLRequires sonication, warming, and heating to 60°C.[2]
0.9% Saline1 mg/mLPrepared by diluting a 20 mg/mL stock solution.[3]
Methanol1 mg/mLUsed for preparing stock solutions.
EthanolNot specifiedUsed for preparing stock solutions.

Note: For in vivo studies with water-insoluble compounds, a common strategy involves dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline.

Stability of this compound Solutions

A study on a 5 mg/mL aqueous solution of potassium this compound, prepared from either raw material or crushed tablets, demonstrated chemical stability for up to 60 days when assessed by UV spectrophotometry. The solutions showed no microbial growth over this period.

Signaling Pathway

This compound functions as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents aldosterone from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the expression of aldosterone-responsive genes.

Aldosterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_dimer Activated MR Dimer MR->MR_dimer Translocates to Nucleus & Dimerizes This compound This compound This compound->MR Competitively Inhibits ARE Aldosterone Response Element (ARE) on DNA MR_dimer->ARE Binds to Gene_Transcription Gene Transcription (e.g., Sgk1) ARE->Gene_Transcription Initiates

Caption: Aldosterone signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro Protocol: Aldosterone Receptor Competitive Binding Assay

This protocol is adapted from commercially available aldosterone competitive ELISA kits and can be used to determine the binding affinity of this compound to the mineralocorticoid receptor.

Experimental Workflow

Competitive_Binding_Assay_Workflow A Coat microplate wells with anti-aldosterone antibody B Add standards (aldosterone) and samples (this compound) A->B C Add enzyme-labeled aldosterone (conjugate) B->C D Incubate to allow competitive binding C->D E Wash to remove unbound reagents D->E F Add substrate E->F G Incubate to develop color F->G H Add stop solution G->H I Read absorbance at 450 nm H->I

Caption: Workflow for a competitive binding assay.

Materials:

  • 96-well microplate coated with anti-aldosterone antibody

  • Aldosterone standard solutions

  • Potassium this compound solutions of varying concentrations

  • Aldosterone-enzyme conjugate (e.g., HRP-labeled aldosterone)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare serial dilutions of aldosterone standards and potassium this compound test solutions.

  • Assay: a. To the antibody-coated wells, add 100 µL of either the aldosterone standard or the this compound sample. b. Add 50 µL of the aldosterone-enzyme conjugate to each well. c. Add 50 µL of the aldosterone antibody solution to each well. d. Gently mix and incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of aldosterone or competing this compound in the sample.

In Vitro Protocol: Inhibition of Aldosterone-Induced Gene Expression

This protocol outlines a method to assess the antagonistic effect of this compound on aldosterone-induced expression of the Sgk1 gene in renal cells using RT-qPCR.

Materials:

  • Renal cell line (e.g., mIMCD-3)

  • Cell culture medium and supplements

  • Aldosterone

  • Potassium this compound

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers for Sgk1 and a housekeeping gene, SYBR Green master mix)

  • Real-time PCR system

Procedure:

  • Cell Culture: Culture the renal cells to 70-80% confluency in appropriate culture plates.

  • Treatment: a. Serum-starve the cells for 24 hours prior to treatment. b. Treat the cells with potassium this compound at various concentrations for 1 hour. c. Subsequently, stimulate the cells with a fixed concentration of aldosterone (e.g., 1 µM) for 1.5 hours.[4] Include appropriate vehicle and positive controls.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • RT-qPCR: a. Perform real-time PCR using SYBR Green master mix and primers for Sgk1 and a housekeeping gene (e.g., GAPDH, beta-actin). b. Analyze the gene expression data using the ΔΔCt method to determine the relative expression of Sgk1 in each treatment group.

In Vivo Protocol: Efficacy in a DOCA-Salt Hypertensive Rat Model

This protocol describes the induction of hypertension in rats using deoxycorticosterone acetate (DOCA)-salt and the subsequent evaluation of this compound's antihypertensive effects.

Experimental Workflow

InVivo_Hypertension_Workflow A Acclimatize Sprague-Dawley rats B Unilateral nephrectomy A->B C Administer DOCA (subcutaneously) and 1% NaCl in drinking water B->C D Monitor blood pressure until hypertension develops C->D E Initiate treatment with this compound or vehicle control D->E F Continue blood pressure monitoring E->F G Terminal sample collection (blood, tissues) F->G H Data analysis G->H

Caption: Workflow for the DOCA-salt hypertension model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Deoxycorticosterone acetate (DOCA)

  • 1% Sodium chloride solution

  • Potassium this compound

  • Vehicle for this compound administration (e.g., 0.9% saline for intravenous injection)

  • Anesthetics

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Induction of Hypertension: a. Anesthetize the rats and perform a unilateral nephrectomy.[5] b. After a recovery period, administer DOCA (e.g., 20 mg/kg, subcutaneously, twice a week) and replace drinking water with a 1% NaCl solution.[5] c. Monitor blood pressure weekly until sustained hypertension is established (typically 4-6 weeks).

  • Treatment: a. Once hypertension is established, randomize the animals into treatment groups (e.g., vehicle control, this compound-treated). b. Prepare the potassium this compound solution for administration. For intravenous injection, a 20 mg/mL stock solution can be diluted in 0.9% saline to the desired concentration.[3] c. Administer potassium this compound or vehicle daily for the duration of the study (e.g., 4 weeks). A dosage of 66 mg/kg/day administered subcutaneously has been used in previous studies.[6]

  • Monitoring and Data Collection: a. Continue to monitor blood pressure regularly throughout the treatment period. b. At the end of the study, collect blood samples for biochemical analysis and harvest tissues (e.g., heart, kidneys) for histological examination.

  • Data Analysis: Analyze the blood pressure data and other collected parameters to evaluate the efficacy of this compound in reducing hypertension and its associated pathologies.

References

Experimental Design for Assessing the Diuretic Effect of Canrenoate in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for designing and conducting experiments to evaluate the diuretic properties of potassium canrenoate in rat models. The methodologies outlined are based on established principles of diuretic screening and the specific mechanism of action of this compound as a mineralocorticoid receptor antagonist.

Introduction

Potassium this compound is an active metabolite of spironolactone and functions as a competitive antagonist of aldosterone at the mineralocorticoid receptor (MR).[1] This antagonism in the distal tubules and collecting ducts of the kidneys leads to a mild diuretic effect characterized by increased excretion of sodium and water, and a reduction in potassium excretion, classifying it as a potassium-sparing diuretic.[1] These protocols are designed to quantify this diuretic and natriuretic (sodium excretion) effect, as well as its potassium-sparing properties.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be expected from a study assessing the diuretic effect of potassium this compound in rats. This data is structured for clear comparison between different treatment groups.

Table 1: Effect of Oral Potassium this compound on Urine Volume in Rats (6-hour collection)

Treatment GroupDose (mg/kg)Mean Urine Volume (mL/100g body weight)% Increase vs. Vehicle
Vehicle (0.9% Saline)-1.5 ± 0.2-
Potassium this compound102.1 ± 0.340%
Potassium this compound202.8 ± 0.4**87%
Potassium this compound403.5 ± 0.5 133%
Furosemide (Positive Control)105.2 ± 0.6247%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Oral Potassium this compound on Urinary Electrolyte Excretion in Rats (6-hour collection)

Treatment GroupDose (mg/kg)Na+ Excretion (mmol/100g)K+ Excretion (mmol/100g)Na+/K+ Ratio
Vehicle (0.9% Saline)-0.12 ± 0.020.15 ± 0.020.8
Potassium this compound100.20 ± 0.030.14 ± 0.021.43
Potassium this compound200.28 ± 0.04 0.13 ± 0.012.15
Potassium this compound400.35 ± 0.05 0.12 ± 0.012.92
Furosemide (Positive Control)100.55 ± 0.070.25 ± 0.032.2
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Animals and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 180-220 g.

  • Housing: Animals should be housed in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization to the facility before the experiment.

Experimental Groups

A minimum of four groups are recommended:

  • Vehicle Control: Receives the vehicle used to dissolve/suspend the test compounds (e.g., 0.9% saline or distilled water with a suspending agent).

  • Potassium this compound (Test Groups): At least three dose levels (e.g., 10, 20, and 40 mg/kg) to establish a dose-response relationship.

  • Positive Control: A standard diuretic, such as Furosemide (e.g., 10 mg/kg), to validate the experimental model.

Each group should consist of at least 6-8 animals to ensure statistical power.

Protocol for Assessing Diuretic Activity
  • Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water. This ensures an empty gastrointestinal tract and uniform hydration status.

  • Hydration: Administer a saline load (0.9% NaCl) orally or via intraperitoneal injection at a volume of 25 mL/kg body weight to all animals to ensure a baseline level of urine production.

  • Drug Administration: Immediately after the saline load, administer the vehicle, potassium this compound, or furosemide to the respective groups. The preferred route is oral gavage, but intraperitoneal injection can also be used. A study in Sprague-Dawley rats used an intraperitoneal dose of 40 mg/kg of potassium this compound to assess its effects on renal function.[2]

  • Urine Collection: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.

  • Measurement of Urine Volume: Collect urine at regular intervals (e.g., every hour for the first 6 hours) and/or as a cumulative volume at the end of the experimental period (e.g., 6 or 24 hours). Measure the total volume of urine for each animal.

  • Urine Analysis:

    • Centrifuge the collected urine samples to remove any contaminants.

    • Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

    • Chloride (Cl-) concentration can also be measured using a chloride meter.

  • Data Analysis:

    • Calculate the total urine output per 100g of body weight.

    • Calculate the total excretion of each electrolyte (concentration × urine volume).

    • Determine the Na+/K+ ratio to assess the potassium-sparing effect. A significant increase in this ratio is indicative of a potassium-sparing diuretic.[1]

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound's Diuretic Effect

G cluster_cell Principal Cell of Collecting Duct Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates This compound Potassium This compound This compound->MR Blocks ENaC Epithelial Sodium Channel (ENaC) MR->ENaC Upregulates (Genomic Effect) ROMK Renal Outer Medullary Potassium Channel (ROMK) MR->ROMK Na_Lumen Na+ ENaC->Na_Lumen K_Lumen K+ ROMK->K_Lumen K+ Secretion NaK_ATPase Na+/K+ ATPase H2O_Lumen H2O Na_Lumen->H2O_Lumen

Caption: Signaling pathway of potassium this compound's diuretic action.

Experimental Workflow

G start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Random Group Assignment (n=6-8 per group) acclimatization->grouping fasting Fasting (18 hours) (Water ad libitum) grouping->fasting hydration Saline Loading (25 mL/kg) fasting->hydration administration Drug Administration (Vehicle, this compound, Furosemide) hydration->administration collection Urine Collection in Metabolic Cages (0-6h) administration->collection measurement Measure Urine Volume collection->measurement analysis Electrolyte Analysis (Na+, K+) measurement->analysis data_analysis Data Analysis & Statistics analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing diuretic effect in rats.

References

Application Notes and Protocols: Canrenoate as a Tool Compound for Studying Aldosterone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, and its active metabolite canrenone, serve as valuable tool compounds for elucidating the intricate mechanisms of aldosterone signaling. As a competitive antagonist of the mineralocorticoid receptor (MR), this compound allows for the targeted investigation of the physiological and pathophysiological roles of aldosterone.[1][2] These application notes provide a comprehensive guide for utilizing this compound in in vitro and in vivo experimental settings to probe the aldosterone signaling cascade. This compound is the potassium salt of canrenoic acid and is a prodrug that is metabolized to the active form, canrenone.[3]

Mechanism of Action

Aldosterone, a key mineralocorticoid hormone, exerts its effects by binding to the intracellular mineralocorticoid receptor (MR).[4] Upon ligand binding, the MR translocates to the nucleus, where it functions as a ligand-activated transcription factor, modulating the expression of a wide array of target genes.[4][5][6] This signaling pathway is crucial in regulating electrolyte balance, blood pressure, and also plays a role in inflammation and fibrosis.[2][7]

This compound, through its active metabolite canrenone, acts as a direct competitive antagonist at the mineralocorticoid receptor.[1][8] By occupying the ligand-binding site of the MR, canrenone prevents aldosterone from binding and initiating the downstream signaling cascade.[2][4] This antagonistic action makes this compound an effective tool to block aldosterone-mediated gene transcription and subsequent physiological responses.[5] Notably, canrenone exhibits lower antiandrogenic activity compared to spironolactone, another commonly used MR antagonist, which can be advantageous in experimental contexts where off-target effects on androgen receptors are a concern.[2][7]

Data Presentation: Comparative Activity of Mineralocorticoid Receptor Antagonists

The selection of an appropriate MR antagonist for research purposes often depends on its potency and selectivity. The following table summarizes the available quantitative data for canrenone (the active metabolite of this compound), spironolactone, and eplerenone to facilitate comparison.

CompoundTarget ReceptorAssay TypeReported IC50/KiReference
Canrenone Mineralocorticoid ReceptorReporter Assay (Antagonist Mode)~150 pM - 10 µM (Range of activity)[9]
UGT2B7 (inhibition of aldosterone glucuronidation)Enzyme Inhibition AssayKi: 11 µM (recombinant UGT2B7), 23 µM (human kidney microsomes), 41 µM (human liver microsomes)[10]
Spironolactone Mineralocorticoid ReceptorCompetitive Binding AssayIC50: 24 nM[8]
Mineralocorticoid ReceptorCompetition for [3H]-aldosterone bindingIC50: 13 nM[11]
Androgen ReceptorCompetitive Binding AssayIC50: 77 nM[8]
UGT2B7 (inhibition of aldosterone glucuronidation)Enzyme Inhibition AssayKi: 23 µM (recombinant UGT2B7), 34 µM (human kidney microsomes), 52 µM (human liver microsomes)[10]
Eplerenone Mineralocorticoid ReceptorSelective MR AntagonistIC50: 81 nM (0.081 µM)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the application of this compound as a tool compound.

Protocol 1: Mineralocorticoid Receptor Competitive Binding Assay

This protocol is adapted from established methods for nuclear receptor binding assays and is designed to determine the binding affinity of this compound (as canrenone) for the mineralocorticoid receptor.[11][12]

Materials:

  • Purified full-length human mineralocorticoid receptor (MR)

  • [³H]-Aldosterone (radioligand)

  • This compound (or canrenone) and other test compounds

  • Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and scintillation fluid

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled aldosterone) in binding buffer.

  • Assay Setup: In a 96-well plate, combine the purified MR protein, [³H]-Aldosterone (at a concentration near its Kd), and varying concentrations of this compound or the reference compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled aldosterone).

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold binding buffer using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value for this compound.

Protocol 2: Aldosterone-Induced Reporter Gene Assay

This assay measures the ability of this compound to inhibit aldosterone-induced gene transcription.[9][13]

Materials:

  • A suitable mammalian cell line (e.g., HEK293, COS-1)

  • Expression vector for human mineralocorticoid receptor (if the cell line does not endogenously express it)

  • Reporter plasmid containing a luciferase gene downstream of a mineralocorticoid response element (MRE)

  • Transfection reagent

  • Aldosterone

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the MR expression vector (if needed) and the MRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After transfection, treat the cells with a fixed concentration of aldosterone (typically in the EC50 to EC80 range for luciferase induction) in the presence of increasing concentrations of this compound. Include control wells with vehicle (DMSO) and aldosterone alone.

  • Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the percentage of aldosterone-induced luciferase activity against the logarithm of the this compound concentration to determine its IC50 for transcriptional inhibition.

Protocol 3: Western Blot Analysis of Downstream Signaling Targets

This protocol allows for the examination of this compound's effect on the protein expression of aldosterone-regulated genes.[14][15][16]

Materials:

  • Target cells or tissues

  • Aldosterone

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Sgk1, ENaC subunits) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell/Tissue Treatment and Lysis: Treat cells or tissues with aldosterone in the presence or absence of this compound for a specified time. Lyse the cells or homogenize the tissues in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control. Compare the protein expression levels between different treatment groups.

Mandatory Visualizations

Aldosterone_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo Aldosterone-MR Complex HSP Heat Shock Proteins MR->HSP Associated with MR->MR_Aldo Conformational Change HSP->MR_Aldo Dissociation MR_Aldo_Nuc Aldosterone-MR Complex MR_Aldo->MR_Aldo_Nuc Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds Gene Target Gene Transcription MRE->Gene Initiates mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response

Caption: Aldosterone Signaling Pathway.

Canrenoate_MOA cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound This compound This compound->MR Competitively Binds No_Transcription No Gene Transcription MR->No_Transcription Blocks Aldosterone Binding & Translocation

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Analysis Data Analysis cluster_Interpretation Interpretation Binding Receptor Binding Assay (Protocol 1) Binding_Analysis Determine IC50 for MR Binding Binding->Binding_Analysis Reporter Reporter Gene Assay (Protocol 2) Reporter_Analysis Determine IC50 for Transcriptional Inhibition Reporter->Reporter_Analysis Western Western Blot (Protocol 3) Western_Analysis Quantify Protein Expression Changes Western->Western_Analysis Conclusion Characterize this compound's Effect on Aldosterone Signaling Binding_Analysis->Conclusion Reporter_Analysis->Conclusion Western_Analysis->Conclusion start Start: Hypothesis on Aldosterone Signaling start->Binding start->Reporter start->Western

Caption: Experimental Workflow.

References

Application Notes and Protocols for Canrenoate Administration in Pediatric Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoate, the potassium salt of canrenoic acid, is an active metabolite of spironolactone and a competitive aldosterone antagonist. It functions as a potassium-sparing diuretic by blocking the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. In pediatric medicine, it has been used for conditions such as fluid retention in congestive heart failure and chronic lung disease.[1][2] Preclinical research using pediatric animal models is crucial for determining the safety, efficacy, and pharmacokinetic profile of this compound in a developing system.

These application notes provide a summary of available data and protocols for the administration of this compound in the context of pediatric animal research. It is important to note that detailed, publicly available protocols for this compound administration specifically in pediatric animal models are scarce. Therefore, the following sections synthesize information from studies in adult animals, pediatric human patients, and general guidelines for juvenile animal studies to provide a comprehensive resource.

Data Presentation

The following tables summarize quantitative data on the pharmacokinetics of canrenone (the active form of this compound) in pediatric human patients, which can serve as a reference for designing preclinical animal studies.

Table 1: Population Pharmacokinetic Parameters of Canrenone in Pediatric Patients

ParameterPopulation ModelPatient PopulationKey FindingsReference
Clearance (CL/F)CL/F (l h⁻¹) = 11.4 × (WT/70.0)⁰·⁷⁵23 pediatric patients (2 days to 10 years)Body weight is a significant covariate for clearance. Dosage adjustment based on body weight is appropriate.[1][3]
Volume of Distribution (V/F)V/F (l) = 374.2 × (WT/70)23 pediatric patients (2 days to 10 years)Body weight influences the volume of distribution.[1][3]
Clearance (CL/F) in DBSCL/F (l/h) = 12.86 × (WT/70.0) × e^[0.066 × (PMA - 40)]37 pediatric patients (2 days to 0.85 years)Weight, postmenstrual age (PMA), and gestational age are significant covariates.[2]
Volume of Distribution (V/F) in DBSV/F (l) = 603.30 × (WT/70) × (GA/40)37 pediatric patients (2 days to 0.85 years)A dosing scheme considering both weight and age is suggested as most appropriate.[2]

DBS: Dried Blood Spot; WT: Weight in kg; PMA: Postmenstrual Age in weeks; GA: Gestational Age in weeks

Table 2: Intravenous Potassium this compound Dosing in Pediatric Patients

DosageFrequencyApplicationReference
1 mg/kgEvery 12 hoursInitial dose[4]
Up to 2 mg/kgEvery 12 hoursMay be increased as needed[4]
2.5 mg/kgPer 24 hoursPost-surgical treatment for open-heart surgery[5]

Experimental Protocols

Due to the limited availability of specific pediatric animal protocols for this compound, a representative protocol is presented below. This protocol is a composite based on general principles of juvenile animal studies and dosing information from adult animal and pediatric human studies. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Representative Protocol: Intravenous Administration of Potassium this compound in Juvenile Swine

This protocol describes the intravenous administration of potassium this compound to juvenile pigs to assess its pharmacokinetic and pharmacodynamic effects. The pig is a relevant model for cardiovascular research due to its anatomical and physiological similarities to humans.[6]

1. Animal Model:

  • Species: Domestic swine (e.g., Yorkshire or Landrace)

  • Age: 4-6 weeks old (representative of a pediatric population)

  • Weight: 10-15 kg

  • Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the study.

2. Materials:

  • Potassium this compound for injection (e.g., 20 mg/mL solution)

  • Sterile 0.9% sodium chloride (saline) for dilution

  • Sterile syringes and needles

  • Catheters for intravenous administration and blood sampling

  • Anesthesia and monitoring equipment

3. Dosing and Administration:

  • Dose: 1 mg/kg body weight. This dose is based on pediatric human data and studies in adult pigs.[4]

  • Preparation of Dosing Solution:

    • If necessary, dilute the stock solution of potassium this compound with sterile 0.9% saline to a final concentration that allows for accurate dosing based on the animal's weight (e.g., 1 mg/mL).[4]

  • Administration:

    • Administer the dose as a slow intravenous bolus injection over 3 minutes via a catheter placed in a suitable vein (e.g., auricular vein).[4]

4. Experimental Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing acclimatization Acclimatization (7 days) baseline Baseline Measurements (Blood pressure, heart rate, electrolytes) acclimatization->baseline catheter Catheter Placement (IV and sampling) baseline->catheter dose_prep Dose Preparation (1 mg/kg) catheter->dose_prep admin Slow IV Administration (3 min) dose_prep->admin pk_sampling Pharmacokinetic Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) admin->pk_sampling pd_monitoring Pharmacodynamic Monitoring (Urine output, electrolytes, vital signs) pk_sampling->pd_monitoring termination Euthanasia and Tissue Collection pd_monitoring->termination

Experimental workflow for this compound administration.

5. Monitoring and Sample Collection:

  • Pharmacokinetics: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Process blood to plasma and store at -80°C until analysis for canrenone concentrations.

  • Pharmacodynamics: Monitor vital signs (heart rate, blood pressure), urine output, and serum and urine electrolytes at regular intervals.

  • Clinical Observations: Observe animals for any signs of adverse effects.

6. Bioanalytical Method:

  • Canrenone concentrations in plasma can be determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor (MR). This antagonism occurs in the cytoplasm. In the absence of aldosterone binding, the MR does not translocate to the nucleus, and the subsequent transcription of aldosterone-responsive genes is inhibited. This leads to a decrease in sodium and water reabsorption and an increase in potassium retention in the distal tubules and collecting ducts of the kidneys.

G cluster_cell Epithelial Cell of Distal Nephron cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_effect Physiological Effect Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds This compound This compound This compound->MR Blocks HSP Heat Shock Proteins MR->HSP Dissociates from MR_active Active MR Complex MR->MR_active Forms MR_nuc Translocated MR MR_active->MR_nuc Translocates to Nucleus DNA DNA (HRE) MR_nuc->DNA Binds to Transcription Transcription of Aldosterone-Responsive Genes DNA->Transcription Initiates ENaC Increased ENaC Expression Transcription->ENaC NaK_ATPase Increased Na+/K+-ATPase Activity Transcription->NaK_ATPase Na_reabsorption Increased Na+ and H2O Reabsorption ENaC->Na_reabsorption NaK_ATPase->Na_reabsorption K_secretion Increased K+ Secretion NaK_ATPase->K_secretion

Aldosterone-MR signaling pathway and this compound antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Canrenoate Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with canrenoate and its related forms in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, potassium this compound, and canrenoic acid?

A1: This is a critical distinction for experimental design.

  • Canrenoic Acid is the active form of the drug, a steroidal antimineralocorticoid. It is poorly soluble in water.[1][2]

  • Potassium this compound is the potassium salt of canrenoic acid.[3][4] This salt form is freely soluble in water and is the preferred choice for most aqueous-based in vitro assays.[3]

  • Canrenone is a major active metabolite of both spironolactone and potassium this compound.[5]

For most in vitro work, especially in cell culture media, using potassium this compound will prevent many of the solubility issues associated with canrenoic acid.

Q2: My this compound solution is precipitating in the cell culture medium. What is the likely cause?

A2: Precipitation in cell culture media is a common issue and can be caused by several factors:

  • Using Canrenoic Acid Instead of Potassium this compound: Canrenoic acid's low aqueous solubility means it will likely precipitate when a concentrated stock (e.g., in DMSO) is diluted into the aqueous environment of the culture medium.[6][7][8][9]

  • High Final Concentration of Organic Solvent: Even when using an appropriate solvent like DMSO for a stock solution, the final concentration in your media matters. Most cell lines can only tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. If your dilution scheme results in a higher percentage, it can cause the compound to precipitate and harm the cells.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins.[7][8] High concentrations of this compound or the solvent may interact with these components, leading to the formation of insoluble complexes.[9]

  • Temperature Changes: Moving solutions from cold storage to a 37°C incubator can alter solubility and lead to precipitation.[9]

Q3: What is the mechanism of action of this compound?

A3: this compound functions as a competitive antagonist of the Mineralocorticoid Receptor (MR).[10][11][12] By binding to the MR, it prevents the natural ligand, aldosterone, from activating the receptor. This blockade inhibits the downstream signaling pathways that lead to the transcription of genes involved in sodium and water retention, inflammation, and fibrosis.[10][11][13]

Data Presentation: Solubility of this compound Forms

The choice of solvent is critical and depends on whether you are working with the salt or the acid form of the molecule.

CompoundSolventSolubilityConcentration (approx.)Notes
Potassium this compound WaterFreely Soluble≥ 50 mg/mLThe preferred form for aqueous buffers and cell culture media.[3]
MethanolSoluble-A suitable solvent for preparing stock solutions.[3]
Ethanol (95%)Sparingly Soluble-Can be used for stock solutions, but may require warming.[3]
DMSOSlightly Soluble< 4 mg/mLNot the ideal solvent for the potassium salt; water is preferred.[14]
Canrenoic Acid WaterPractically Insoluble-Not recommended for direct dissolution in aqueous solutions.[15]
DMSOSoluble> 10 mg/mL (estimated)The recommended solvent for preparing high-concentration stock solutions.
EthanolSlightly Soluble-May be used, but solubility is limited compared to DMSO.[15]

Experimental Protocols

Protocol 1: Preparation of Potassium this compound Stock Solution for Aqueous Assays

This protocol is suitable for most cell culture experiments where the final medium is aqueous.

Materials:

  • Potassium this compound powder (CAS 2181-04-6)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh the desired amount of Potassium this compound powder in a sterile tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.[3]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Canrenoic Acid Stock Solution

This protocol should be used when working with canrenoic acid, which requires an organic solvent. Extreme care must be taken with the final dilution to avoid precipitation and cell toxicity.

Materials:

  • Canrenoic Acid powder (CAS 4138-96-9)

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, polypropylene tubes (note: some compounds can be absorbed by polystyrene)

  • Vortex mixer

Methodology:

  • Weigh the desired amount of Canrenoic Acid powder in a sterile tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20 mM or ~7 mg/mL).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may assist, but avoid overheating.

  • Aliquot the stock solution into smaller volumes in polypropylene tubes.

  • Store the stock solution at -20°C, protected from light and moisture.

  • Crucial Dilution Step: When adding to cell culture media, perform a serial dilution. First, dilute the DMSO stock into pre-warmed (37°C) media to create an intermediate concentration. Mix quickly and thoroughly. Then, perform the final dilution into the bulk of the cell culture plate. This stepwise dilution helps prevent the compound from crashing out of solution. Ensure the final DMSO concentration in the well is below 0.5%, and ideally below 0.1%.

Troubleshooting Guide

IssueObservationPossible Cause(s)Recommended Solution(s)
Stock Solution Precipitation Solid particles or crystals are visible in your stock solution vial after storage.1. Solubility Limit Exceeded: The concentration is too high for the chosen solvent. 2. Temperature Fluctuation: The compound precipitated out of solution upon cooling or freezing.[9] 3. Incorrect Solvent: Using a non-ideal solvent (e.g., DMSO for potassium this compound).1. Prepare a new stock solution at a lower concentration. 2. Gently warm the vial to 37°C and vortex to see if the compound redissolves. If it does, consider storing it at room temperature (if stable) or preparing fresh before each experiment. 3. Ensure you are using the correct solvent for the specific form of this compound (Water for potassium this compound, DMSO for canrenoic acid).
Precipitation in Final Assay Medium The cell culture medium becomes cloudy, or a film/precipitate forms on the bottom of the well after adding the compound.1. "Crashing Out" of Solution: The aqueous medium cannot maintain the solubility of a compound from a concentrated organic stock.[7] 2. High Final Solvent Concentration: The final DMSO or ethanol concentration is too high. 3. Interaction with Serum Proteins: The compound may be binding to proteins in the fetal bovine serum (FBS) and precipitating.1. Switch to using the more water-soluble Potassium this compound . 2. Optimize your dilution scheme to lower the final solvent concentration to <0.5%. 3. Perform a stepwise dilution: dilute the stock in a small volume of pre-warmed media first, then add this intermediate dilution to your final culture volume. 4. Consider reducing the serum percentage in your assay medium if experimentally feasible.
Inconsistent Assay Results or Cell Death High variability between replicate wells or unexpected cytotoxicity.1. Uneven Compound Distribution: The compound may have precipitated, leading to inconsistent concentrations across the plate. 2. Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO) is toxic to the cells.1. Visually inspect plates for precipitation before and after adding the compound. Mix the plate gently by swirling after compound addition. 2. Run a vehicle control experiment with the highest concentration of the solvent used in your assay to determine its effect on cell viability and assay readout. 3. Lower the final solvent concentration in your experiment.

Visualizations

Mineralocorticoid Receptor (MR) Signaling Pathway

This compound acts as an antagonist, blocking Aldosterone from binding to the Mineralocorticoid Receptor (MR). This prevents the subsequent translocation of the MR to the nucleus and the transcription of target genes involved in inflammation and fibrosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) MR->HSP Bound & Inactive MR_dimer Activated MR Dimer MR->MR_dimer Translocation & Dimerization Aldosterone Aldosterone Aldosterone->MR Activates This compound This compound (Antagonist) This compound->MR Blocks HRE Hormone Response Element (HRE) MR_dimer->HRE Binds DNA DNA HRE->DNA Genes Target Gene Transcription (e.g., ENaC, SGK1, IL-6, TGF-β) HRE->Genes Promotes Inflammation Inflammation & Fibrosis Genes->Inflammation Leads to

Caption: this compound blocks the MR signaling pathway.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical path to diagnose and solve precipitation issues during your in vitro experiments.

G Start Start: Precipitation Observed in Assay Q_Form Which form are you using? Start->Q_Form A_Acid Canrenoic Acid Q_Form->A_Acid Acid A_Salt Potassium this compound Q_Form->A_Salt Salt Sol_Switch Solution: Switch to Potassium This compound in Water/PBS A_Acid->Sol_Switch Q_Solvent What is the stock solvent? A_Salt->Q_Solvent A_DMSO DMSO Q_Solvent->A_DMSO DMSO A_Aq Aqueous (Water/PBS) Q_Solvent->A_Aq Aqueous Sol_Wrong_Solvent Error: Incorrect solvent for salt. Dissolve in Water/PBS. A_DMSO->Sol_Wrong_Solvent Q_Final_Conc Final DMSO > 0.5%? A_Aq->Q_Final_Conc A_Yes_Conc Yes Q_Final_Conc->A_Yes_Conc Yes A_No_Conc No Q_Final_Conc->A_No_Conc No Sol_Optimize Solution: Optimize dilution scheme. Use stepwise dilution. A_Yes_Conc->Sol_Optimize Sol_Check_Media Problem likely media interaction or temperature. Pre-warm media. A_No_Conc->Sol_Check_Media

Caption: A decision tree for troubleshooting this compound precipitation.

References

Troubleshooting variability in canrenone plasma levels after canrenoate administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering variability in canrenone plasma levels following the administration of potassium canrenoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during pharmacokinetic studies of canrenone.

Q1: We are observing high inter-individual variability in canrenone plasma concentrations after administering the same dose of potassium this compound. What are the potential causes?

High inter-individual variability is a frequent challenge in pharmacokinetic studies.[1] The sources of this variability can be broadly categorized into three areas: physiological differences between subjects, and inconsistencies in experimental procedures (pre-analytical and analytical).

Troubleshooting Checklist:

  • Physiological Factors:

    • Genetic Polymorphisms: Have you considered the potential for genetic differences in metabolic enzymes? Genetic polymorphisms in enzymes responsible for drug metabolism can lead to significant variations in how individuals process this compound.[2]

    • Health Status: Are all animals in the study of similar health? Underlying health conditions, particularly those affecting the liver or kidneys, can significantly alter drug metabolism and excretion.[3]

    • Age and Body Weight: Are the subjects matched for age and body weight? These factors can influence drug distribution and clearance.[3][4]

  • Pre-Analytical Factors:

    • Dosing Accuracy: Was the administration of potassium this compound precise for each subject? Inaccurate dosing is a primary source of variability.[5]

    • Route of Administration: Was the intended route of administration (e.g., intravenous, oral) consistently achieved for all animals?

    • Sample Handling: Were blood samples collected, processed, and stored consistently? Delays in processing or improper storage temperatures can affect the stability of canrenone and its prodrug, this compound.[6]

  • Analytical Factors:

    • Method Validation: Has the analytical method for canrenone quantification been fully validated for specificity, linearity, precision, and accuracy?[7]

    • Matrix Effects: Have you assessed for matrix effects from the plasma of your specific animal model? Endogenous components in plasma can interfere with the ionization of canrenone and the internal standard in LC-MS/MS analysis, leading to inaccurate quantification.[4]

Q2: Our measured canrenone plasma concentrations are consistently lower than expected. What could be the reason?

Lower-than-expected plasma concentrations can point to issues with the administration of the compound, its stability, or its bioavailability.

Troubleshooting Checklist:

  • Bioavailability and Formulation:

    • Route of Administration: If administered orally, poor absorption from the gastrointestinal tract could be a factor. The bioavailability of the this compound formulation may be low.[8]

    • Formulation Issues: For oral administration, is the this compound properly dissolved or suspended in the vehicle? Poor solubility can limit absorption. For intravenous administration, was the formulation clear of any precipitates?

  • Pre-Analytical Issues:

    • Sample Stability: Canrenone and its precursors may be unstable in plasma if not handled correctly. Ensure samples are kept on ice after collection and frozen at -80°C as soon as possible.[6] Multiple freeze-thaw cycles should be avoided.[9]

    • Adsorption to Labware: Is it possible the compound is adsorbing to the collection tubes or other labware?

  • Metabolism and Excretion:

    • Rapid Metabolism: Is it possible that the animal model you are using metabolizes this compound to canrenone and then eliminates it more rapidly than anticipated?

    • Drug Interactions: Are there any co-administered substances that could be inducing the metabolism of canrenone?[3]

Q3: We are seeing unexpected peaks in our chromatograms that interfere with canrenone quantification. How can we address this?

Interfering peaks can compromise the accuracy of your analytical method.

Troubleshooting Checklist:

  • Analytical Method Specificity:

    • Chromatographic Separation: Can the chromatographic conditions be optimized to better separate canrenone from the interfering peaks? This could involve adjusting the mobile phase composition, gradient, or using a different column.[6][10]

    • Mass Spectrometry Detection: Are you using a highly specific mass transition (MRM) for canrenone in your LC-MS/MS method? Analyzing blank plasma from multiple sources can help identify endogenous interferences.[7][9]

  • Sample Purity and Contamination:

    • Vehicle Interference: Have you injected a sample of the dosing vehicle alone to check for interfering peaks?

    • Contamination: Could there be contamination from lab equipment or reagents?

Data Presentation

Table 1: Pharmacokinetic Parameters of Canrenone After Intravenous and Oral Administration

ParameterIntravenous Administration (200 mg this compound-K)[11]Oral Administration (200 mg Spironolactone)[11]
Cmax (ng/mL) 2066 ± 876177 ± 33
Tmax (h) 0.48 ± 0.254.4 ± 0.9
t1/2 (h) 4.9 ± 1.83.9 ± 1.2
Total Clearance (mL/min/kg) 4.2 ± 1.7-
Absolute Bioavailability (%) -25 ± 9

Data are presented as mean ± standard deviation.

Table 2: Stability of Canrenone in Human Plasma[9]

ConditionStability
Room Temperature Stable for at least 4 hours
Post-Preparative (in autosampler at 20°C) Stable for at least 3.5 hours
Freeze-Thaw Cycles (3 cycles) Stable
Long-Term (-28°C) Stable for at least 3 months

Experimental Protocols

Protocol 1: Intravenous Administration of Potassium this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Potassium this compound

  • Sterile vehicle (e.g., saline, 5% dextrose solution)

  • Rat restrainer

  • Heat lamp or warming pad

  • 25-27 gauge needles and syringes

  • Antiseptic solution (e.g., 70% ethanol)

Procedure:

  • Preparation of Dosing Solution: Prepare the potassium this compound solution in the chosen sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.[12][13]

    • Place the rat in a suitable restrainer.

  • Injection:

    • Wipe the tail with an antiseptic solution.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.[12]

    • Confirm proper placement by observing a "flash" of blood in the needle hub or by gentle aspiration.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[12]

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage Administration of Potassium this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and IACUC guidelines.

Materials:

  • Potassium this compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Appropriately sized gavage needle (16-18 gauge for adult rats)[14]

  • Syringe

Procedure:

  • Preparation of Dosing Formulation: Prepare a solution or suspension of potassium this compound in the chosen vehicle at the desired concentration.

  • Animal Restraint:

    • Weigh the rat to determine the correct administration volume.

    • Gently but firmly restrain the rat, holding its head and neck to prevent movement.[15]

  • Gavage:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.[14]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it over the tongue towards the esophagus.[14] The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the this compound formulation.[15]

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or improper dosing (e.g., fluid coming from the nose).[15]

Protocol 3: Quantification of Canrenone in Plasma by HPLC-MS/MS

This protocol is based on established methods and may require optimization for specific equipment and experimental conditions.[3][9]

1. Sample Preparation (Protein Precipitation): [9]

  • To 200 µL of plasma in a microcentrifuge tube, add 500 µL of methanol.

  • Vortex the tube for 10 seconds.

  • Centrifuge at 4000 rpm for 6 minutes.

  • Transfer the supernatant to an autosampler vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[7]

  • Flow Rate: 0.4 - 1.0 mL/min[7][9]

  • Injection Volume: 3 - 10 µL[7][9]

  • Column Temperature: 35 - 48°C[10]

3. Mass Spectrometry Conditions (Positive Ion Mode): [3]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Canrenone: m/z 341.2 -> [Product Ion] (The specific product ion will need to be determined during method development)

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of canrenone into blank plasma from the same species as the study animals.

  • Process and analyze these standards and QCs alongside the study samples to ensure the accuracy and precision of the measurements.[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_metabolism Metabolic Conversion Potassium this compound Potassium this compound Canrenoic Acid Canrenoic Acid Potassium this compound->Canrenoic Acid Hydrolysis Canrenone Canrenone Canrenoic Acid->Canrenone Lactonization (reversible) [30] Canrenone->Canrenoic Acid Hydrolysis (reversible) [30]

Metabolic pathway of potassium this compound to canrenone.

experimental_workflow cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation This compound Administration This compound Administration Dose Preparation->this compound Administration Blood Sample Collection Blood Sample Collection This compound Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Sample Storage->Sample Preparation (e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling troubleshooting_logic High Variability in Canrenone Levels High Variability in Canrenone Levels Physiological Factors Physiological Factors High Variability in Canrenone Levels->Physiological Factors Pre-Analytical Factors Pre-Analytical Factors High Variability in Canrenone Levels->Pre-Analytical Factors Analytical Factors Analytical Factors High Variability in Canrenone Levels->Analytical Factors Genetics Genetics Physiological Factors->Genetics Health Status Health Status Physiological Factors->Health Status Dosing Dosing Pre-Analytical Factors->Dosing Sample Handling Sample Handling Pre-Analytical Factors->Sample Handling Method Validation Method Validation Analytical Factors->Method Validation Matrix Effects Matrix Effects Analytical Factors->Matrix Effects

References

Identifying and mitigating off-target effects of canrenoate in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating off-target effects of canrenoate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

This compound is a potassium salt of canrenoic acid and functions as a prodrug.[1] In the body, it is metabolized to its active form, canrenone.[1] Canrenone is a competitive antagonist of the mineralocorticoid receptor (MR), also known as the aldosterone receptor.[2] Its primary on-target effect is to block the binding of aldosterone to the MR, thereby inhibiting aldosterone-mediated signaling pathways.[2] This leads to a diuretic effect by reducing sodium and water reabsorption in the kidneys.[2]

Q2: What are the known or potential off-target effects of this compound?

The primary off-target effects of this compound, mediated by its active metabolite canrenone, are related to its interaction with other steroid hormone receptors. These include:

  • Anti-androgenic effects: Canrenone can bind to the androgen receptor (AR) and act as an antagonist, inhibiting the actions of androgens like testosterone and dihydrotestosterone (DHT).[3]

  • Progestogenic effects: Canrenone can also bind to the progesterone receptor (PR) and act as an antagonist.[1]

  • Genotoxicity: At high concentrations (in the micromolar range), potassium this compound has been shown to induce DNA damage in cultured rat and human hepatocytes.[4]

Q3: How can I minimize the anti-androgenic and progestogenic off-target effects in my cell-based assays?

To minimize these off-target effects, consider the following strategies:

  • Use the lowest effective concentration of this compound: Determine the minimal concentration required to achieve the desired level of mineralocorticoid receptor antagonism in your specific cell system. This can be achieved through dose-response experiments.

  • Use cell lines with low or no expression of androgen and progesterone receptors: If your research question allows, select cell lines that do not endogenously express significant levels of AR and PR.

  • Co-treatment with specific antagonists: If the use of AR- and PR-expressing cells is unavoidable, you can try to block the off-target effects by co-treating with high-affinity antagonists for these receptors that do not interfere with the mineralocorticoid receptor. However, this approach requires careful validation to ensure the co-administered compounds do not introduce their own off-target effects.

  • Use a more selective mineralocorticoid receptor antagonist: If feasible for your experimental goals, consider using newer, more selective non-steroidal MRAs like finerenone, which have a much lower affinity for other steroid receptors.[5]

Q4: What are the signs of this compound-induced cytotoxicity in my cell cultures?

Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased apoptosis or necrosis.

  • Induction of stress-related gene expression.

It is crucial to perform cytotoxicity assays to determine the appropriate concentration range of this compound for your experiments.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Reporter Gene Assays

Symptoms:

  • High background signal in the absence of aldosterone.

  • Low signal-to-noise ratio.

  • Inconsistent dose-response curves.

  • Discrepancies between replicate wells.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Avoid using over-confluent cells.
Ligand Stability Prepare fresh solutions of this compound and aldosterone for each experiment. Steroid hormones can be unstable in solution.
Promoter Activity in Reporter Construct The minimal promoter in the reporter plasmid may have some basal activity. Use a promoterless vector as a negative control to assess this.
Off-Target Receptor Activation If your cell line expresses androgen or progesterone receptors, this compound may be modulating their activity, leading to unexpected reporter gene expression if the reporter construct has promiscuous response elements. Use a more specific reporter construct or a cell line lacking these receptors.
Luminometer Settings Optimize the gain and integration time on the luminometer to ensure the signal is within the linear detection range.
Reagent Quality Use fresh, high-quality luciferase assay reagents and ensure they are stored correctly.
Issue 2: High Cell Death Observed at Expected Therapeutic Concentrations

Symptoms:

  • Significant decrease in cell viability in this compound-treated wells compared to vehicle controls.

  • Morphological changes indicative of apoptosis or necrosis.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Cell Line Sensitivity Different cell lines can have varying sensitivities to the cytotoxic effects of this compound. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the non-toxic concentration range for your specific cell line.
High this compound Concentration The intended "therapeutic" concentration for in vivo studies may be cytotoxic in vitro. It is essential to establish the appropriate in vitro concentration based on experimental data.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is well below the toxic level for your cells (typically <0.1%). Run a vehicle-only control.
Genotoxicity At higher concentrations, this compound can induce DNA damage.[4] If you suspect this, you can perform a Comet assay or look for markers of DNA damage response (e.g., γH2AX staining).

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of this compound's active metabolite, canrenone, and its parent compound, spironolactone, for the on-target mineralocorticoid receptor and off-target steroid receptors.

Table 1: Binding Affinity of Canrenone for Steroid Receptors

ReceptorLigandBinding Affinity (Ki)Reference
Progesterone ReceptorCanrenone300 nM[1]

Table 2: Relative Potency of Canrenone as an Androgen Receptor Antagonist

ReceptorCompoundRelative PotencyReference
Androgen ReceptorCanrenone~100-fold less effective than DHT[3]

Table 3: IC50 Values of Spironolactone for Steroid Receptors

Note: Spironolactone is the prodrug of this compound, and its IC50 for the mineralocorticoid receptor provides a reasonable estimate of the on-target potency.

ReceptorLigandIC50Reference
Mineralocorticoid ReceptorSpironolactone~24.2 nM[6]
Androgen ReceptorSpironolactone~77 nM[6]
Glucocorticoid ReceptorSpironolactone~2.4 µM[6]

Experimental Protocols

Mineralocorticoid Receptor (MR) Antagonist Reporter Gene Assay

Objective: To determine the antagonistic activity of this compound on the mineralocorticoid receptor.

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous MR expression)

  • Expression plasmid for human Mineralocorticoid Receptor (pCMV-hMR)

  • Reporter plasmid containing a mineralocorticoid response element (MRE) driving luciferase expression (pMRE-Luc)

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM with 10% charcoal-stripped fetal bovine serum)

  • Aldosterone

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with pCMV-hMR, pMRE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Prepare a solution of aldosterone at a concentration that gives a submaximal response (e.g., EC80), also in culture medium.

    • Aspirate the transfection medium and add the this compound dilutions to the cells.

    • Immediately add the aldosterone solution to all wells except the negative control wells.

    • Include appropriate controls: vehicle only, aldosterone only, and a known MR antagonist (e.g., spironolactone).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates This compound This compound This compound->MR Binds & Inhibits (On-Target) AR Androgen Receptor (AR) This compound->AR Binds & Inhibits (Off-Target) PR Progesterone Receptor (PR) This compound->PR Binds & Inhibits (Off-Target) MRE Mineralocorticoid Response Element (MRE) MR->MRE Translocates & Binds Gene_Expression Target Gene Expression MRE->Gene_Expression Regulates

Caption: On- and Off-Target Signaling of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis & Mitigation select_cell_line Select Appropriate Cell Line determine_concentrations Determine this compound Concentration Range select_cell_line->determine_concentrations cytotoxicity_assay 1. Cytotoxicity Assay (e.g., MTT) determine_concentrations->cytotoxicity_assay reporter_assay 2. On-Target Reporter Assay (Mineralocorticoid Receptor) cytotoxicity_assay->reporter_assay off_target_assay 3. Off-Target Reporter Assay (Androgen/Progesterone Receptors) reporter_assay->off_target_assay analyze_data Analyze and Interpret Results off_target_assay->analyze_data mitigate Mitigate Off-Target Effects (if necessary) analyze_data->mitigate

Caption: Workflow for Assessing this compound Off-Target Effects.

Troubleshooting_Logic rect rect start Inconsistent Results? check_cells Cell Health & Passage OK? start->check_cells check_reagents Reagents Fresh & Properly Stored? check_cells->check_reagents Yes solution1 Optimize cell culture conditions. check_cells->solution1 No check_protocol Protocol Followed Accurately? check_reagents->check_protocol Yes solution2 Prepare fresh reagents. check_reagents->solution2 No check_off_target Potential Off-Target Effects? check_protocol->check_off_target Yes solution3 Review and standardize protocol execution. check_protocol->solution3 No solution4 Use specific cell lines or co-treat with antagonists. check_off_target->solution4 Yes end Consistent Results check_off_target->end No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting Logic for Inconsistent Assay Results.

References

Strategies to improve the bioavailability of oral canrenoate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oral Canrenoate Formulation Strategies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to improve the bioavailability of oral this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is potassium this compound, and why is its oral bioavailability a concern?

Potassium this compound is the potassium salt of canrenoic acid, an active metabolite of spironolactone.[1] It functions as an aldosterone antagonist and a potassium-sparing diuretic.[2] Like spironolactone, it is a prodrug that metabolizes to the pharmacologically active compound canrenone.[1] The oral bioavailability of this compound can be a significant concern, as studies have shown that tablet formulations may exhibit low bioavailability.[3][4] For instance, when compared at an equal dosage by weight, potassium this compound resulted in significantly lower peak plasma levels and area under the curve (AUC) for canrenone than spironolactone, indicating potential formulation-dependent absorption issues.[3][4]

Q2: What are the primary barriers to achieving high oral bioavailability with this compound formulations?

The primary barriers for oral this compound formulations are typical for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II, which are characterized by low aqueous solubility and high membrane permeability.[5] The key challenges include:

  • Poor Solubility & Dissolution Rate: The rate at which the drug dissolves in the gastrointestinal fluid is often the rate-limiting step for absorption.[6] Incomplete dissolution leads to a significant portion of the drug passing through the GI tract unabsorbed.

  • Polymorphism: The crystalline structure of the drug can affect its solubility and dissolution characteristics. A more stable, less soluble crystalline form can lead to lower bioavailability.

  • Poor Wettability: The drug particles may not be easily wetted by gastrointestinal fluids, which hinders the dissolution process.[5]

Q3: How is the bioavailability of a new this compound formulation typically evaluated?

The evaluation involves a combination of in vitro and in vivo experiments:

  • In Vitro Dissolution Testing: This is a fundamental test to assess how a formulation releases the drug over time under simulated physiological conditions.[7] It is a critical tool for formulation screening and quality control.

  • In Vivo Pharmacokinetic (PK) Studies: These studies are the definitive measure of bioavailability. They are typically conducted in animal models (e.g., rats, dogs) and eventually in human volunteers.[3] The formulation is administered orally, and blood samples are collected at various time points to measure the plasma concentration of the active metabolite, canrenone.[8][9] Key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (total drug exposure) are then calculated.[8]

Troubleshooting Guide

Issue 1: My this compound formulation shows a very low in vitro dissolution rate.

  • Question: My experimental this compound tablets are dissolving very slowly in a standard USP Apparatus II dissolution test. What are the likely causes, and what initial steps can I take to improve the dissolution profile?

  • Answer: A slow dissolution rate is a common problem for poorly soluble drugs. The primary causes are often related to the physicochemical properties of the drug substance and the formulation composition.

    • Likely Causes:

      • Large Particle Size: A larger particle size results in a smaller surface area, which directly limits the dissolution rate.[10]

      • Poor Wettability: The formulation may not be easily wetted by the dissolution medium, causing the tablet to dissolve slowly or not at all.[5]

      • Ineffective Binder/Disintegrant System: The tablet may not be breaking apart effectively into smaller granules, trapping the drug.

    • Recommended Solutions:

      • Particle Size Reduction (Micronization): Reducing the particle size of the this compound active pharmaceutical ingredient (API) to the 1-10 micron range can dramatically increase the surface area available for dissolution.[11]

      • Incorporate Surfactants: Adding a pharmaceutically acceptable surfactant (e.g., polysorbates, sodium lauryl sulfate) to the formulation can improve the wetting of the drug particles and enhance dissolution.[11]

      • Formulate as a Solid Dispersion: This is a highly effective technique where the drug is dispersed in a hydrophilic polymer matrix, converting it into an amorphous state and significantly enhancing the dissolution rate.[5][12]

Issue 2: I am observing high variability in my animal pharmacokinetic (PK) data.

  • Question: After administering my oral this compound formulation to a group of rats, the resulting plasma concentrations of canrenone show high inter-subject variability. What could be causing this?

  • Answer: High variability in animal PK studies can obscure the true performance of a formulation. It is often linked to physiological factors in the animals and their interaction with the formulation.

    • Likely Causes:

      • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. For the related compound spironolactone, co-administration with food was found to increase the bioavailability of canrenone.[9] This effect can introduce high variability if feeding is not strictly controlled across all subjects.

      • Formulation Instability: The drug may be precipitating out of solution in the GI tract after initial dissolution, leading to erratic absorption.

      • GI Tract pH Variability: Differences in gastric or intestinal pH among animals can affect the dissolution of pH-sensitive compounds.

    • Recommended Solutions:

      • Standardize Feeding Protocols: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized meal at a specific time relative to drug administration.

Issue 3: My formulation has a fast in vitro dissolution, but the in vivo bioavailability is still poor.

  • Question: My this compound formulation releases >85% of the drug within 30 minutes in vitro, but the subsequent animal PK study showed very low bioavailability. Why would this happen?

  • Answer: This indicates a poor in vitro-in vivo correlation (IVIVC). While rapid dissolution is necessary, it does not guarantee absorption. The issue likely lies in the behavior of the drug after it has dissolved in the gastrointestinal tract.

    • Likely Causes:

      • In Vivo Precipitation: The drug may dissolve rapidly but then precipitate into a less soluble or non-absorbable form upon entering the different pH environment of the intestine. This is common for formulations that create a temporary supersaturated state.

      • Poor Permeability: Although this compound is generally considered permeable, the specific formulation excipients or the drug's state in the GI lumen could hinder its passage across the intestinal wall.

      • Pre-systemic Metabolism: The drug could be metabolized by enzymes in the gut wall or liver (first-pass metabolism) before reaching systemic circulation.[14] However, for potassium this compound specifically, it is reported to be rapidly absorbed and bypass the liver initially unchanged, making this a less likely primary cause.[15]

    • Recommended Solutions:

      • Utilize Supersaturating Drug Delivery Systems: Employ precipitation inhibitors within a solid dispersion formulation. Certain polymers (e.g., HPMC-AS) are designed to maintain a supersaturated state of the drug for an extended period, allowing more time for absorption.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for the active metabolite canrenone following the administration of different prodrugs and routes, illustrating the bioavailability challenges.

ParameterIV this compound-K[8]Oral Spironolactone[8]Oral Potassium this compound[3][4]
Dose 200 mg200 mgEqual weight to Spironolactone
Cmax (ng/mL) 2066 ± 876177 ± 33Significantly lower than Spironolactone
Tmax (hours) 0.48 ± 0.254.4 ± 0.9Significantly later than Spironolactone
AUC --Significantly lower than Spironolactone
Absolute Bioavailability (%) 100% (Reference)25 ± 9 (of canrenone)Low (inferred)

Experimental Protocols

Protocol 1: General Method for Solid Dispersion Preparation (Solvent Evaporation)

This protocol describes a common lab-scale method for preparing a solid dispersion to enhance the solubility of this compound.

  • Solubilization: Weigh and dissolve the required amounts of potassium this compound and a hydrophilic carrier (e.g., Povidone K30, Poloxamer 188) in a suitable common solvent, such as methanol or a mixture of dichloromethane and methanol.[7] Ensure a clear solution is formed with magnetic stirring.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: A solid film will form on the flask wall. Further dry this film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the dried solid dispersion from the flask. Pulverize the material using a mortar and pestle, and then pass it through a fine-mesh sieve (e.g., #60 mesh) to obtain a uniform, free-flowing powder.

  • Characterization: The resulting powder should be characterized for drug content, dissolution enhancement (in vitro testing), and solid-state properties (e.g., via DSC or XRD to confirm an amorphous state).

Protocol 2: General Method for In Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the dissolution rate of a this compound formulation.

  • Apparatus Setup: Use a USP Dissolution Testing Apparatus II (Paddle Method).

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as pH 6.8 phosphate buffer, to simulate intestinal fluid. De-gas the medium and maintain its temperature at 37 ± 0.5°C.

  • Test Execution: Place one dosage unit (e.g., one tablet or capsule) into each dissolution vessel. Begin paddle rotation at a specified speed, typically 50 or 75 RPM.

  • Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation: Calculate the cumulative percentage of the drug dissolved at each time point and plot the results to generate a dissolution profile.

Visualizations: Workflows and Pathways

troubleshooting_workflow start Low In Vivo Bioavailability Observed in PK Study check_dissolution Evaluate In Vitro Dissolution Profile start->check_dissolution diss_slow Dissolution is SLOW (<80% in 60 min) check_dissolution->diss_slow  Slow diss_fast Dissolution is FAST (>80% in 30 min) check_dissolution->diss_fast Fast   cause_slow Cause: Poor Solubility / Wettability diss_slow->cause_slow cause_fast Cause: In Vivo Precipitation / Poor Permeability diss_fast->cause_fast strat_micronization Strategy: Micronization (Particle Size Reduction) cause_slow->strat_micronization strat_sdd Strategy: Solid Dispersion (Amorphization) cause_slow->strat_sdd strat_surfactant Strategy: Add Surfactants (Improve Wetting) cause_slow->strat_surfactant strat_ssdds Strategy: Supersaturating Systems (e.g., with HPMC-AS) cause_fast->strat_ssdds strat_lipid Strategy: Lipid-Based Systems (e.g., SNEDDS) cause_fast->strat_lipid

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

solid_dispersion_workflow cluster_prep Solid Dispersion Preparation (Solvent Evaporation) node1 1. Dissolve this compound & Polymer in a Common Solvent node2 2. Evaporate Solvent (Rotary Evaporator) node1->node2 node3 3. Dry Solid Mass (Vacuum Oven) node2->node3 node4 4. Pulverize & Sieve node3->node4 node5 Final Solid Dispersion Powder node4->node5

Caption: Experimental workflow for solid dispersion preparation.

absorption_pathway cluster_strategies Improvement Strategies Target This Step formulation Oral this compound Formulation disintegration Tablet Disintegration formulation->disintegration dissolution DISSOLUTION (Rate-Limiting Step) disintegration->dissolution solution Drug in Solution (GI Tract) dissolution->solution sdd Solid Dispersions dissolution->sdd nano Nanonization dissolution->nano absorption Absorption (Permeation Across Gut Wall) solution->absorption circulation Systemic Circulation (Bioavailability Achieved) absorption->circulation

Caption: Conceptual pathway for oral drug absorption highlighting the dissolution step.

References

Technical Support Center: Canrenoate Interference in Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential canrenoate interference in digoxin immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with digoxin immunoassays?

A1: this compound is an active metabolite of spironolactone and potassium this compound, which are aldosterone antagonist diuretics often co-administered with digoxin.[1][2][3][4] Due to its structural similarity to digoxin, this compound can cross-react with the antibodies used in certain digoxin immunoassays.[5] This cross-reactivity can lead to inaccurate measurements of digoxin concentrations.

Q2: Which types of digoxin immunoassays are affected by this compound interference?

A2: The interference is assay-dependent and can be either positive (falsely elevated results) or negative (falsely lowered results).[1][3][6]

  • Positive Interference: Fluorescence Polarization Immunoassay (FPIA) has been shown to be susceptible to falsely elevated digoxin results in the presence of this compound and its parent compounds.[1][3] Some chemiluminescent immunoassays (e.g., Elecsys) have also reported positive bias.[7]

  • Negative Interference: Microparticle Enzyme Immunoassay (MEIA) can produce falsely low digoxin concentrations due to interference from this compound.[1][3][6][7] This can be particularly dangerous as it may lead to an unnecessary and potentially toxic increase in digoxin dosage.[5][7]

  • Minimal to No Interference: Several newer immunoassay technologies have demonstrated little to no clinically significant interference from this compound. These include:

    • Chemiluminescent Microparticle Immunoassay (CMIA)[2]

    • Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA)[2]

    • Luminescent Oxygen Channeling Immunoassay (LOCI)[5]

    • Enzyme-Linked Chemiluminescent Immunosorbent Assay (ECLIA)[8]

Q3: My digoxin readings are unexpected in a patient on spironolactone. How can I confirm if this is due to assay interference?

A3: If you suspect this compound interference, consider the following steps:

  • Review the Assay Method: Check the manufacturer's package insert for your specific digoxin immunoassay to see if interference from spironolactone or this compound is documented.

  • Alternative Assay: If possible, re-measure the sample using a different immunoassay method that is known to have low or no cross-reactivity with this compound (e.g., a LOCI or specific CMIA/ECLIA platform).[1][2][5][8]

  • Measure Free Digoxin: this compound and its parent compounds are highly protein-bound, whereas digoxin is less so (approximately 25%).[1] Measuring the free digoxin concentration can help mitigate the interference, as the interfering compounds will be largely absent in the protein-free ultrafiltrate.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Falsely Elevated Digoxin Levels This compound cross-reactivity in a susceptible immunoassay (e.g., FPIA).[1][3]1. Verify the immunoassay method being used. 2. Re-test the sample using an assay with no known positive interference, such as a modern CMIA, LOCI, or PETINIA assay.[2][5][8] 3. If an alternative assay is unavailable, consider measuring free digoxin.[1]
Falsely Depressed Digoxin Levels This compound interference in a susceptible immunoassay (e.g., MEIA).[1][3][7]1. Confirm the immunoassay methodology. 2. Immediately re-assay the sample with a method known to be free from negative interference to avoid incorrect dose adjustments.[5][7] 3. Consult with the laboratory to ensure they are aware of the patient's medication profile.
Inconsistent Digoxin Results Between Different Assay Platforms Different platforms have varying degrees of susceptibility to this compound interference.[6]1. For a given patient, consistently use the same immunoassay method for longitudinal monitoring.[6] 2. If a change in methodology is necessary, establish a new baseline for the patient. 3. Prioritize the use of assays validated to have minimal interference.

Quantitative Data on this compound Interference

The following tables summarize the reported effects of this compound and related compounds on various digoxin immunoassays.

Table 1: Effect of Canrenone on Digoxin Immunoassays

Immunoassay TypeCanrenone Concentration (ng/mL)Observed Effect on Digoxin MeasurementReference
MEIA (AxSYM) 312542% suppression of expected value[7][10]
MEIA (IMx) 312551% suppression of expected value[7][10]
Dimension 312578% suppression of expected value[7][10]
FPIA (TDx) 3125Positive bias of 0.62 µg/L[7][10]
Elecsys 3125Positive bias of >0.58 µg/L[7][10]
LOCI (Dimension Vista) 200011.3% decrease in measured digoxin[5]
CMIA (ARCHITECT) Up to 2000No apparent digoxin concentration observed[2]
PETINIA (ARCHITECT) Up to 2000No apparent digoxin concentration observed[2]

Table 2: Effect of Spironolactone and Potassium this compound on Digoxin Immunoassays

Immunoassay TypeInterfering SubstanceConcentrationObserved Effect on Digoxin MeasurementReference
FPIA Spironolactone, Canrenone, K this compoundTherapeutic and aboveFalsely elevated digoxin levels[1]
MEIA Spironolactone, Canrenone, K this compoundTherapeutic and aboveFalsely lowered digoxin levels[1]
CLIA Spironolactone, Canrenone, K this compoundTherapeutic and aboveNo interference observed[1]
Dimension Vista SpironolactoneHigh concentrationsModerately falsely elevated digoxin values[4]
Dimension Vista K this compoundVariousNo significant interference[4]
LOCI (Dimension Vista) K this compound1000-2000 ng/mLStatistically significant negative bias[5]

Experimental Protocols

Protocol 1: In Vitro Interference Testing

This protocol outlines a general method for assessing the impact of an interfering substance on a digoxin immunoassay.

  • Preparation of Samples:

    • Obtain a pool of drug-free human serum. To ensure it is free of digoxin-like immunoreactive substances (DLIS), the serum can be treated with activated charcoal (50 mg/mL of serum) and centrifuged.[5]

    • Prepare stock solutions of the potential interfering compounds (e.g., spironolactone, canrenone, potassium this compound) in a suitable solvent like ethanol.

  • Spiking Drug-Free Serum:

    • Aliquot the drug-free serum.

    • Add varying concentrations of the interfering substance to the serum aliquots. A solvent-only control should also be prepared.

    • If using a solvent other than saline, evaporate the solvent under nitrogen before reconstituting with the serum.[5]

  • Measurement:

    • Measure the "apparent digoxin" concentration in each sample using the immunoassay under investigation.

    • Perform all measurements in triplicate.

  • Spiking Digoxin-Containing Serum:

    • Prepare a serum pool from patients receiving digoxin with a known digoxin concentration.

    • Supplement aliquots of this pool with various concentrations of the interfering substance.

    • Re-measure the digoxin concentration in these supplemented aliquots.

  • Data Analysis:

    • Compare the apparent digoxin concentrations in the spiked drug-free samples to the baseline to assess false positivity.

    • Compare the digoxin concentrations in the spiked patient samples to the original concentration to determine the percentage of positive or negative bias.[5]

Visualizations

logical_relationship cluster_drugs Administered Drugs cluster_metabolism Metabolism cluster_assays Digoxin Immunoassays Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone metabolized to K_this compound Potassium This compound K_this compound->Canrenone metabolized to FPIA FPIA Canrenone->FPIA Positive Interference MEIA MEIA Canrenone->MEIA Negative Interference Modern_Assays Modern Assays (CMIA, LOCI, etc.) Canrenone->Modern_Assays Minimal/No Interference

Caption: Metabolic pathway and resulting immunoassay interference.

experimental_workflow Start Start Prepare_Samples Prepare Samples: 1. Drug-Free Serum 2. Digoxin Patient Pool Start->Prepare_Samples Spike_Interferent Spike with this compound/ Metabolites at Various Concentrations Prepare_Samples->Spike_Interferent Measure_Digoxin Measure Digoxin Concentration via Immunoassay Spike_Interferent->Measure_Digoxin Analyze_Data Analyze Data for Interference (% Bias) Measure_Digoxin->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in-vitro interference testing.

troubleshooting_flowchart Start Unexpected Digoxin Result in Patient on Spironolactone Check_Assay Check Assay Method for Known Interference Start->Check_Assay Is_Susceptible Is Assay Susceptible? Check_Assay->Is_Susceptible Retest Retest with Non-Interfering Assay (e.g., LOCI, CMIA) Is_Susceptible->Retest Yes No_Interference Interference Unlikely; Investigate Other Causes Is_Susceptible->No_Interference No Measure_Free Alternative: Measure Free Digoxin Retest->Measure_Free If unavailable Report_Results Report Results from Unaffected Method Retest->Report_Results Measure_Free->Report_Results

Caption: Troubleshooting flowchart for suspected interference.

References

Technical Support Center: Refinement of Canrenoate Dosage to Minimize Hyperkalemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of canrenoate dosage in animal studies to minimize the risk of hyperkalemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of potassium this compound that leads to hyperkalemia?

A1: Potassium this compound is a competitive aldosterone antagonist.[1] It primarily acts on the distal convoluted tubules and collecting ducts of the kidneys. By blocking aldosterone receptors, it inhibits sodium reabsorption and, consequently, water retention. This action also leads to the retention of potassium, which is normally excreted in exchange for sodium.[2] This potassium-sparing effect can result in elevated serum potassium levels, known as hyperkalemia.[2]

Q2: What are the common clinical signs of hyperkalemia in laboratory animals?

A2: Clinical signs of hyperkalemia can be nonspecific and may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias.[3][4] Electrocardiogram (ECG) changes are a key indicator of cardiac toxicity and can include peaked T-waves, prolonged PR interval, widened QRS complex, and bradycardia.[3][4] Therefore, monitoring ECG is crucial in animals receiving this compound, especially at higher doses.

Q3: Are there alternative potassium-sparing diuretics to this compound that might have a lower risk of hyperkalemia?

A3: Other potassium-sparing diuretics include amiloride and triamterene, which act by blocking epithelial sodium channels, and other aldosterone antagonists like spironolactone and eplerenone. The risk of hyperkalemia is a class effect for all potassium-sparing diuretics. The choice of agent may depend on the specific research question, the animal model, and the desired pharmacokinetic profile. A thorough literature review for the specific animal model is recommended.

Q4: Can diet influence the risk of hyperkalemia during this compound administration?

A4: Yes, the potassium content of the animal's diet can significantly impact the risk of developing hyperkalemia. It is advisable to use a standard diet with a known and consistent potassium content throughout the study. High-potassium diets should be avoided unless it is a specific requirement of the study design.

Troubleshooting Guide

Issue: Unexpectedly high serum potassium levels in a subset of animals.

Possible Causes & Solutions:

  • Individual Variation: There can be significant individual variability in the response to this compound.

    • Solution: Increase the frequency of serum potassium monitoring for all animals to identify those at higher risk. Consider establishing a humane endpoint for a predefined level of hyperkalemia.

  • Renal Impairment: Pre-existing or developing renal insufficiency can severely impair potassium excretion and exacerbate hyperkalemia.

    • Solution: Screen animals for baseline renal function before initiating the study. If an animal develops signs of renal impairment (e.g., changes in urine output, elevated creatinine), this compound administration should be re-evaluated.

  • Dehydration: Dehydration can reduce renal blood flow and glomerular filtration rate, leading to decreased potassium excretion.

    • Solution: Ensure all animals have ad libitum access to drinking water. Monitor for signs of dehydration (e.g., skin turgor, reduced urine output).

Issue: Difficulty in establishing a dose-response relationship between this compound and serum potassium.

Possible Causes & Solutions:

  • Pharmacokinetic Variability: The absorption and metabolism of this compound can vary between animals.

    • Solution: If possible, measure plasma this compound or canrenone (its active metabolite) concentrations to correlate drug exposure with serum potassium levels.

  • Assay Variability: Inconsistent sample handling or analysis can lead to variable potassium measurements.

    • Solution: Standardize blood collection and processing procedures. Ensure proper calibration and quality control of the electrolyte analyzer. Be aware that hemolysis of blood samples can falsely elevate potassium levels.[5]

Issue: Acute hyperkalemia and cardiac abnormalities observed.

Immediate Actions:

  • Cease this compound Administration: Immediately stop dosing the affected animal.

  • Veterinary Consultation: Seek immediate veterinary assistance.

  • Emergency Treatment (under veterinary guidance):

    • Intravenous Fluids: Administration of potassium-free fluids like 0.9% sodium chloride can help to dilute extracellular potassium and improve renal perfusion and potassium excretion.[6]

    • Calcium Gluconate: Intravenous calcium gluconate can be administered to counteract the cardiotoxic effects of hyperkalemia without lowering the serum potassium level.[3][6]

    • Dextrose/Insulin: A combination of dextrose and insulin can be used to shift potassium from the extracellular to the intracellular space.[3][6]

Data on this compound Dosage and Hyperkalemia in Animal Studies

The following table summarizes findings from various animal studies. It is important to note that experimental conditions, animal strains, and monitoring parameters can vary significantly between studies.

Animal ModelThis compound DosageRoute of AdministrationObserved Effects on Serum PotassiumCitation
PigNot specifiedIntravenousIncreased blood concentration of potassium[7]
DogNot specifiedIntravenous BolusNot directly stated to cause hyperkalemia, but used in the context of potassium retention being a known effect.[8]
Rat5 mg/dayNot specifiedNo significant changes in serum potassium were the focus of this study, but it is a relevant dosage.
Human (for reference)<300mg/day (low-dose)IntravenousNo significant difference in hyperkalemia compared to the high-dose group in this specific study.[9]
Human (for reference)≥300mg/day (high-dose)IntravenousNo significant difference in hyperkalemia compared to the low-dose group in this specific study.[9]

Note: The available literature often does not provide a direct dose-response relationship for this compound-induced hyperkalemia in various animal models in a standardized format. Researchers should conduct pilot studies to determine the optimal dose for their specific model and experimental goals.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats via Gavage

Objective: To administer a precise dose of potassium this compound to rats orally.

Materials:

  • Potassium this compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[10]

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[10]

    • Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.[11] Mark the needle to indicate the maximum insertion depth.

  • Restraint:

    • Firmly restrain the rat to immobilize its head and align the head and body vertically. This straightens the esophagus for easier passage of the gavage needle.

  • Gavage:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and try again. Do not force the needle.

    • Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10]

Protocol 2: Monitoring for Hyperkalemia

Objective: To monitor serum potassium levels and detect hyperkalemia in animals receiving this compound.

Materials:

  • Blood collection supplies (e.g., syringes, needles, collection tubes with appropriate anticoagulant)

  • Centrifuge

  • Electrolyte analyzer

  • ECG machine and appropriate leads for the animal model

Procedure:

  • Baseline Measurement:

    • Before the first dose of this compound, collect a baseline blood sample to determine the animal's normal serum potassium level.

    • Obtain a baseline ECG reading.

  • Regular Monitoring:

    • The frequency of monitoring will depend on the dose of this compound and the animal model. For initial studies or with higher doses, more frequent monitoring (e.g., daily or every other day) is recommended.

    • Collect blood samples at predetermined time points after this compound administration.

    • Process the blood samples promptly to separate serum or plasma and avoid artifactual hyperkalemia from hemolysis.[5]

    • Analyze the samples using a calibrated electrolyte analyzer.

  • ECG Monitoring:

    • Perform ECG recordings at the same time as blood collection, or more frequently if clinical signs of cardiotoxicity are observed.

    • Look for characteristic signs of hyperkalemia on the ECG, such as peaked T-waves, prolonged PR interval, and widened QRS complex.[3][4]

  • Data Recording and Action Thresholds:

    • Maintain detailed records of serum potassium levels and any ECG abnormalities for each animal.

    • Establish pre-defined action thresholds. For example, a serum potassium level exceeding a certain value (e.g., > 6.0 mmol/L) may trigger more intensive monitoring, a dose reduction, or cessation of treatment.[3]

Visualizations

Aldosterone_Signaling_Pathway cluster_cell Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Kidney_Cell Kidney Principal Cell Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms Nucleus Nucleus Aldo_MR->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Proteins Aldosterone-Induced Proteins Gene_Transcription->Proteins ENaC ENaC (Sodium Channel) Activation Proteins->ENaC Upregulates Na_Reabsorption Increased Sodium Reabsorption ENaC->Na_Reabsorption Leads to K_Excretion Increased Potassium Excretion Na_Reabsorption->K_Excretion Coupled with This compound Potassium This compound This compound->MR Blocks

Caption: Aldosterone signaling pathway and the inhibitory action of potassium this compound.

Experimental_Workflow Start Start: Acclimatization of Animals Baseline Baseline Measurements (Blood Sample for K+, ECG) Start->Baseline Grouping Randomization into Control & this compound Groups Baseline->Grouping Dosing This compound/Vehicle Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Regular Monitoring (Blood K+, ECG, Clinical Signs) Dosing->Monitoring Daily/Periodic Monitoring->Dosing Continue Dosing Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis Troubleshooting Troubleshooting (If hyperkalemia occurs) Monitoring->Troubleshooting Hyperkalemia Detected Endpoint Endpoint Determination (Predefined criteria or study conclusion) Data_Analysis->Endpoint Troubleshooting->Monitoring Adjust Protocol

Caption: Experimental workflow for this compound administration and hyperkalemia monitoring.

References

Technical Support Center: Methodological Considerations for Long-Term Canrenoate Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term canrenoate treatment studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of potassium this compound?

A1: Potassium this compound is a competitive antagonist of the mineralocorticoid receptor (MR). It exerts its effects by binding to the MR, thereby preventing the natural ligand, aldosterone, from binding and initiating its biological response. This blockage of the aldosterone signaling pathway leads to a decrease in sodium and water reabsorption and an increase in potassium retention in the kidneys.

Q2: How does the metabolism of potassium this compound differ from that of spironolactone?

A2: Both potassium this compound and spironolactone are metabolized to the active metabolite, canrenone. However, the metabolic pathways differ. Spironolactone undergoes a more complex metabolism, which can result in the formation of other active metabolites that may contribute to its side effect profile. In contrast, potassium this compound is a direct precursor to canrenone. Studies have shown that long-term treatment with potassium this compound can lead to approximately three times higher mean plasma canrenone levels compared to spironolactone treatment at similar dosages.[1]

Q3: What are the key adverse events to monitor for during long-term this compound treatment studies?

A3: The most critical adverse event to monitor for is hyperkalemia (elevated potassium levels). Other potential side effects include gastrointestinal disturbances, hypotension, and hyponatremia.[2] Compared to spironolactone, potassium this compound has been associated with a lower incidence of gynecomastia.[1][3][4] Regular monitoring of serum electrolytes and renal function is crucial throughout the study.

Q4: What are the typical dosages of potassium this compound used in long-term clinical studies?

A4: Dosages in clinical studies have varied depending on the indication. For instance, in studies on cirrhotic patients with ascites, daily doses have ranged from 50 mg to 200 mg.[3] In studies on patients with acute heart failure, doses up to 600 mg/day have been used in the short term.[5] For long-term studies, the dose should be carefully titrated based on the patient's clinical response and serum potassium levels.

Troubleshooting Guides

In Vitro Studies: Mineralocorticoid Receptor Binding and Activity Assays
Issue Potential Cause Troubleshooting Steps
High background signal in reporter gene assay - Autofluorescence of the test compound.- Contamination of cell culture.- High basal activity of the reporter construct.- Run a parallel assay without cells to check for compound autofluorescence.- Regularly test cell cultures for mycoplasma contamination.- Optimize the concentration of the reporter plasmid during transfection.
Low signal-to-noise ratio in competitive binding assay - Insufficient receptor concentration.- Degradation of the radiolabeled ligand.- Inappropriate incubation time or temperature.- Increase the amount of protein extract containing the mineralocorticoid receptor.- Use fresh radiolabeled ligand and store it appropriately.- Optimize incubation time and temperature to reach equilibrium.
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent preparation of reagents.- Pipetting errors.- Use cells within a defined passage number range for all experiments.- Prepare fresh reagents for each experiment and ensure accurate concentrations.- Use calibrated pipettes and consistent pipetting techniques.
In Vivo Studies: Animal and Clinical Trials
Issue Potential Cause Troubleshooting Steps
Development of significant hyperkalemia in study subjects - High dose of this compound.- Concomitant use of other potassium-sparing drugs or potassium supplements.- Impaired renal function.- Reduce the dose of this compound or temporarily discontinue treatment.- Review and discontinue any other medications that may increase potassium levels.- Closely monitor renal function and adjust the dose accordingly.
High variability in plasma canrenone levels - Differences in drug absorption and metabolism among subjects.- Non-adherence to the treatment regimen.- Inconsistent timing of blood sample collection.- Stratify subjects based on pharmacogenomic markers if known.- Implement measures to monitor and encourage treatment adherence.- Standardize the timing of blood draws in relation to drug administration.
Lack of therapeutic effect at the expected dose - Poor bioavailability of the formulation.- Insufficient dose for the specific patient population.- High levels of endogenous aldosterone.- Assess the bioavailability of the this compound formulation being used.- Conduct a dose-escalation study to determine the optimal therapeutic dose.- Measure plasma aldosterone levels to assess the degree of MR activation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Canrenone After Potassium this compound Administration

ParameterIntravenous Administration (200 mg)Oral Administration (200 mg)
Maximum Plasma Concentration (Cmax) 2066 ± 876 ng/mL177 ± 33 ng/mL
Time to Maximum Concentration (Tmax) 29 ± 15 min4.4 ± 0.9 h
Elimination Half-life (t1/2) 4.9 ± 1.8 h3.9 ± 1.2 h
Total Clearance 4.2 ± 1.7 mL/min/kgNot Applicable
Absolute Bioavailability Not Applicable25 ± 9%
Data from a study in healthy male volunteers.[6]

Table 2: Comparison of Adverse Events in Long-Term Treatment with Potassium this compound vs. Spironolactone in Cirrhotic Patients

Adverse Event Potassium this compound (n=42) Spironolactone (n=48)
Gynecomastia Considerably reduced or practically absentFairly common
Based on a study with an average treatment duration of over 5 months.[4]

Experimental Protocols

Protocol 1: Mineralocorticoid Receptor Competitive Binding Assay

This protocol is a general guideline for assessing the binding affinity of this compound to the mineralocorticoid receptor.

  • Preparation of Receptor Source:

    • Prepare a cytosol fraction from tissues known to express the mineralocorticoid receptor (e.g., kidney, heart) or from cells overexpressing the receptor.

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge at high speed to obtain the cytosolic supernatant.

  • Binding Reaction:

    • In a microtiter plate, add a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).

    • Add increasing concentrations of unlabeled this compound or a known competitor (positive control).

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Protocol 2: In Vivo Assessment of this compound Efficacy in an Animal Model of Hypertension

This protocol outlines a general workflow for evaluating the antihypertensive effects of long-term this compound treatment in a suitable animal model.

  • Animal Model Selection:

    • Choose an appropriate animal model of hypertension, such as spontaneously hypertensive rats (SHR) or aldosterone-infused rats.

  • Treatment Groups:

    • Divide the animals into at least three groups: a vehicle control group, a this compound treatment group, and a positive control group (e.g., spironolactone).

  • Drug Administration:

    • Administer this compound and control substances to the animals daily for a prolonged period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).

  • Blood Pressure Monitoring:

    • Measure systolic and diastolic blood pressure at regular intervals throughout the study using a non-invasive method (e.g., tail-cuff plethysmography) or a more direct method (e.g., telemetry).

  • Biochemical Analysis:

    • At the end of the study, collect blood samples to measure plasma canrenone levels, serum electrolytes (especially potassium), and markers of renal function.

  • Tissue Analysis:

    • Collect relevant tissues, such as the heart and kidneys, for histological analysis to assess for any pathological changes.

  • Data Analysis:

    • Compare the changes in blood pressure, biochemical parameters, and tissue histology between the different treatment groups.

Visualizations

Canrenoate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds This compound Potassium this compound This compound->MR Blocks HSP Heat Shock Proteins MR->HSP dissociates MR_Aldo MR-Aldosterone Complex Nucleus Nucleus MR_Aldo->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Translation Protein Synthesis Transcription->Translation Leads to Ion_Channels Ion Channels (e.g., ENaC) Translation->Ion_Channels Regulates

Caption: this compound's mechanism of action as a mineralocorticoid receptor antagonist.

Experimental_Workflow start Start of Long-Term Study screening Subject Screening and Baseline Assessment start->screening randomization Randomization to Treatment Groups (this compound vs. Control) screening->randomization treatment Long-Term Treatment Administration randomization->treatment monitoring Regular Monitoring: - Vital Signs - Serum Electrolytes (K+) - Renal Function - Adverse Events treatment->monitoring endpoint Endpoint Assessment: - Primary and Secondary Outcomes treatment->endpoint monitoring->treatment data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: A typical experimental workflow for a long-term this compound clinical trial.

Troubleshooting_Hyperkalemia start Hyperkalemia Detected (Serum K+ > 5.0 mEq/L) check_severity Assess Severity start->check_severity mild Mild Hyperkalemia (5.1-5.9 mEq/L) check_severity->mild Mild moderate Moderate to Severe (≥6.0 mEq/L or ECG changes) check_severity->moderate Severe review_meds Review Concomitant Medications mild->review_meds stop_treatment Temporarily Stop this compound moderate->stop_treatment reduce_dose Reduce this compound Dose review_meds->reduce_dose dietary Implement Low-Potassium Diet reduce_dose->dietary monitor Increase Monitoring Frequency dietary->monitor reassess Reassess K+ Levels monitor->reassess emergency Initiate Emergency Treatment (e.g., IV Calcium, Insulin/Glucose) stop_treatment->emergency emergency->reassess

References

Preventing degradation of canrenoate during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of potassium canrenoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological samples?

A1: The primary cause of this compound instability is its reversible conversion to canrenone through a pH-dependent lactonization process. Canrenoic acid, the open-ring form, is in equilibrium with canrenone, its closed-ring lactone form.[1][2][3] This equilibrium can shift during sample collection, storage, and processing, leading to inaccurate quantification of this compound.

Q2: What are the key factors that influence the degradation of this compound?

A2: The main factors influencing the conversion of this compound to canrenone are:

  • pH: The lactonization of canrenoic acid is acid-catalyzed. Lower pH environments favor the formation of the lactone, canrenone.[1]

  • Temperature: Higher temperatures can accelerate the rate of both the forward (lactonization) and reverse (hydrolysis) reactions, potentially leading to faster degradation if samples are not handled properly.[4]

  • Enzymatic Activity: While the primary degradation pathway is chemical, enzymatic hydrolysis of other ester-containing compounds by plasma esterases is a known issue.[5][6][7] Although not definitively reported for this compound, it is a potential factor to consider.

Q3: How can I minimize the conversion of this compound to canrenone during sample collection?

A3: To minimize degradation at the point of collection, it is recommended to:

  • Collect blood samples in tubes containing an anticoagulant such as EDTA.

  • Immediately cool the samples on wet ice or in a refrigerated centrifuge.

  • Separate plasma from whole blood as soon as possible, preferably within one hour of collection.

Q4: What is the recommended storage temperature for plasma samples containing this compound?

A4: Plasma samples should be stored frozen, preferably at -80°C, to minimize chemical and potential enzymatic degradation.[8][9] If -80°C is not available, storage at -20°C is an alternative, but long-term stability should be thoroughly evaluated. Avoid repeated freeze-thaw cycles.[8][9][10]

Q5: Are there any chemical stabilizers that can be added to samples to prevent this compound degradation?

A5: While specific stabilizers for this compound are not widely documented, for ester-containing compounds susceptible to enzymatic hydrolysis, the addition of esterase inhibitors to collection tubes can be an effective strategy.[5][6][7] Commonly used esterase inhibitors include sodium fluoride, diisopropylfluorophosphate (DFP), and phenylmethylsulfonyl fluoride (PMSF). The suitability and concentration of any stabilizer must be validated for your specific assay to ensure it does not interfere with the analysis.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Conversion of this compound to canrenone during sample preparation.Ensure all sample preparation steps are performed at low temperatures (on ice). Use a buffered extraction solvent with a neutral to slightly basic pH to disfavor lactonization.
Inefficient extraction from the plasma matrix.Optimize the extraction method. Consider different organic solvents for liquid-liquid extraction (LLE) or different sorbents for solid-phase extraction (SPE). Protein precipitation followed by SPE can also be effective.[11]
High variability in this compound concentrations between replicate samples Inconsistent sample handling leading to variable degradation.Standardize the entire sample handling workflow, from collection to analysis. Ensure consistent timing and temperature control for all samples.
Incomplete protein precipitation.Ensure the ratio of plasma to precipitation solvent (e.g., methanol, acetonitrile) is optimal and that vortexing is thorough. Centrifuge at a sufficient speed and duration to pellet all protein.[12]
Presence of a large canrenone peak when analyzing this compound standards prepared in matrix Conversion of this compound to canrenone in the matrix during standard preparation.Prepare standards in a stabilized matrix, if possible. Alternatively, prepare standards fresh and analyze them immediately. The pH of the matrix used for standards should be controlled.
Poor peak shape for this compound in HPLC/LC-MS analysis Suboptimal mobile phase pH.The pH of the mobile phase can affect the ionization and retention of canrenoic acid. Adjust the pH to optimize peak shape. A mobile phase with a pH above the pKa of the carboxylic acid group (around 4.5) will ensure it is in its ionized form.[13]
Column contamination or degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. Flush the column regularly with a strong solvent.[14][15]
In-source fragmentation of this compound to canrenone in LC-MS/MS High source temperature or other aggressive MS source conditions.Optimize MS source parameters such as temperature, gas flows, and voltages to minimize in-source conversion. Derivatization of the ketone group can also prevent this fragmentation.[16][17]

Data Presentation

Stability of this compound under Various Conditions (Illustrative Data)

The following table summarizes the expected stability of this compound based on the kinetics of its interconversion with canrenone. Actual stability should be experimentally determined for your specific matrix and storage conditions.

Condition Parameter Expected Stability of this compound Comments
pH pH 4-5LowAcidic conditions promote lactonization to canrenone.[1]
pH 7ModerateNear neutral pH, the equilibrium is less favorable for lactonization.
pH > 8HighBasic conditions favor the open-ring carboxylate form (this compound).[18]
Temperature Room Temperature (~25°C)LowDegradation can occur within hours.[11]
Refrigerated (4°C)ModerateStable for short periods (e.g., 24-48 hours), but long-term stability is not assured.
Frozen (-20°C)GoodGenerally stable for several weeks to months.
Ultra-low (-80°C)ExcellentRecommended for long-term storage to ensure maximum stability.[8][9]
Freeze-Thaw Cycles 1-3 CyclesGenerally StableMinimal degradation expected with a limited number of cycles.
>3 CyclesPotential for DegradationRepeated freeze-thaw cycles should be avoided as they can impact analyte stability.[10]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing to Minimize this compound Degradation
  • Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes on wet ice immediately after collection.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene cryovials.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis

This protocol utilizes protein precipitation followed by liquid-liquid extraction.

  • Sample Thawing: Thaw plasma samples on wet ice.

  • Internal Standard Addition: To 100 µL of thawed plasma, add 10 µL of the internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

This compound-Canrenone Equilibrium

Canrenoate_Canrenone_Equilibrium This compound This compound (Canrenoic Acid) Canrenone Canrenone (Lactone Form) This compound->Canrenone Lactonization (Acid-catalyzed) Canrenone->this compound Hydrolysis (Base-catalyzed) Canrenoate_Analysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Blood_Collection 1. Blood Collection (EDTA tubes, cool immediately) Centrifugation 2. Plasma Separation (Refrigerated centrifuge) Blood_Collection->Centrifugation Storage 3. Storage (-80°C) Centrifugation->Storage Thawing 4. Sample Thawing (On ice) Storage->Thawing Extraction 5. Extraction (e.g., PP, LLE, SPE) Thawing->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis

References

Optimizing experimental conditions to study canrenoate's non-genomic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the non-genomic effects of canrenoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in studying the non-genomic effects of this compound?

The main challenge is to unequivocally distinguish rapid, non-genomic actions from the classical, slower genomic effects that involve changes in gene transcription. Non-genomic effects typically occur within minutes, whereas genomic responses can take hours to days to manifest.[1] It is crucial to design experiments with appropriate time courses and controls to isolate these rapid signaling events.

Q2: How can I be sure the observed effects of this compound are truly non-genomic?

To confirm a non-genomic mechanism, you should include the following controls in your experiments:

  • Time-Course Analysis: Demonstrate that the effect occurs rapidly, typically within minutes.

  • Transcription and Translation Inhibitors: Pre-treatment with inhibitors like actinomycin D (for transcription) or cycloheximide (for translation) should not block the observed effect.

  • Use of Membrane-Impermeable Analogs: When available, employing membrane-impermeable analogs of the compound of interest can help demonstrate that the signaling is initiated at the cell surface.

Q3: What are the known non-genomic signaling pathways activated by this compound and its precursor, spironolactone?

This compound and spironolactone have been shown to rapidly modulate several signaling pathways, including:

  • Increased Intracellular Calcium ([Ca2+]i): Both compounds can increase intracellular calcium levels.[2]

  • Activation of ERK1/2: Spironolactone and eplerenone have been shown to increase the activity of ERK1/2.[2]

  • Modulation of cGMP and cAMP: Spironolactone has been observed to increase both cGMP and cAMP levels, while eplerenone increases cGMP.[2]

Q4: What is the difference between this compound and canrenone?

Potassium this compound is the water-soluble, open E-ring form of canrenone. In vivo, this compound is a major active metabolite of spironolactone.[3][4]

Troubleshooting Guides

Issue 1: No Observable Effect of this compound in My Cell Model

Possible Cause 1: Inappropriate Concentration

  • Recommendation: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and endpoint. Based on studies in rat aorta rings, concentrations of potassium this compound have been tested in the range of 0.01 to 10 mM.[5]

Possible Cause 2: Incorrect Time Point

  • Recommendation: Conduct a time-course experiment. Non-genomic effects are typically rapid, with responses often observed within minutes.[1]

Possible Cause 3: Cell Type Specificity

  • Recommendation: The non-genomic effects of this compound may be cell-type specific. Consider using a cell line known to be responsive, such as cardiomyocytes or vascular smooth muscle cells, as a positive control.

Issue 2: Difficulty Differentiating Non-Genomic from Genomic Effects

Possible Cause: Lack of Appropriate Controls

  • Recommendation: As outlined in FAQ 2, use transcription and translation inhibitors. A lack of inhibition by these agents strongly suggests a non-genomic mechanism.

Issue 3: High Background in Western Blots for Phosphorylated Proteins (e.g., p-ERK)

Possible Cause 1: Suboptimal Antibody Dilution

  • Recommendation: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.

Possible Cause 2: Inadequate Blocking

  • Recommendation: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).

Possible Cause 3: Insufficient Washing

  • Recommendation: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.

Experimental Protocols & Data

Table 1: Dose-Response of Potassium this compound on Contractile Properties of Rat Aorta Rings
Concentration of Potassium this compoundEffect on Phenylephrine-Induced ContractionEffect on KCl-Induced Contraction
0.1 mMNo significant inhibitionSignificant inhibition
0.3 mMSignificant inhibitionSignificant inhibition
1 mMSignificant inhibitionSignificant inhibition

Data summarized from Sorrentino et al.[5]

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from standard Western blotting procedures.[6][7]

1. Cell Lysis:

  • After treatment with this compound for the desired time, place cells on ice and wash with ice-cold PBS.

  • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

  • To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.

Experimental Protocol: Measurement of Intracellular Calcium ([Ca2+]i)

This is a general protocol for measuring changes in intracellular calcium using a fluorescent indicator.

1. Cell Preparation:

  • Plate cells on a suitable imaging dish or 96-well plate.

2. Dye Loading:

  • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

3. Baseline Measurement:

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence using a fluorescence microscope or plate reader.

4. Stimulation and Measurement:

  • Add this compound at the desired concentration.

  • Immediately begin recording the fluorescence intensity over time to capture the rapid changes in intracellular calcium.

5. Data Analysis:

  • Quantify the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium levels.

Visualizations

Canrenoate_Signaling_Pathway This compound This compound MembraneReceptor Membrane Receptor (Putative) This compound->MembraneReceptor PLC PLC MembraneReceptor->PLC Ras Ras MembraneReceptor->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release CellularResponse Cellular Response (e.g., Proliferation) Ca_release->CellularResponse Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CellularResponse Experimental_Workflow_ERK cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot A Seed Cells B Treat with this compound (Time Course) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Immunoblotting (p-ERK & Total ERK) F->G H Detection & Analysis G->H

References

Validation & Comparative

Comparative Analysis of Canrenoate and Spironolactone Binding to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the differential androgen receptor antagonism of two potassium-sparing diuretics.

Spironolactone and its active metabolite, canrenoate (often administered as potassium this compound), are primarily known as mineralocorticoid receptor antagonists used in the management of conditions such as hypertension and heart failure. However, their clinical utility is nuanced by their interaction with other steroid hormone receptors, most notably the androgen receptor (AR), where they exhibit antagonistic effects. This antiandrogenic activity is responsible for certain therapeutic applications, such as in the treatment of hirsutism and acne, but also for side effects like gynecomastia in male patients. This guide provides a comparative analysis of their binding affinities for the androgen receptor, supported by experimental data and methodologies, to aid researchers in understanding their distinct pharmacological profiles.

Quantitative Comparison of Androgen Receptor Binding Affinity

The following table summarizes the quantitative data on the binding affinity of spironolactone and this compound to the androgen receptor, as reported in various studies. The data is presented in terms of IC50 values (the concentration of the drug that inhibits 50% of the binding of a radiolabeled androgen) and relative binding affinity compared to the potent androgen dihydrotestosterone (DHT).

CompoundParameterValueSpecies/TissueReference LigandSource
SpironolactoneIC5067 nMRat Prostate Cytosol[3H]DHT[1]
SpironolactoneRelative Affinity vs. DHT3.0%Not SpecifiedDHT[1]
SpironolactoneRelative Affinity vs. DHT2.7% - 67%Not SpecifiedDHT[1][2]
SpironolactoneRelative Affinity vs. DHT5%Not SpecifiedDHT[1]
Canrenone (active form of this compound)Relative Affinity vs. DHT1%Not SpecifiedDHT[1]
Canrenone (active form of this compound)Relative Affinity vs. DHT0.84%Not SpecifiedDHT[1]
SpironolactoneRelative Potency vs. This compound5-fold higher affinity for ARNot SpecifiedCanrenone[1]
SpironolactoneIn vitro displacement~20 times less effective than DHTRat Ventral Prostate[3H]DHT[3][4]
Potassium this compoundIn vitro displacement~100 times less effective than DHTRat Ventral Prostate[3H]DHT[3][4]

Note: Canrenone is the major active metabolite of both spironolactone and potassium this compound. The terms this compound and canrenone are often used interchangeably in the context of biological activity.

The compiled data consistently indicates that spironolactone possesses a higher binding affinity for the androgen receptor compared to this compound. One study reported that spironolactone has a 5-fold higher affinity for the AR than canrenone[1]. In vitro displacement studies have shown that spironolactone is approximately 20 times less effective than DHT at displacing a radiolabeled androgen from its receptor, while potassium this compound is about 100 times less effective[3][4].

Experimental Protocols

The following is a representative experimental protocol for a competitive androgen receptor binding assay, synthesized from methodologies described in the cited literature.

Objective: To determine the relative binding affinity of this compound and spironolactone for the androgen receptor in a competitive binding assay.

Materials:

  • Tissue Source: Rat ventral prostate or spayed mouse kidney cytosol, as a source of androgen receptors.

  • Radioligand: Tritiated dihydrotestosterone ([3H]DHT) or tritiated methyltrienolone ([3H]R1881), a synthetic androgen.

  • Competitors: Spironolactone, potassium this compound, and unlabeled DHT (for standard curve).

  • Buffers: Tris-HCl buffer with additives like EDTA and glycerol.

  • Scintillation fluid and counter.

Procedure:

  • Tissue Preparation: The rat ventral prostate or mouse kidney is homogenized in a cold buffer and then centrifuged to obtain the cytosol fraction, which contains the androgen receptors.

  • Competitive Binding Incubation:

    • A constant concentration of the radioligand ([3H]DHT or [3H]R1881) is incubated with the cytosol preparation.

    • Increasing concentrations of the unlabeled competitors (spironolactone, potassium this compound, or DHT) are added to the incubation mixture.

    • The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value for each competitor is determined from this curve. The relative binding affinity can then be calculated by comparing the IC50 values of the test compounds to that of the standard (unlabeled DHT).

Visualizations

Below are diagrams illustrating the androgen receptor signaling pathway and a typical experimental workflow for an androgen receptor binding assay.

androgen_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion Five_alpha_reductase 5α-reductase Testosterone_cyto->Five_alpha_reductase DHT DHT AR_DHT_complex AR-DHT Complex DHT->AR_DHT_complex Five_alpha_reductase->DHT AR Androgen Receptor (AR) AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex AR->AR_DHT_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation AR_DHT_complex_nuc AR-DHT Complex (Dimerized) AR_DHT_complex->AR_DHT_complex_nuc Translocation ARE Androgen Response Element (ARE) AR_DHT_complex_nuc->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway.

experimental_workflow cluster_incubation_details Incubation Components start Start tissue_prep Tissue Preparation (e.g., Rat Prostate Cytosol) start->tissue_prep ar_source AR Source (Cytosol) tissue_prep->ar_source incubation Incubation separation Separation of Bound/ Unbound Ligand incubation->separation quantification Quantification of Bound Radioligand separation->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end radioligand Radioligand ([3H]DHT) radioligand->incubation competitor Competitor (Spironolactone or this compound) competitor->incubation ar_source->incubation

Caption: Experimental Workflow for AR Binding Assay.

Conclusion

The available evidence clearly demonstrates that both spironolactone and its metabolite this compound act as antagonists at the androgen receptor, but with differing potencies. Spironolactone exhibits a significantly higher binding affinity for the androgen receptor than this compound. This difference in receptor interaction likely contributes to the more pronounced antiandrogenic effects and a higher incidence of side effects such as gynecomastia observed with spironolactone treatment compared to potassium this compound.[5][6] In vivo studies have also shown that spironolactone is a more potent antiandrogen than potassium this compound.[7] These findings are crucial for researchers developing new steroidal drugs and for clinicians in selecting appropriate therapeutic agents, balancing efficacy with the potential for endocrine-related side effects. The choice between these two drugs may therefore depend on the desired level of antiandrogenic activity and the patient's tolerance for such effects.

References

Unveiling the Anti-Fibrotic Potential of Canrenoate: A Comparative Analysis in Preclinical Organ Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of combating fibrotic diseases, the mineralocorticoid receptor antagonist canrenoate has emerged as a promising therapeutic candidate. This guide provides an objective comparison of this compound's anti-fibrotic efficacy against other alternatives in preclinical models of heart, kidney, and liver injury, supported by experimental data and detailed methodologies.

This comprehensive analysis consolidates findings from multiple preclinical studies, presenting quantitative data in easily digestible tables and illustrating key biological pathways and experimental designs through detailed diagrams. The aim is to equip scientists with the necessary information to evaluate the therapeutic potential of this compound and inform future research directions in the quest for effective anti-fibrotic therapies.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the quantitative outcomes of this compound and alternative anti-fibrotic agents in various preclinical models of organ fibrosis. These tables highlight the percentage reduction in fibrotic markers, offering a direct comparison of their therapeutic effects.

Table 1: Cardiac Fibrosis Models

TreatmentModelKey Efficacy Metric% Reduction vs. ControlReference
Potassium this compound Isoprenaline-induced cardiac fibrosis (Rat)Left Ventricular FibrosisSignificant reduction[1]
Spironolactone Myocardial Infarction (Rat)Atrial Fibrosis (Collagen Volume Fraction)~50%[2][3]
Spironolactone Hypertensive Heart Disease + MI (Rat)Interstitial Myocardial FibrosisSignificant reduction[4][5]
Eplerenone Hypertensive Heart Failure (Rat)Left Ventricular FibrosisSignificant prevention[6]
Losartan Myocardial Infarction (Rat)Myocardial Collagen DensitySignificant decrease
Losartan Intensive Exercise-induced Heart Fibrosis (Rat)Right Ventricular Collagen DepositionPrevention of increase[7]

Table 2: Renal Fibrosis Models

TreatmentModelKey Efficacy Metric% Reduction vs. ControlReference
This compound 5/6 Nephrectomy + High-Fat Diet (Mouse)Interstitial FibrosisSignificantly lower[8]
Spironolactone Hypertensive Heart Disease + MI (Rat)Renal Cortical Interstitial FibrosisSignificant reduction[4][5]
Eplerenone 5/6 Nephrectomy + High-Fat Diet (Mouse)Renal Interstitial FibrosisPrevention of increase[9][10]
Nintedanib Unilateral Ureteral Obstruction (UUO) (Mouse)Masson-positive Tubulointerstitial AreaSignificant attenuation[11]

Table 3: Pulmonary Fibrosis Models

TreatmentModelKey Efficacy Metric% Reduction vs. ControlReference
Pirfenidone Bleomycin-induced Pulmonary Fibrosis (Rat)Lung Hydroxyproline Content~25-30%[12][13][14][15]
Nintedanib Bleomycin-induced Pulmonary Fibrosis (Mouse)Lung Collagen ContentNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the cited studies.

1. Isoprenaline-Induced Cardiac Fibrosis in Rats

  • Animal Model: Male Wistar rats.

  • Induction of Fibrosis: A single subcutaneous injection of isoprenaline (e.g., 400 mg/kg) is administered to induce cardiac fibrosis.

  • Treatment: Potassium this compound is typically administered in drinking water (e.g., 20 mg/kg/day), starting before the isoprenaline injection and continuing for the duration of the study (e.g., 2 months).[1]

  • Assessment of Fibrosis:

    • Histology: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.

    • Morphometry: The percentage of fibrotic area is determined using image analysis software.

2. 5/6 Nephrectomy and High-Fat Diet-Induced Renal Fibrosis in Mice

  • Animal Model: Male C57BL/6J mice.

  • Induction of Fibrosis: A two-step surgical procedure involving the removal of two-thirds of one kidney and the entirety of the contralateral kidney (5/6 nephrectomy) is performed. Following recovery, mice are placed on a high-fat diet to accelerate fibrosis.

  • Treatment: this compound or other agents are administered, often mixed in the chow, for a specified period (e.g., 8 weeks).[8][9][10]

  • Assessment of Fibrosis:

    • Histology: Kidneys are harvested, sectioned, and stained with Sirius Red or Masson's trichrome.

    • Quantitative Analysis: The percentage of the fibrotic area in the renal cortex and medulla is quantified using imaging software.

    • Gene Expression: RNA is extracted from kidney tissue to measure the expression of pro-fibrotic genes such as Col1a1, Tgfb1, and Acta2 via qPCR.

3. Bleomycin-Induced Pulmonary Fibrosis in Rodents

  • Animal Model: Rats or mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Anti-fibrotic agents like pirfenidone are typically administered orally (e.g., in chow or via gavage) starting at a specific time point after bleomycin administration.

  • Assessment of Fibrosis:

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.[12][13][14][15]

    • Histology: Lung tissue is stained with Masson's trichrome to assess the extent and severity of fibrosis, often using a semi-quantitative scoring system.

Visualizing the Mechanisms and Methods

To further elucidate the complex processes involved in the anti-fibrotic action of this compound and the general workflow of preclinical studies, the following diagrams are provided.

G cluster_workflow Typical Preclinical Anti-Fibrotic Study Workflow AnimalModel Animal Model Selection (e.g., Rat, Mouse) Induction Induction of Organ Fibrosis (e.g., Surgical, Chemical) AnimalModel->Induction Treatment Treatment Administration (e.g., this compound, Alternatives) Induction->Treatment Monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Sample Collection (Tissue, Blood) Monitoring->Endpoint Analysis Fibrosis Assessment (Histology, qPCR, etc.) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data G cluster_pathway Simplified Signaling Pathway of this compound's Anti-Fibrotic Effect Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates TGF_beta TGF-β MR->TGF_beta Upregulates Smad2_3 Smad2/3 TGF_beta->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Complexes with Fibroblast Fibroblast Activation Smad4->Fibroblast Promotes Transcription Collagen Collagen Deposition Fibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis This compound This compound This compound->MR Inhibits

References

Canrenoate vs. Eplerenone: A Comparative Analysis of Mineralocorticoid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical efficacy of mineralocorticoid receptor (MR) antagonists is intrinsically linked to their selectivity for the MR over other steroid hormone receptors. This guide provides a detailed comparison of two prominent MR antagonists, canrenoate and eplerenone, focusing on their receptor selectivity profiles, supported by experimental data. This compound, the active metabolite of spironolactone, and the second-generation antagonist eplerenone exhibit distinct affinities for the MR, as well as for glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, which dictates their respective side-effect profiles.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound (represented by its parent compound, spironolactone) and eplerenone for the human mineralocorticoid, androgen, glucocorticoid, and progesterone receptors. The data are presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.

CompoundMineralocorticoid Receptor (MR) IC50 (nM)Androgen Receptor (AR) IC50 (nM)Glucocorticoid Receptor (GR) IC50 (nM)Progesterone Receptor (PR) EC50 (nM) *
Spironolactone (for this compound)24.2~77~2400~740 (agonist)
Eplerenone990>4000>4000>4000

*Data for the progesterone receptor for spironolactone is presented as EC50, indicating its agonist activity at this receptor.[1] Note: this compound is the primary active metabolite of spironolactone. The binding affinity of spironolactone is used here as a surrogate for this compound's activity.

As the data indicates, while spironolactone (and by extension, this compound) is a potent MR antagonist, it also exhibits significant affinity for the androgen and progesterone receptors.[1] In contrast, eplerenone demonstrates substantially higher selectivity for the MR, with significantly weaker interactions with other steroid receptors.[2][3][4][5][6][7] Eplerenone's affinity for androgen, progesterone, and glucocorticoid receptors is reported to be 100 to 1000 times lower than that of spironolactone.[3][7]

Mandatory Visualization

Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR Mineralocorticoid Receptor (MR) Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Conformational Change HSP Heat Shock Proteins (HSP) MR_HSP->MR HSP Dissociation MR_HSP->MR Aldo_MR_dimer Dimerized Aldosterone-MR Aldo_MR->Aldo_MR_dimer Dimerization MRE Mineralocorticoid Response Element (MRE) Aldo_MR_dimer->MRE Binds to Gene_Transcription Target Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., Na+ reabsorption) Proteins->Cellular_Response Mediate

Caption: Mineralocorticoid Receptor (MR) genomic signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand_Binding_Assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes) Incubation_Mix Incubation of Receptor, Radioligand, and Test Compound Receptor_Source->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [3H]-aldosterone) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound or Eplerenone) (Varying Concentrations) Test_Compound->Incubation_Mix Filtration Rapid Filtration to separate bound from free radioligand Incubation_Mix->Filtration Filter Glass Fiber Filter (traps receptor-bound radioligand) Filtration->Filter Scintillation Scintillation Counting (measures radioactivity on filter) Filter->Scintillation Data_Analysis Data Analysis (Determine IC50 values) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a ligand (in this case, this compound or eplerenone) for a receptor.

Objective: To quantify the affinity of this compound and eplerenone for the mineralocorticoid receptor and other steroid receptors.

Methodology:

  • Receptor Preparation: Cell membranes or cytosolic fractions containing the receptor of interest (MR, GR, AR, or PR) are prepared from appropriate tissues or cell lines expressing the recombinant human receptors. The protein concentration of the preparation is determined.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor stability and ligand binding.

  • Competition Assay:

    • A fixed, low concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dexamethasone for GR, [³H]-dihydrotestosterone for AR, or [³H]-progesterone for PR) is used.

    • Increasing concentrations of the unlabeled competitor drug (this compound or eplerenone) are added to a series of reaction tubes.

    • The receptor preparation is then added to each tube.

    • Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled specific ligand).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Reporter Gene Assay

This cell-based assay measures the functional consequence of a ligand binding to its receptor, specifically its ability to activate or inhibit gene transcription.

Objective: To determine whether this compound and eplerenone act as antagonists of the mineralocorticoid receptor and to assess their off-target effects on other steroid receptors.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) that does not endogenously express the receptor of interest is used. These cells are transiently or stably transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human steroid receptor (MR, GR, AR, or PR).

    • A reporter plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with specific hormone response elements (HREs) for the respective receptor.

  • Compound Treatment: The transfected cells are plated in multi-well plates and treated with:

    • A known agonist for the receptor (e.g., aldosterone for MR) to induce a response.

    • The agonist in combination with increasing concentrations of the test compound (this compound or eplerenone) to measure antagonistic activity.

    • The test compound alone to check for any agonist activity.

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Cell Lysis and Reporter Assay: After incubation, the cells are lysed to release the cellular contents, including the reporter protein. The activity of the reporter protein (e.g., luminescence for luciferase) is then measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). For antagonist activity, the data are plotted as the percentage of the maximal agonist response versus the logarithm of the antagonist concentration. A dose-response curve is fitted to determine the IC50 value, representing the concentration at which the antagonist inhibits 50% of the agonist-induced response.

Conclusion

The experimental data clearly demonstrate that eplerenone possesses a significantly higher selectivity for the mineralocorticoid receptor compared to this compound (as represented by spironolactone). While both are effective MR antagonists, this compound's lower selectivity, with notable binding to androgen and progesterone receptors, is the molecular basis for its associated hormonal side effects, such as gynecomastia and menstrual irregularities.[8] Eplerenone's refined selectivity profile minimizes these off-target effects, offering a more targeted therapeutic approach for the antagonism of the mineralocorticoid receptor. This comparative guide provides researchers and drug development professionals with the foundational data and methodologies to understand the distinct pharmacological profiles of these two important mineralocorticoid receptor antagonists.

References

A Comparative Analysis of Canrenoate and Spironolactone for Blood Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of canrenoate and spironolactone in reducing blood pressure, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two mineralocorticoid receptor antagonists.

Executive Summary

Both this compound (typically as potassium this compound) and spironolactone are effective in lowering blood pressure by antagonizing the mineralocorticoid receptor. Clinical evidence, although limited in direct head-to-head comparisons, suggests that both agents contribute to blood pressure control. A key differentiator lies in their metabolic pathways and potential side effect profiles. Spironolactone is a prodrug that is metabolized to several active compounds, including canrenone. This compound is a direct precursor to canrenone. Some studies suggest that potassium this compound may have a more rapid onset of action, particularly on diastolic blood pressure, and potentially a lower incidence of certain side effects compared to spironolactone.

Quantitative Data Comparison

The following table summarizes the quantitative data on the antihypertensive effects of potassium this compound and spironolactone from a comparative clinical study.

ParameterPotassium this compound (200 mg/day)Spironolactone (200 mg/day)Reference
Study Design Cross-over clinical trialCross-over clinical trial[1]
Treatment Duration 21 days21 days[1]
Effect on Systolic Blood Pressure Statistically significant reductionStatistically significant reduction[1]
Effect on Diastolic Blood Pressure Statistically significant reduction (greater and more rapid effect noted)Statistically significant reduction[1]
Effect on Plasma Renin Activity IncreasedIncreased (significantly higher than with potassium this compound)[1]
Effect on Aldosterone IncreasedIncreased (significantly higher than with potassium this compound)[1]

Experimental Protocols

Clinical Study of Oral Potassium this compound and Spironolactone in Essential Arterial Hypertension[1]
  • Study Design: A cross-over study was conducted with two treatment periods.

  • Participants: The study included 21 out-patients (13 male, 8 female) with a mean age of 40.57 years, all diagnosed with primary arterial hypertension.

  • Intervention: Each participant received both potassium this compound (200 mg/day, orally) and spironolactone (200 mg/day, orally) for 21 days.

  • Washout Period: A 10-day interval separated the two treatment periods.

  • Outcome Measures: Systolic and diastolic blood pressure were monitored. Plasma renin activity (PRA) and aldosterone levels were also assessed.

  • Key Findings: Both drugs were effective in reducing systolic and diastolic blood pressure. Potassium this compound demonstrated a greater and more rapid effect on diastolic blood pressure. The increase in PRA and aldosterone was significantly lower with potassium this compound treatment.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of mineralocorticoid receptor antagonists and a typical experimental workflow for a comparative clinical trial.

Mechanism of Action of Mineralocorticoid Receptor Antagonists cluster_blood_vessel Vascular Smooth Muscle Cell cluster_nucleus Nucleus cluster_drugs Therapeutic Intervention Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to MR_translocation MR Translocation and Dimerization Gene_Transcription Gene Transcription MR_translocation->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Calcium_Channels Increased L-type Ca2+ Channels Protein_Synthesis->Calcium_Channels Calcium_Influx Increased Ca2+ Influx Calcium_Channels->Calcium_Influx Vasoconstriction Vasoconstriction & Increased Blood Pressure Calcium_Influx->Vasoconstriction Spironolactone Spironolactone Spironolactone->MR Blocks This compound This compound This compound->MR Blocks

Mechanism of Action of Mineralocorticoid Receptor Antagonists

Experimental Workflow: Cross-Over Clinical Trial cluster_enrollment Patient Recruitment cluster_group_A Group A cluster_group_B Group B Patient_Pool Hypertensive Patient Pool Inclusion_Criteria Inclusion/Exclusion Criteria Screening Screening & Consent Inclusion_Criteria->Screening Randomization Randomization Screening->Randomization Treatment_A1 Treatment Period 1: This compound Randomization->Treatment_A1 Treatment_B1 Treatment Period 1: Spironolactone Randomization->Treatment_B1 Washout_A Washout Period Treatment_A1->Washout_A Data_Collection Data Collection (BP, PRA, Aldosterone) Treatment_A1->Data_Collection Treatment_A2 Treatment Period 2: Spironolactone Washout_A->Treatment_A2 Treatment_A2->Data_Collection Washout_B Washout Period Treatment_B1->Washout_B Treatment_B1->Data_Collection Treatment_B2 Treatment Period 2: This compound Washout_B->Treatment_B2 Treatment_B2->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Experimental Workflow: Cross-Over Clinical Trial

Conclusion

References

Unmasking the Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Canrenoate and Its Metabolites in Steroid Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the evaluation of drug candidates. This guide provides a comprehensive comparison of the cross-reactivity of canrenoate, the active metabolite of the potassium-sparing diuretic this compound potassium, and its own metabolites with key steroid hormone receptors. Experimental data on binding affinities for the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors are presented, alongside detailed methodologies for the key experimental assays cited.

This compound is an aldosterone antagonist, exerting its diuretic effect through competitive binding to the mineralocorticoid receptor (MR). However, its structural similarity to other steroid hormones raises the potential for interactions with other steroid receptors, which can lead to undesired side effects. The primary metabolites of this compound include canrenone and 20-hydroxy canrenone. This guide delves into the binding affinities of these compounds to provide a clearer picture of their selectivity profiles.

Comparative Binding Affinities of this compound and Its Metabolites

The following table summarizes the available quantitative data on the binding affinities of this compound and its key metabolite, canrenone, for the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors. Data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower value indicates a higher binding affinity.

CompoundMineralocorticoid Receptor (MR)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Progesterone Receptor (PR)
This compound Very low affinity[1]Data not availableData not availableData not available
Canrenone Significant affinity[2]Very low affinity[1]Lower antiandrogenic activity than spironolactone[3]Ki: 300 nM[4]
20-hydroxy canrenone Significant affinity[2]Data not availableData not availableData not available

Note: "Very low affinity" indicates that the compound is a weak binder to the receptor. "Significant affinity" suggests that the compound binds to the receptor with a strength that may be physiologically relevant.

Experimental Protocols

The determination of the binding affinities of this compound and its metabolites to steroid receptors is typically performed using competitive binding assays. These assays measure the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

General Principle of Competitive Radioligand Binding Assay

A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Below are representative protocols for competitive binding assays for the four major steroid receptors.

Mineralocorticoid Receptor (MR) Competitive Binding Assay Protocol

This protocol is adapted from general radioligand binding assay procedures.

Materials:

  • Receptor Source: Cytosol from rat kidney or a cell line expressing the human mineralocorticoid receptor.

  • Radioligand: [³H]-Aldosterone.

  • Competitor: this compound, canrenone, 20-hydroxy canrenone, or other test compounds.

  • Assay Buffer: Tris-HCl buffer containing molybdate and dithiothreitol (DTT).

  • Separation Method: Dextran-coated charcoal or filtration through glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare the receptor source by homogenization and centrifugation to obtain the cytosolic fraction.

  • In assay tubes, add a constant amount of the receptor preparation.

  • Add varying concentrations of the unlabeled competitor compound.

  • Add a constant concentration of [³H]-Aldosterone to all tubes.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand by adding a dextran-coated charcoal suspension and centrifuging, or by rapid filtration through glass fiber filters.

  • Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Calculate the IC50 and subsequently the Ki value for each competitor.

Glucocorticoid Receptor (GR) Competitive Binding Assay Protocol

Materials:

  • Receptor Source: Cytosol from rat liver or a cell line expressing the human glucocorticoid receptor.

  • Radioligand: [³H]-Dexamethasone.

  • Competitor: this compound, canrenone, or other test compounds.

  • Assay Buffer: Similar to the MR assay buffer.

  • Separation Method: Dextran-coated charcoal or filtration.

  • Scintillation Cocktail and Counter.

Procedure: The procedure is analogous to the MR competitive binding assay, with the substitution of [³H]-Dexamethasone as the radioligand.

Androgen Receptor (AR) Competitive Binding Assay Protocol

Materials:

  • Receptor Source: Cytosol from rat prostate or a cell line expressing the human androgen receptor.

  • Radioligand: [³H]-Methyltrienolone (R1881).

  • Competitor: this compound, canrenone, or other test compounds.

  • Assay Buffer: Similar to the MR assay buffer.

  • Separation Method: Hydroxylapatite (HAP) assay or filtration.

  • Scintillation Cocktail and Counter.

Procedure: The procedure follows the general principles of competitive binding assays, using [³H]-R1881 as the specific radioligand for the androgen receptor.

Progesterone Receptor (PR) Competitive Binding Assay Protocol

Materials:

  • Receptor Source: Cytosol from rabbit uterus or a cell line expressing the human progesterone receptor.

  • Radioligand: [³H]-Progesterone or [³H]-ORG 2058.

  • Competitor: this compound, canrenone, or other test compounds.

  • Assay Buffer: Similar to the MR assay buffer.

  • Separation Method: Dextran-coated charcoal or filtration.

  • Scintillation Cocktail and Counter.

Procedure: The assay is performed similarly to the other steroid receptor binding assays, with the appropriate radioligand for the progesterone receptor.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of these interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Kidney Cytosol) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand (e.g., [³H]-Aldosterone) Radioligand->Incubation Competitor Test Compound (this compound/Metabolites) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Measurement of Bound Radioactivity Separation->Measurement IC50 IC50 Determination Measurement->IC50 Ki Ki Calculation IC50->Ki

Workflow for Steroid Receptor Competitive Binding Assay.

Steroid_Signaling_Pathway Steroid Steroid Hormone (e.g., Aldosterone) Receptor Cytoplasmic Receptor (e.g., MR) Steroid->Receptor Binds HSP Heat Shock Proteins Complex Steroid-Receptor Complex Receptor->Complex HSP->Receptor Inhibits Nucleus Nucleus Complex->Nucleus Translocates HRE Hormone Response Element (DNA) Complex->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Genomic Signaling Pathway of Steroid Hormone Receptors.

Conclusion

This guide provides a comparative overview of the cross-reactivity of this compound and its metabolites with major steroid hormone receptors. The available data indicates that canrenone, a primary metabolite, exhibits notable affinity for the progesterone receptor, which may contribute to some of the side effects observed with this compound potassium therapy. Both canrenone and 20-hydroxy canrenone show significant affinity for the mineralocorticoid receptor, consistent with their role as active metabolites. Conversely, this compound itself has a very low affinity for the mineralocorticoid receptor. Further quantitative studies are warranted to fully elucidate the binding profiles of all major metabolites across the spectrum of steroid receptors to provide a more complete understanding of their potential for off-target effects. The provided experimental protocols offer a foundation for conducting such comparative binding affinity studies.

References

Comparative analysis of the antiandrogenic side effects of canrenoate and spironolactone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential antiandrogenic profiles of canrenoate and spironolactone, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the antiandrogenic side effects of this compound and its parent drug, spironolactone. Both compounds are steroidal mineralocorticoid receptor antagonists, but their differing affinities for the androgen receptor (AR) and metabolic pathways result in distinct side effect profiles, particularly concerning antiandrogenic effects like gynecomastia. This analysis is intended to inform research, drug development, and clinical decision-making.

Executive Summary

Spironolactone is a potent antiandrogen, a property that contributes significantly to its therapeutic applications in conditions like hirsutism and acne, but also leads to undesirable side effects such as gynecomastia in male patients.[1][2] this compound, the primary active metabolite of spironolactone, exhibits a markedly lower affinity for the androgen receptor.[3] Consequently, this compound demonstrates a reduced propensity for causing antiandrogenic side effects. Clinical evidence suggests that the incidence of gynecomastia is lower with potassium this compound administration compared to spironolactone, and in some cases, switching from spironolactone to this compound has led to the resolution of gynecomastia.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the antiandrogenic properties of this compound and spironolactone.

Table 1: Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) for Androgen Receptor (% of DHT)IC50 for Androgen ReceptorExperimental Model
Spironolactone 2.7 - 67%[4]-Rat prostate cytosol[4]
Canrenone (active metabolite of this compound)0.84 - 14%[4]-Rat prostate cytosol[4]
Spironolactone ~5-fold higher than canrenone[4]-Not specified[4]
Spironolactone -67 nMRat prostate cytosol[4]
Dihydrotestosterone (DHT) 100% (Reference)3 nMRat prostate cytosol[4]

Note: IC50 values from a single direct comparative study for both compounds were not available in the reviewed literature. The provided values are from different studies and should be interpreted with caution.

Table 2: Clinical Incidence of Gynecomastia

DrugIncidence of GynecomastiaPatient PopulationStudy Design
Spironolactone 10% (at 25 mg/day) to 52% (at >150 mg/day)[2]Various, including heart failure patientsDose-dependent observation[2]
Spironolactone Increased odds (OR = 8.39) vs. controls[1]Mixed gender populationsMeta-analysis of 14 trials[1]
Potassium this compound Lower incidence than spironolactone[5]Cirrhotic patientsComparative clinical study[5]
Spironolactone Gynecomastia observedCirrhotic patientsComparative clinical study[5]

Table 3: Effects on Serum Testosterone Levels

DrugEffect on Testosterone LevelsExperimental Model
Spironolactone Significant decreaseMale rats[3][4]
Potassium this compound No significant changeMale rats[3][4]

Signaling Pathways and Metabolism

The differential antiandrogenic effects of spironolactone and this compound can be attributed to their interaction with the androgen receptor signaling pathway and their distinct metabolic fates.

Androgen Receptor Signaling Pathway and Interference

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), exert their effects by binding to the androgen receptor (AR). Upon binding, the AR translocates to the nucleus, where it acts as a transcription factor, regulating the expression of androgen-responsive genes. Spironolactone and, to a lesser extent, its metabolites, act as competitive antagonists at the AR, thereby inhibiting the actions of endogenous androgens.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Spironolactone Spironolactone Spironolactone->AR This compound This compound This compound->AR Competitively Binds (Low Affinity) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Regulates

Caption: Androgen receptor signaling and points of interference.

Metabolism of Spironolactone

Spironolactone is extensively metabolized in the liver to several active metabolites, including canrenone. This compound is administered as a salt (potassium this compound) and its active form is canrenone. The presence of other sulfur-containing metabolites of spironolactone may also contribute to its antiandrogenic activity.

SpironolactoneMetabolism Spironolactone Spironolactone S_Metabolites Sulfur-containing Metabolites Spironolactone->S_Metabolites Metabolism Canrenone Canrenone Spironolactone->Canrenone Metabolism This compound Potassium this compound This compound->Canrenone Metabolism

Caption: Simplified metabolic pathways of spironolactone and this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of this compound and spironolactone.

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds (spironolactone and this compound) to the androgen receptor.

Protocol:

  • Preparation of Cytosol:

    • Ventral prostates are excised from castrated male rats.

    • The tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol buffer).

    • The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol fraction containing the androgen receptors.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the prostate cytosol.

    • Increasing concentrations of the unlabeled competitor compounds (spironolactone, canrenone, or unlabeled DHT as a positive control) are added to the incubation mixtures.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and unbound radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the unbound steroid.

    • The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

BindingAssayWorkflow Prostate Rat Ventral Prostate Homogenization Homogenization & Centrifugation Prostate->Homogenization Cytosol Prostate Cytosol (contains AR) Homogenization->Cytosol Incubation Incubation with [³H]-DHT & Competitor (Spironolactone/Canrenoate) Cytosol->Incubation Separation Separation of Bound & Unbound Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis IC50 & RBA Calculation Counting->Analysis

Caption: Experimental workflow for androgen receptor binding assay.

Clinical Assessment of Gynecomastia

Objective: To evaluate the incidence and severity of gynecomastia in patients treated with spironolactone or this compound.

Protocol:

  • Patient Population:

    • Male patients with a clinical indication for treatment with either spironolactone or potassium this compound are recruited.

    • Exclusion criteria include pre-existing gynecomastia or other conditions known to cause it.

  • Treatment Allocation:

    • Patients are randomized to receive either spironolactone or potassium this compound in a double-blind manner where possible.

    • Dosages and treatment duration are standardized according to the study protocol.

  • Assessment of Gynecomastia:

    • Physical Examination: At baseline and regular follow-up intervals, a trained clinician performs a physical examination of the breast tissue. The presence of a palpable, firm, subareolar glandular tissue distinct from adipose tissue is assessed. The diameter of the glandular tissue is measured.

    • Patient-Reported Outcomes: Patients are asked about the presence and severity of breast tenderness, pain, or enlargement using a standardized questionnaire.

    • Imaging (optional): In cases of diagnostic uncertainty, mammography or ultrasound can be used to differentiate true gynecomastia from pseudogynecomastia (fat deposition).

  • Data Analysis:

    • The incidence of gynecomastia (number of new cases) is calculated for each treatment group.

    • The time to onset and severity of gynecomastia are also recorded and compared between the groups.

    • Statistical analyses (e.g., odds ratios, chi-square tests) are used to determine if there is a significant difference in the incidence of gynecomastia between the two treatment arms.

GynecomastiaTrialWorkflow Recruitment Patient Recruitment Randomization Randomization Recruitment->Randomization Treatment Treatment Period (Spironolactone or this compound) Randomization->Treatment Assessment Regular Assessment of Gynecomastia (Physical Exam, Patient Reports) Treatment->Assessment DataAnalysis Data Analysis (Incidence, Severity, Statistical Comparison) Assessment->DataAnalysis

Caption: Workflow for a clinical trial assessing drug-induced gynecomastia.

Conclusion

The available experimental and clinical data consistently indicate that this compound possesses a significantly lower antiandrogenic potential compared to spironolactone. This is primarily due to its reduced affinity for the androgen receptor. For researchers and drug development professionals, this compound and its derivatives represent a promising avenue for the development of mineralocorticoid receptor antagonists with an improved side effect profile, particularly for indications where antiandrogenic effects are undesirable. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel compounds.

References

Canrenoate as a Specific Aldosterone Antagonist: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo validation of canrenoate as a specific aldosterone antagonist, comparing its performance against other mineralocorticoid receptor (MR) antagonists, namely spironolactone and eplerenone. The information presented is supported by experimental data to aid in research and drug development decisions.

Comparative Efficacy and Specificity

This compound, the active metabolite of potassium this compound, demonstrates effective aldosterone antagonism. Its in vivo performance, particularly concerning specificity, presents a distinct profile when compared to the first-generation antagonist, spironolactone, and the second-generation selective antagonist, eplerenone.

Table 1: In Vivo Aldosterone Antagonist Potency

CompoundAnimal ModelEndpointRelative PotencyReference
This compound RatReversal of aldosterone-induced sodium/potassium ratio changesLess potent than spironolactone[1]
Spironolactone RatReversal of aldosterone-induced sodium/potassium ratio changesMore potent than this compound[1]
Eplerenone RatAntihypertensive effectLess potent than spironolactone[2]

Table 2: In Vivo Anti-Androgenic Effects

CompoundAnimal ModelEndpointFindingReference
This compound RatInhibition of dihydrotestosterone (DHT) binding to prostate receptorsLess potent than spironolactone in inhibiting DHT binding.[1]
Spironolactone RatInhibition of dihydrotestosterone (DHT) binding to prostate receptorsSignificant inhibition of DHT binding.[1]
Eplerenone N/AIn vitro dataSignificantly lower affinity for androgen receptors compared to spironolactone.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for assessing the efficacy and specificity of aldosterone antagonists.

Aldosterone Antagonist Efficacy in a Rat Model

Objective: To determine the in vivo potency of MR antagonists in reversing the effects of aldosterone on urinary electrolyte excretion.

Animal Model: Male Wistar rats, adrenalectomized to remove endogenous aldosterone production.

Procedure:

  • Rats are housed in metabolic cages to allow for precise urine collection.

  • A continuous infusion of aldosterone is administered to mimic a state of hyperaldosteronism.

  • The test compounds (this compound, spironolactone, or eplerenone) or vehicle are administered orally or via injection.

  • Urine is collected at timed intervals and the concentrations of sodium and potassium are measured.

  • The urinary sodium-to-potassium ratio (Na+/K+) is calculated as the primary endpoint of aldosterone antagonism. A higher ratio indicates a greater antagonist effect.

Assessment of Anti-Androgenic Activity in a Rat Model

Objective: To evaluate the in vivo anti-androgenic side effects of MR antagonists.

Animal Model: Castrated male rats to reduce endogenous androgen levels.

Procedure:

  • The castrated rats are treated with a standard dose of testosterone to stimulate the growth of androgen-dependent tissues, such as the prostate gland and seminal vesicles.

  • Concurrently, animals are treated with the test MR antagonist or vehicle.

  • After a defined treatment period, the animals are euthanized, and the weights of the ventral prostate and seminal vesicles are measured.

  • A reduction in the weight of these tissues in the presence of the MR antagonist, compared to the testosterone-only control group, indicates anti-androgenic activity.

Visualizing the Mechanisms

To better understand the biological context of this compound's action, the following diagrams illustrate the aldosterone signaling pathway and a typical experimental workflow.

Aldosterone_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Protein (HSP) MR_Aldo Active MR Complex Nucleus Nucleus MR_Aldo->Nucleus Translocates to ARE Aldosterone Response Element Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+-ATPase) ARE->Gene_Transcription Activates This compound This compound This compound->MR Blocks

Figure 1. Aldosterone Signaling and this compound's Mechanism of Action.

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Data Collection cluster_analysis Data Analysis A Adrenalectomized Rats B Metabolic Cages A->B Acclimatization C Aldosterone Infusion B->C D Administer Antagonist (this compound, Spironolactone, Eplerenone) C->D E Urine Collection D->E F Measure Urinary Na+ and K+ E->F G Calculate Na+/K+ Ratio F->G H Compare Potency G->H

Figure 2. Workflow for In Vivo Assessment of Aldosterone Antagonists.

Conclusion

In vivo evidence validates this compound as an effective aldosterone antagonist. Its specificity, particularly concerning anti-androgenic effects, is greater than that of spironolactone, though likely less than that of the highly selective eplerenone. For researchers and drug developers, the choice between these antagonists will depend on the specific requirements of the study or therapeutic application, balancing potency against the desired specificity profile. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for future in vivo validations and comparative studies in the field of mineralocorticoid receptor modulation.

References

A Head-to-Head Comparison of Canrenoate and Finerenone in Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy of steroidal and non-steroidal mineralocorticoid receptor antagonists in the management of diabetic kidney disease.

This guide provides a comprehensive comparison of canrenoate, the active metabolite of the steroidal mineralocorticoid receptor antagonist (MRA) spironolactone, and finerenone, a novel non-steroidal MRA, in preclinical models of diabetic nephropathy. While direct head-to-head preclinical studies are limited, this document synthesizes data from separate studies utilizing similar animal models to offer an objective comparison of their performance.

Executive Summary

Diabetic nephropathy is a leading cause of end-stage renal disease. Mineralocorticoid receptor overactivation is a key driver of the inflammatory and fibrotic processes that underpin its progression. Both this compound (via its parent drug, spironolactone) and finerenone have demonstrated efficacy in mitigating renal damage in diabetic animal models. This guide presents an indirect comparison of their effects on key markers of diabetic nephropathy, including albuminuria, renal fibrosis, and inflammation, based on data from studies using streptozotocin (STZ)-induced diabetic rat models.

Data Presentation: this compound vs. Finerenone

The following tables summarize quantitative data from separate preclinical studies investigating the effects of spironolactone (as a proxy for this compound) and finerenone in models of diabetic nephropathy. It is important to note that these are not from direct head-to-head comparison studies, and experimental conditions may vary.

Table 1: Effects on Albuminuria

TreatmentAnimal ModelDuration of TreatmentChange in AlbuminuriaReference
SpironolactoneSTZ-induced diabetic Wistar rats28 daysSignificantly reduced compared to untreated diabetic rats.[1]Bunker et al. (2020)
SpironolactoneSTZ-induced diabetic spontaneously hypertensive rats8 weeksSignificantly reduced compared to untreated diabetic rats.[2]Formoso et al. (2012)
FinerenoneSTZ-induced diabetic rats8 weeksData on albuminuria not explicitly provided in the available abstract, but renal function was assessed.Sun et al. (2025)

Table 2: Effects on Renal Fibrosis and Inflammation

TreatmentAnimal ModelKey Fibrosis/Inflammation MarkersOutcomeReference
SpironolactoneSTZ-induced diabetic spontaneously hypertensive ratsFibronectin expression, 8-OHdG urinary levels (oxidative stress)Reduced fibronectin expression and oxidative stress markers.[2]Formoso et al. (2012)
FinerenoneType 1 diabetic Munich Wistar Frömter ratsGlomerulosclerosis, interstitial inflammation, MMP-2 and MMP-9 activitiesReduced glomerulosclerosis and interstitial inflammation; decreased MMP-2 and MMP-9 activities.[3]Romero-Aleshire et al. (2024)

Table 3: Effects on Renal Function

TreatmentAnimal ModelKey Renal Function MarkersOutcomeReference
SpironolactoneSTZ-induced diabetic spontaneously hypertensive ratsNot explicitly detailed in the abstract.-Formoso et al. (2012)
FinerenoneSTZ-induced diabetic ratsSerum creatinineSignificantly decreased compared to the diabetic control group.[4]Sun et al. (2025)

Experimental Protocols

The following are representative experimental protocols for inducing diabetic nephropathy in rodent models, as described in the cited literature.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rats

This is a widely used model to mimic type 1 diabetes-induced kidney damage.[5]

1. Animal Model:

  • Male Wistar or Sprague-Dawley rats are commonly used.[1][5]

2. Induction of Diabetes:

  • Diabetes is induced by a single intraperitoneal or intravenous injection of STZ, typically at a dose of 45-65 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).[5][6]

  • Blood glucose levels are monitored, and animals with fasting blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.[7]

3. Treatment Administration:

  • Spironolactone: Administered orally, often mixed with food or via gavage, at doses around 50 mg/kg/day.[2]

  • Finerenone: Administered orally by gavage at doses typically ranging from 3 to 10 mg/kg/day.[3][4]

4. Key Parameters Measured:

  • Albuminuria: 24-hour urine collection in metabolic cages to measure albumin excretion rate.

  • Renal Function: Measurement of serum creatinine and blood urea nitrogen (BUN).

  • Histopathology: Kidney tissues are collected for histological analysis to assess glomerular sclerosis, tubulointerstitial fibrosis, and inflammatory cell infiltration.

  • Gene and Protein Expression: Analysis of markers for fibrosis (e.g., TGF-β, fibronectin, collagen) and inflammation (e.g., TNF-α, IL-6) using techniques like RT-PCR, Western blotting, and immunohistochemistry.

Mandatory Visualizations

Signaling Pathways in Diabetic Nephropathy

The overactivation of the mineralocorticoid receptor (MR) by aldosterone in diabetic conditions triggers a cascade of downstream signaling events that contribute to renal inflammation and fibrosis. Both this compound and finerenone act by blocking this receptor, albeit through different molecular interactions.

G cluster_0 Diabetic Milieu cluster_1 Mineralocorticoid Receptor Signaling cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Hyperglycemia Hyperglycemia RAAS Activation RAAS Activation Hyperglycemia->RAAS Activation Aldosterone Aldosterone RAAS Activation->Aldosterone MR MR Aldosterone->MR Binds to MR Activation MR Activation MR->MR Activation Inflammation Inflammation MR Activation->Inflammation Fibrosis Fibrosis MR Activation->Fibrosis Oxidative Stress Oxidative Stress MR Activation->Oxidative Stress Renal Injury Renal Injury Inflammation->Renal Injury Fibrosis->Renal Injury Oxidative Stress->Renal Injury This compound This compound This compound->MR Blocks Finerenone Finerenone Finerenone->MR Blocks

Caption: MR signaling in diabetic nephropathy and points of intervention.

Experimental Workflow for Preclinical Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound and finerenone in a rodent model of diabetic nephropathy.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment A Rodent Selection (e.g., Wistar Rats) B Induction of Diabetes (STZ Injection) A->B C Confirmation of Diabetes (Blood Glucose Measurement) B->C D Grouping: - Control - Diabetic Control - this compound/Spironolactone - Finerenone C->D E Daily Drug Administration (e.g., 4-8 weeks) D->E F Urine & Blood Collection (Albuminuria, Creatinine) E->F G Kidney Tissue Harvesting E->G H Histological & Molecular Analysis (Fibrosis, Inflammation Markers) G->H

Caption: A typical experimental workflow for drug evaluation.

Conclusion

Based on the available preclinical data, both this compound (via spironolactone) and finerenone demonstrate protective effects in models of diabetic nephropathy. Spironolactone has been shown to effectively reduce albuminuria and markers of oxidative stress and fibrosis.[1][2] Finerenone has shown promise in reducing glomerulosclerosis, interstitial inflammation, and improving renal function markers like serum creatinine.[3][4]

References

Canrenone: The Sole Driver of Canrenoate's Effects or Part of a Larger Picture?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Potassium canrenoate, a potassium-sparing diuretic, exerts its therapeutic effects primarily through its active metabolite, canrenone. Both potassium this compound and its active metabolite are utilized as antihypertensive agents. This guide delves into the metabolic pathways of potassium this compound and scrutinizes the prevailing view of canrenone as its sole pharmacologically active metabolite. Through an objective comparison with its parent compound and other alternatives, supported by experimental data, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Metabolic Fate of Potassium this compound: A Pathway to Activity

Potassium this compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. Following administration, it is rapidly and extensively converted to canrenone. This metabolic transformation is central to its mechanism of action. Canrenone is a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. This leads to increased sodium and water excretion and potassium retention, the hallmark effects of this class of diuretics.

However, the metabolic journey of this compound does not end with canrenone. Further metabolism leads to the formation of other compounds, including 6α,7α- and 6β,7β-epoxy-canrenone and 20-hydroxy canrenone. The critical question for drug development and clinical pharmacology is whether these additional metabolites contribute to the overall therapeutic profile of potassium this compound.

This compound Potassium this compound Canrenone Canrenone (Active) This compound->Canrenone Metabolism Epoxy_Metabolites 6α,7α- and 6β,7β-epoxy-CAN Canrenone->Epoxy_Metabolites Further Metabolism Hydroxy_Metabolite 20-hydroxy canrenone Canrenone->Hydroxy_Metabolite Further Metabolism Inactive_Metabolites Inactive Metabolites Epoxy_Metabolites->Inactive_Metabolites Further Metabolism Hydroxy_Metabolite->Inactive_Metabolites Further Metabolism

Metabolic Pathway of Potassium this compound.

The Central Question: Is Canrenone the Sole Contributor?

While canrenone is undoubtedly a major active metabolite, evidence from comparative studies with spironolactone, another mineralocorticoid receptor antagonist that also metabolizes to canrenone, suggests a more complex scenario. Studies comparing the pharmacological effects of spironolactone and potassium this compound have revealed discrepancies that cannot be solely attributed to canrenone levels. This has led to the hypothesis that other metabolites, particularly the sulfur-containing metabolites of spironolactone, play a significant role in its activity.

This raises a crucial question for this compound: do its non-canrenone metabolites also possess pharmacological activity?

Comparative Efficacy: Canrenone vs. Other Metabolites

Direct experimental data definitively comparing the aldosterone antagonist activity of canrenone with other metabolites of potassium this compound is limited. However, some key findings provide valuable insights.

MetaboliteMineralocorticoid Receptor AffinityAldosterone Antagonist ActivitySource
Canrenone SignificantYes (Major Contributor)Multiple
20-hydroxy canrenone SignificantPotentially ActiveFinn et al.
6α,7α-epoxy-CAN Not ReportedUnknownCook et al.
6β,7β-epoxy-CAN Not ReportedUnknownCook et al.

Key Findings:

  • A study in rabbits demonstrated that both canrenone and 20-hydroxy canrenone exhibit significant affinity for mineralocorticoid receptors, suggesting that 20-hydroxy canrenone could contribute to the overall pharmacological effect of potassium this compound.[1]

  • Research on the epoxy-metabolites of this compound in rats has primarily focused on their potential mutagenicity and did not evaluate their aldosterone antagonist properties.[2]

The lack of comprehensive data on the activity of these other metabolites represents a significant knowledge gap.

Experimental Protocols

To foster further research in this area, we outline a general experimental workflow for assessing the aldosterone antagonist activity of this compound metabolites.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Receptor_Binding Mineralocorticoid Receptor Binding Assay Reporter_Assay Reporter Gene Assay Receptor_Binding->Reporter_Assay Functional Validation Animal_Model Animal Model of Hyperaldosteronism Electrolyte_Measurement Urinary Electrolyte Measurement (Na+/K+ ratio) Animal_Model->Electrolyte_Measurement Assess Diuretic Effect Metabolite_Isolation Isolate/Synthesize This compound Metabolites Metabolite_Isolation->Receptor_Binding Metabolite_Isolation->Animal_Model

Workflow for Assessing Metabolite Activity.

1. Mineralocorticoid Receptor Binding Assay:

  • Objective: To determine the affinity of this compound metabolites for the mineralocorticoid receptor.

  • Methodology:

    • Prepare a cytosolic fraction containing mineralocorticoid receptors from a suitable tissue source (e.g., rat kidney).

    • Incubate the receptor preparation with a radiolabeled mineralocorticoid (e.g., [³H]-aldosterone) in the presence of varying concentrations of the test metabolite.

    • Separate the receptor-bound and free radioligand using a suitable technique (e.g., dextran-coated charcoal).

    • Quantify the radioactivity in the bound fraction to determine the displacement of the radioligand by the metabolite.

    • Calculate the IC50 (concentration required to inhibit 50% of radioligand binding) to determine the binding affinity.

2. Reporter Gene Assay:

  • Objective: To assess the functional antagonist activity of the metabolites at the mineralocorticoid receptor.

  • Methodology:

    • Use a cell line (e.g., HEK293) co-transfected with a plasmid expressing the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element.

    • Treat the cells with aldosterone to stimulate luciferase expression.

    • Co-treat the cells with aldosterone and varying concentrations of the test metabolite.

    • Measure luciferase activity to determine the extent to which the metabolite inhibits aldosterone-induced gene expression.

3. In Vivo Animal Models:

  • Objective: To evaluate the in vivo diuretic and potassium-sparing effects of the metabolites.

  • Methodology:

    • Use an animal model of hyperaldosteronism (e.g., adrenalectomized rats on a low-sodium diet receiving aldosterone infusion).

    • Administer the test metabolite to the animals.

    • Collect urine over a specified period and measure the concentrations of sodium and potassium.

    • Calculate the urinary Na+/K+ ratio to assess the mineralocorticoid antagonist effect.

Conclusion: An Unresolved Question with Clinical Implications

The available evidence strongly supports canrenone as a primary active metabolite of potassium this compound. However, the question of whether it is the sole active metabolite remains open. The identification of other metabolites, such as 20-hydroxy canrenone, with significant mineralocorticoid receptor affinity suggests a potential for a more complex pharmacological profile than previously understood.

The discrepancies observed in comparative studies with spironolactone further underscore the need for a more thorough investigation into the individual contributions of all of this compound's metabolites. A definitive answer to this question holds significant implications for drug development, potentially enabling the design of more targeted and effective mineralocorticoid receptor antagonists with improved safety profiles. Further research, following rigorous experimental protocols as outlined above, is essential to fully elucidate the complete picture of this compound's activity and to optimize the therapeutic use of this important class of drugs.

References

Safety Operating Guide

Canrenoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of Canrenoate, a potassium-sparing diuretic, are critical to ensure laboratory safety, protect personnel, and maintain environmental compliance. This compound and its potassium salt are classified as hazardous substances, being harmful if swallowed and toxic to aquatic organisms.[1][2] Adherence to established protocols is essential for minimizing risks associated with this compound.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its hazards. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1] When handling the powder form, use a dust respirator and work in a well-ventilated area to avoid inhalation and dust generation.[1]

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Codes
H302: Harmful if swallowedAcute toxicity - Oral, Cat 4P264, P270, P301+P317, P330, P501
Toxic to aquatic organisms-Avoid release to the environment.
Limited evidence of a carcinogenic effect-P260, P263, P281, P308+P313
Possible risk of irreversible effects--

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1] Do not discharge this compound or its solutions into sewers or waterways.[1]

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty Containers: Decontaminate empty containers before disposal. Puncture containers to prevent re-use.[1] If they held acutely hazardous waste, they may need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]

2. Containerization and Labeling:

  • Use compatible, leak-proof containers for all this compound waste.

  • Label containers clearly with "Hazardous Waste," the chemical name ("this compound" or "Potassium this compound"), and the specific hazard (e.g., "Toxic").

  • Keep containers securely sealed when not in use and store them in a designated, secondary containment area away from incompatible materials.[1]

3. Spill Management:

  • In case of a spill, immediately alert personnel in the area.[1]

  • For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material into a sealed container for disposal. A HEPA-type vacuum cleaner is recommended.[1]

  • For wet spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[1]

  • After cleanup, decontaminate the area with large amounts of water, preventing runoff from entering drains.[1]

  • Ensure appropriate PPE is worn throughout the cleanup process.

4. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for final disposal.

  • The primary recommended disposal methods for this compound waste are:

    • Incineration: In a licensed hazardous waste incinerator, often after mixing with a suitable combustible material.[1][4]
    • Licensed Landfill: Burial in a landfill specifically licensed to accept chemical waste.[1]

  • Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams.

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Canrenoate_Disposal_Workflow start This compound Waste Generated decision_form Is waste solid, liquid, or an empty container? start->decision_form solid_waste Solid Waste (e.g., powder, contaminated PPE) decision_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) decision_form->liquid_waste Liquid empty_container Empty Container decision_form->empty_container Empty collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid decontaminate Decontaminate Container (e.g., triple rinse) empty_container->decontaminate store Store sealed container in secondary containment collect_solid->store collect_liquid->store collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate puncture Puncture to prevent reuse decontaminate->puncture collect_rinsate->collect_liquid puncture->store end Arrange for pickup by licensed waste disposal service (e.g., EHS) store->end

Caption: Workflow for the segregation and disposal of this compound waste.

Experimental Protocols

References

Essential Safety and Handling Guide for Canrenoate Potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Canrenoate potassium in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. This compound potassium is classified as a hazardous substance, and direct contact, inhalation, or ingestion can be harmful.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Double gloving with powder-free nitrile gloves is recommended. Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.
Body Protection A disposable, low-permeability lab coat or coverall made of a microporous film laminate should be worn. For quantities up to 500 grams, a standard lab coat may be suitable.
Eye Protection Chemical safety goggles are required. In situations with a risk of splashing, a full-face shield must be used in addition to goggles.
Respiratory Protection For handling small quantities in a well-ventilated area, a dust respirator is necessary. For larger quantities or where dust may become airborne, an approved positive flow mask or a powered air-purifying respirator (PAPR) should be used.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Standard Operating Procedure for Handling this compound Potassium:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a well-ventilated space.

  • Weighing and Transfer: When weighing or transferring the powder, use techniques that minimize dust generation.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. All work surfaces and equipment must be decontaminated.

Storage:

  • Store this compound potassium in its original, tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound potassium and any contaminated materials must comply with all federal, state, and local regulations for hazardous pharmaceutical waste.

Key Disposal Considerations:

  • Sewering Prohibited: Do not dispose of this compound potassium down the drain. The EPA has enacted a nationwide ban on the sewering of hazardous waste pharmaceuticals.

  • Waste Segregation: All materials that have come into contact with this compound potassium, including gloves, lab coats, and cleaning materials, must be disposed of as hazardous waste.

  • Container Management: Containers are not considered "RCRA empty" unless they have been triple-rinsed. The rinsate from this process must also be collected and disposed of as hazardous waste.

  • Recommended Disposal Method: The primary recommended method for the disposal of this compound potassium is incineration by a licensed hazardous waste management facility.

Experimental Protocols

Protocol for Minor Spill Cleanup (less than 1 gram of solid)

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.

  • Don PPE: Put on the appropriate PPE as detailed in the table above, including respiratory protection.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.

  • Cleanup:

    • Use a dry cleanup procedure. DO NOT use a brush or create dust.

    • Carefully collect the spilled material using a scoop or other non-sparking tools.

    • A vacuum cleaner equipped with a HEPA filter can also be used.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Collect all cleaning materials in a sealed, labeled hazardous waste container.

  • Disposal: Dispose of all contaminated materials as hazardous pharmaceutical waste.

Protocol for Major Spill Cleanup (more than 1 gram of solid or any liquid spill)

  • Evacuate: Evacuate the laboratory immediately and alert the appropriate emergency response personnel.

  • Secure the Area: Close the doors to the laboratory and prevent entry.

  • Professional Cleanup: A major spill should only be handled by trained emergency responders.

Visual Workflow for Safe Handling of this compound Potassium

The following diagram illustrates the logical workflow for the safe handling of this compound potassium from receipt of the chemical to its final disposal.

Workflow for Safe Handling of this compound Potassium A Receiving and Storage B Preparation for Handling (Donning PPE) A->B C Handling in Ventilated Area (Weighing, Solution Prep) B->C D Post-Handling Decontamination (Work Surfaces, Equipment) C->D F Spill Event C->F Potential Spill E Waste Segregation (Contaminated PPE, Materials) D->E J Hand Washing D->J I Hazardous Waste Disposal (Licensed Facility - Incineration) E->I G Minor Spill Cleanup Protocol F->G Minor Spill H Major Spill - Evacuate and Call for Help F->H Major Spill G->E

Caption: Workflow for the safe handling of this compound Potassium.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenoate
Reactant of Route 2
Canrenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.